molecular formula C14H7NO4 B1630840 1-Nitroanthraquinone CAS No. 82-34-8

1-Nitroanthraquinone

Cat. No.: B1630840
CAS No.: 82-34-8
M. Wt: 253.21 g/mol
InChI Key: YCANAXVBJKNANM-UHFFFAOYSA-N
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Description

1-Nitroanthraquinone is a useful research compound. Its molecular formula is C14H7NO4 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12125. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitroanthracene-9,10-dione
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InChI

InChI=1S/C14H7NO4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H
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InChI Key

YCANAXVBJKNANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C14H7NO4
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DSSTOX Substance ID

DTXSID3052569
Record name 1-Nitroanthraquinone
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Molecular Weight

253.21 g/mol
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CAS No.

82-34-8
Record name 1-Nitroanthraquinone
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Nitroanthraquinone from Anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nitroanthraquinone is a pivotal chemical intermediate, primarily utilized in the synthesis of a wide array of dyes, pigments, and pharmaceuticals.[1][2][3] Its most significant application is as a precursor to 1-aminoanthraquinone, a foundational block for numerous anthraquinone dyes.[3][4] The synthesis of this compound is achieved through the electrophilic nitration of anthraquinone. The primary challenge in this process lies in controlling the selectivity of the reaction to favor the formation of the desired 1-nitro isomer and to minimize the production of other isomers (such as 2-nitroanthraquinone) and polysubstituted products like dinitroanthraquinones.[2][5] This guide provides an in-depth overview of the core methodologies for this synthesis, detailing experimental protocols and purification techniques for researchers and chemical development professionals.

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound from anthraquinone is predominantly accomplished through three main nitration strategies: direct nitration with nitric acid, mixed-acid nitration, and solvent-based nitration.

  • Direct Nitration with Nitric Acid: This method involves the use of concentrated nitric acid as both the reactant and the solvent. It is noted for its simplicity and the potential to yield a high-purity product with minimal byproducts when reaction conditions are carefully controlled, particularly at lower temperatures.[2]

  • Mixed-Acid Nitration (HNO₃/H₂SO₄): A conventional approach to nitration, this method employs a mixture of nitric acid and sulfuric acid.[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). However, this method is often less selective, leading to the formation of considerable amounts of dinitroanthraquinones and other impurities.[2]

  • Solvent-Based Nitration: This modern approach has gained prominence due to improved selectivity and process control. The reaction is conducted in an inert organic solvent, which can help to moderate the reaction and influence the isomer distribution.[3] Common solvents include dichloroethane, chlorobenzene, and dimethylformamide (DMF).[3]

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthesis and purification methods cited in the literature.

Synthesis Protocol 1: Direct Nitration with Nitric Acid

This protocol is adapted from a patented process designed for high purity.[2]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling system, place an excess of nitric acid (90-100% concentration).

  • Reactant Addition: Cool the nitric acid to approximately 25°C. Gradually add commercial-grade anthraquinone to the stirred nitric acid.

  • Reaction Conditions: Maintain the temperature of the mixture at approximately 25°C and continue stirring. The reaction time can range from 36 to 100 hours, depending on the acid concentration and temperature.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a larger volume of ice water to precipitate the crude this compound.

  • Isolation: Filter the precipitate and wash it thoroughly with cold water until the filtrate is free of acid.

  • Drying: The resulting product can be dried for further use or purification. This method is reported to produce this compound with a purity of up to 99%.[2]

Synthesis Protocol 2: Mixed-Acid Nitration

This procedure illustrates a typical mixed-acid nitration in a heterogeneous phase.

  • Reaction Setup: To a reaction flask, add 20.8 parts of screened and ground anthraquinone to 160 parts of 78% sulfuric acid.

  • Nitrating Agent Addition: At room temperature, add 51 parts of 98% nitric acid to the slurry. The temperature will exothermically rise to approximately 40°C.

  • Reaction Conditions: Stir the mixture at 40°C for 12 to 15 hours.

  • Work-up: Pour the reaction mixture into 1,000 parts of an ice/water mixture to precipitate the product.

  • Isolation: Filter the precipitate and wash with water until neutral. The crude product is then dried.

Purification Protocol 1: Sodium Sulfite Treatment

This method is effective for removing dinitroanthraquinone and 2-nitroanthraquinone isomers from the crude product.[7]

  • Suspension: Suspend the crude nitroanthraquinone product in an aqueous solution of sodium sulfite (e.g., 2.5% solution).

  • Heating: Heat the suspension under reflux for several hours (e.g., 4 hours). During this process, the undesired isomers are converted into water-soluble sulfonated derivatives.

  • Isolation: Filter the hot suspension. The insoluble material is the purified this compound.

  • Washing and Drying: Wash the filtered product with hot water and then dry to obtain the final product.

Purification Protocol 2: Solvent and Base Treatment

This patented process details a purification method using an organic solvent and a base.[8]

  • Dissolution: Dissolve the crude nitroanthraquinone in a water-immiscible solvent such as 1,2-dichloroethane at an elevated temperature.

  • Base Treatment: Add a concentrated aqueous solution of a base, such as 50% potassium hydroxide solution, dropwise to the heated and stirred solution. The base reacts with impurities like hydroxy derivatives and dinitroanthraquinones.

  • Azeotropic Distillation: Continue distillation to remove water azeotropically, allowing the reaction temperature to rise.

  • Filtration: Filter the hot reaction mixture to remove precipitated impurities.

  • Isolation: Evaporate the solvent from the filtrate to precipitate the purified this compound. The product is then filtered, washed, and dried, achieving purities of around 98%.[8]

Data Presentation

The following tables summarize quantitative data from the described experimental procedures.

Table 1: Synthesis Conditions and Yields

ParameterDirect Nitration[2]Mixed-Acid Nitration
Anthraquinone 1.0 mol (208 g)20.8 parts
Nitrating Agent Excess 90-100% HNO₃51 parts 98% HNO₃
Catalyst/Solvent None (HNO₃ is solvent)160 parts 78% H₂SO₄
Temperature ~25°C40°C
Reaction Time 36 - 100 hours12 - 15 hours
Reported Yield High (approaching 99%)11 parts (from 20.8 parts AQ)
Reported Purity ~99%95-96% (after DMF wash)

Table 2: Purification Efficiency

MethodStarting MaterialKey ReagentsFinal PurityYield of TheoryReference
Solvent/Base Treatment Crude Nitroanthraquinone1,2-dichloroethane, 50% KOH~98%93-95%[8]
Sodium Sulfite Treatment Crude product containing 1.9% 1,5-dinitroanthraquinone2.5% aq. Na₂SO₃95% (1,5-dinitro reduced to 0.9%)-[7]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the primary chemical transformation from anthraquinone to this compound.

Figure 1: Nitration of Anthraquinone
Experimental Workflow

This diagram outlines a typical workflow for the synthesis and subsequent purification of this compound.

Workflow Figure 2: General Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Anthraquinone reaction Nitration (e.g., Mixed Acid) start->reaction workup Quench in Ice Water reaction->workup filtration1 Filter & Wash workup->filtration1 crude_product Crude Product filtration1->crude_product purify Purification (e.g., Na₂SO₃ Treatment) crude_product->purify Transfer to Purification filtration2 Filter & Wash purify->filtration2 dry Dry filtration2->dry final_product Pure This compound dry->final_product

Figure 2: General Synthesis and Purification Workflow

Conclusion

The synthesis of this compound from anthraquinone is a well-established but nuanced process. The choice of nitrating conditions—whether using nitric acid alone, a mixed-acid system, or a solvent-based approach—directly impacts the yield and purity of the crude product. While mixed-acid nitration is a powerful and common method, it necessitates robust purification steps to remove significant isomeric and over-nitrated impurities.[2] Modern methods, including low-temperature direct nitration and solvent-based systems, offer pathways to higher selectivity and purity. Effective purification, often involving chemical treatment with reagents like sodium sulfite or bases in organic solvents, is critical to achieving the high-grade this compound required for downstream applications in the dye and pharmaceutical industries.

References

Spectroscopic Properties of 1-Nitroanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroanthraquinone is a key intermediate in the synthesis of a variety of dyes and pharmaceuticals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications, including drug development where precise structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry data. Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopic Data
Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Reference
Ethanol254, 330Data not availableNIST WebBook
Table 2: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentIntensityReference
~1675C=O stretch (quinone)StrongGeneral Anthraquinone Spectra
~1530Asymmetric NO₂ stretchStrong[1]
~1380Symmetric NO₂ stretchStrong[1]
~3100-3000C-H stretch (aromatic)Medium[2]
~1600-1450C=C stretch (aromatic)Medium-StrongGeneral Aromatic Spectra

Note: A detailed, fully assigned IR spectrum for this compound is not consistently available across sources. The provided assignments are based on characteristic functional group frequencies and data from related compounds.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available---

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)Assignment
Data not available-

Note: While sources indicate the existence of ¹H and ¹³C NMR spectra for this compound, specific chemical shift and coupling constant data are not provided in the readily available literature. Researchers should acquire and interpret their own spectra for detailed analysis.

Table 4: Mass Spectrometry (MS) Data
Ionization MethodMass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
Electron Ionization (EI)253.0~100[M]⁺ (Molecular Ion)
223.0~20[M-NO]⁺
195.0~30[M-NO-CO]⁺
167.0~40[M-NO-2CO]⁺
139.0~25[C₁₁H₇]⁺

Note: The fragmentation pattern is consistent with the structure of this compound. The NIST WebBook provides a graphical representation of the mass spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or chloroform).

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range). The absorbance should ideally fall within the linear range of the instrument (0.1 - 1.0 AU).

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum over a wavelength range of at least 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • If the path length of the cuvette and the concentration of the solution are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method:

      • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[3]

      • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[3]

    • Attenuated Total Reflectance (ATR):

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply pressure to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, NO₂, aromatic C-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually acquired.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Sample Introduction:

    • For GC-MS, dissolve the sample in a volatile solvent and inject it into the GC. The sample will be vaporized and separated before entering the mass spectrometer.

    • For direct insertion, place a small amount of the solid sample on the probe, which is then inserted into the ion source.

  • Ionization:

    • Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.

  • Data Acquisition:

    • Scan a range of mass-to-charge ratios (m/z), for example, from 50 to 500 amu.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution SolidPrep Solid State Preparation (e.g., KBr Pellet, ATR) Sample->SolidPrep UVVis UV-Visible Spectroscopy Dissolution->UVVis NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS for GC-MS FTIR FT-IR Spectroscopy SolidPrep->FTIR SolidPrep->MS for Direct Inlet UVVis_Data Absorption Maxima (λmax) UVVis->UVVis_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Comprehensive Spectroscopic Profile UVVis_Data->Conclusion FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational overview of the spectroscopic properties of this compound. The presented data and protocols are intended to assist researchers in the identification and characterization of this important chemical intermediate. While some quantitative data, particularly for NMR and molar absorptivity in UV-Vis spectroscopy, are not extensively reported in the literature, the provided methodologies offer a robust framework for obtaining this information experimentally. The comprehensive spectroscopic analysis outlined here is crucial for ensuring the quality and purity of this compound in research and development, especially in the pharmaceutical industry where stringent characterization is required.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Nitroanthraquinone: Molecular Structure and Formula

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and purification, presented in a format tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Formula

This compound is an organic compound derived from anthraquinone through nitration.[1] Its chemical structure consists of an anthraquinone core, which is a tricyclic aromatic ketone, with a nitro group (-NO₂) substituted at the C1 position.

The key identifiers for this compound are:

  • Chemical Formula: C₁₄H₇NO₄[1][2][3][4][5][6]

  • IUPAC Name: 1-nitroanthracene-9,10-dione[4][7]

  • CAS Number: 82-34-8[1][2][3][4][6]

  • Synonyms: 1-Nitro-9,10-anthracenedione, α-Nitroanthraquinone[1][6]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 253.21 g/mol [1][2][3][5]
Appearance Golden yellow powder or yellow needles.[1][3][1][3][8]
Melting Point 230.0 to 234.0 °C
Boiling Point 270-271 °C at 933 Pa[8]
Solubility Soluble in ethanol and ether; slightly soluble in ethyl acetate, benzene, and chloroform; insoluble in water.[1][8][1][8]
Density 1.481 g/cm³ (estimate)[1]
Flash Point 243.3 °C[1]
Vapor Pressure 4.00 x 10⁻⁹ mmHg[1]

Experimental Protocols

Synthesis of this compound via Nitration of Anthraquinone

The primary method for synthesizing this compound is through the nitration of anthraquinone.[1] Several methods exist, including pure nitric acid nitration, mixed acid (nitric acid + sulfuric acid) nitration, and solvent nitration.[9] The solvent nitration method is often preferred due to higher yields and reduced waste.[9]

A general protocol for nitration is as follows:

  • Anthraquinone is dissolved in a suitable solvent, such as dichloroethane or an ionic liquid like methylimidazole bromide.[9]

  • A nitrating agent, typically concentrated nitric acid, is added dropwise to the solution.[9]

  • The reaction temperature is carefully controlled, often kept between 10 to 20°C during the addition of nitric acid.[9]

  • The reaction is allowed to proceed for a specified time, typically 1 to 3 hours, after the addition of the nitrating agent is complete.[9]

  • Upon completion, the reaction mixture is worked up to isolate the this compound product.[9] This may involve separation of layers if an immiscible solvent is used.[9]

A patent describes a process where anthraquinone is mixed with an excess of nitric acid (90% to 115% strength) at approximately 25°C for 12 to 72 hours.[10] The reaction mixture is then poured into ice water to precipitate the this compound, which is subsequently recovered by filtration.[10]

Purification

The crude this compound product often contains impurities such as dinitroanthraquinones and unreacted anthraquinone.[9] Purification can be achieved through several methods:

  • Recrystallization: The product can be recrystallized from solvents like nitric acid or organic solvents such as nitrobenzene.[8]

  • Base Treatment: Purification from organic solvents can be aided by the addition of bases like amines or hydrazine.[8]

  • High-Temperature Distillation: This method can be used for final purification.[8]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships of this compound with its precursor and a key derivative, as well as a typical experimental workflow for its synthesis.

logical_relationship Anthraquinone Anthraquinone One_Nitroanthraquinone This compound Anthraquinone->One_Nitroanthraquinone Nitration One_Aminoanthraquinone 1-Aminoanthraquinone One_Nitroanthraquinone->One_Aminoanthraquinone Reduction experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Dissolve Anthraquinone in Solvent add_nitric_acid Add Nitric Acid Dropwise (10-20°C) start->add_nitric_acid react Nitration Reaction (1-3 hours) add_nitric_acid->react isolate Isolate Crude Product react->isolate purify Purify (e.g., Recrystallization) isolate->purify final_product Pure this compound purify->final_product

References

A Comprehensive Technical Guide to the Solubility of 1-Nitroanthraquinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1-nitroanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its purification, reaction optimization, and formulation development. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

SolventChemical FormulaTypeTemperature (°C)Solubility
EthanolC₂H₅OHPolar ProticAmbientSoluble[1]
Diethyl Ether(C₂H₅)₂OPolar AproticAmbientSoluble[1]
NitrobenzeneC₆H₅NO₂Polar AproticNot SpecifiedSoluble
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOPolar AproticNot SpecifiedGood solubility
Acetic AcidCH₃COOHPolar ProticAmbientSlightly Soluble[1]
Ethyl AcetateCH₃COOC₂H₅Polar AproticAmbientSlightly Soluble[1]
BenzeneC₆H₆Nonpolar AromaticAmbientSlightly Soluble[1]
ChloroformCHCl₃Polar AproticAmbientSlightly Soluble[1]
WaterH₂OPolar ProticAmbientInsoluble[1]
Supercritical Carbon DioxideCO₂Supercritical Fluid110.152.52 x 10⁻⁵ (mole fraction) at 25 MPa[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like this compound in an organic solvent.

Isothermal Saturation Method (Shake-Flask Method)

This is a widely recognized and reliable method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatically controlled shaker bath or incubator

  • Vials or flasks with secure caps

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial or flask. The presence of undissolved solid is essential to ensure that the solution is saturated.

  • Equilibration: Seal the vials/flasks and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is achieved, allow the vials/flasks to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid crystallization. Immediately filter the sample using a syringe filter that is compatible with the solvent and has been pre-warmed to the experimental temperature. This step is critical to remove any undissolved microcrystals.

  • Analysis: Dilute the filtered, saturated solution with a known volume of an appropriate solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: From the measured concentration of the diluted solution, calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the specified temperature.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solvent is volatile and the solute is thermally stable.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Thermostatically controlled water bath or oven

  • Vials or flasks with secure caps

  • Analytical balance

  • Evaporating dish or pre-weighed container

  • Filtration apparatus

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (Steps 1 and 2).

  • Phase Separation and Sampling: After equilibration, carefully separate the saturated liquid phase from the undissolved solid by filtration or centrifugation at the experimental temperature.

  • Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known mass of the clear, saturated solution into the evaporating dish and record the total mass.

  • Evaporation of Solvent: Place the evaporating dish in a well-ventilated oven or on a hot plate at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue heating until all the solvent has been removed and the mass of the dish with the residue is constant.

  • Weighing the Solute: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it accurately.

  • Calculation: The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. The mass of the solvent is the mass of the dish and solution minus the final mass of the dish and residue. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Define Compound and Solvents prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate phase_sep Phase Separation (Settling/Centrifugation) equilibrate->phase_sep sampling Sample and Filter Supernatant (at constant temperature) phase_sep->sampling analysis Analyze Solute Concentration (e.g., HPLC, UV-Vis, Gravimetric) sampling->analysis data_proc Data Processing and Calculation analysis->data_proc end End: Report Solubility Data data_proc->end

Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is recommended that researchers perform their own solubility determinations using the detailed protocols provided, as solubility can be influenced by factors such as purity of the compound and solvent, as well as the specific experimental conditions.

References

An In-depth Technical Guide to the Electrochemical Properties of 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 1-nitroanthraquinone, a molecule of significant interest in various fields, including the development of therapeutic agents. This document details the compound's electrochemical behavior, summarizing key quantitative data and outlining detailed experimental protocols for its analysis. Visual diagrams are provided to illustrate the electrochemical reduction pathways and experimental workflows, offering a clear and concise reference for researchers.

Introduction to this compound

This compound is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon. The presence of both the electroactive quinone moiety and the reducible nitro group imparts complex and interesting electrochemical characteristics to the molecule. Understanding these properties is crucial for applications ranging from the synthesis of dyes and advanced materials to the design of novel drugs, where redox activity can be linked to therapeutic mechanisms. The electron-withdrawing nature of the nitro group is expected to facilitate the reduction of the anthraquinone core.

Electrochemical Behavior of this compound

The electrochemical reduction of this compound is characterized by a multi-step process involving both the anthraquinone nucleus and the nitro substituent. The exact reduction pathway and the observed potentials are highly dependent on the experimental conditions, particularly the pH of the supporting electrolyte.

The anthraquinone core typically undergoes a two-step, one-electron reduction to first form a radical anion and subsequently a dianion. The nitro group, on the other hand, undergoes a more complex, irreversible multi-electron reduction, proceeding through nitroso and hydroxylamine intermediates to ultimately form the corresponding amine. The proximity of the nitro group to the quinone carbonyls in the 1-position is thought to exert a significant inductive effect, potentially making its reduction slightly easier (i.e., occurring at a more positive potential) compared to its 2-nitro isomer.

The overall electrochemical process can be summarized by the following key events:

  • Reduction of the Anthraquinone Moiety: A quasi-reversible two-step reduction.

  • Reduction of the Nitro Group: An irreversible multi-electron reduction.

  • pH Dependence: The reduction potentials are generally pH-dependent, shifting to more negative values with increasing pH, indicating the involvement of protons in the reduction mechanism.

Summary of Quantitative Electrochemical Data

While comprehensive, side-by-side comparative studies are limited, the following tables summarize the expected and reported electrochemical data for this compound and related compounds. It is important to note that the exact values can vary based on the specific experimental conditions.

Parameter This compound (Expected) Key Insights
First Reduction Potential (Epc1)Less negative than unsubstituted anthraquinone.The electron-withdrawing nitro group facilitates the reduction of the quinone core.[1]
Second Reduction Potential (Epc2)Observable and follows the first reduction.The potential difference between the first and second reduction steps provides information on the stability of the radical anion intermediate.[1]
Reversibility of Quinone ReductionLikely quasi-reversible to irreversible.The subsequent reactions of the reduced species can affect the reversibility.[1]
Nitro Group ReductionIrreversible, multi-electron process.The reduction of the nitro group involves several chemical steps following the initial electron transfers.

Note: Specific potential values are highly dependent on the solvent, electrolyte, pH, and reference electrode used.

Detailed Experimental Protocols

This section provides a detailed methodology for the electrochemical analysis of this compound using cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

Materials and Instrumentation
  • Instrumentation: A standard three-electrode potentiostat/galvanostat.

  • Working Electrode: Glassy carbon electrode (GCE). Prior to each experiment, the GCE should be polished to a mirror finish with alumina slurry, followed by sonication in ethanol and deionized water.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or a graphite rod.

  • Electrochemical Cell: A standard glass cell suitable for voltammetric analysis.

  • Solvent: A suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) for non-aqueous studies, or a buffered aqueous solution for pH-dependent studies.

  • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) for aprotic media, or a Britton-Robinson buffer for aqueous media.

  • Analyte Solution: A stock solution of this compound prepared in the chosen solvent. The solution should be deoxygenated by purging with high-purity nitrogen or argon for at least 15 minutes prior to and during the experiment.

Cyclic Voltammetry (CV) Protocol
  • Assemble the three-electrode system in the electrochemical cell containing the deoxygenated supporting electrolyte.

  • Record a background voltammogram of the electrolyte solution to ensure no interfering peaks are present in the potential window of interest.

  • Add a known concentration of the this compound stock solution to the cell.

  • Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -2.0 V) and back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Vary the scan rate (e.g., from 20 to 200 mV/s) to investigate the kinetics of the electron transfer processes.

Differential Pulse Voltammetry (DPV) Protocol
  • Use the same experimental setup and solution as for the CV experiments.

  • Set the DPV parameters, which typically include:

    • Initial Potential: e.g., 0 V

    • Final Potential: e.g., -1.5 V

    • Pulse Amplitude: e.g., 50 mV

    • Pulse Width: e.g., 50 ms

    • Scan Rate: e.g., 20 mV/s

  • Record the differential pulse voltammogram. DPV can provide higher sensitivity and better resolution of reduction peaks compared to CV.

Visualizing Electrochemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed electrochemical reduction pathway of this compound and a general experimental workflow for its analysis.

G cluster_quinone Quinone Reduction cluster_nitro Nitro Group Reduction This compound This compound Radical Anion Radical Anion This compound->Radical Anion + e- Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate + 2e-, + 2H+ Dianion Dianion Radical Anion->Dianion + e- Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + 2e-, + 2H+ Aminoanthraquinone Aminoanthraquinone Hydroxylamine Intermediate->Aminoanthraquinone + 2e-, + 2H+

Caption: Proposed electrochemical reduction pathway of this compound.

G Prepare Analyte and Electrolyte Solution Prepare Analyte and Electrolyte Solution Assemble Three-Electrode Cell Assemble Three-Electrode Cell Prepare Analyte and Electrolyte Solution->Assemble Three-Electrode Cell Deoxygenate Solution Deoxygenate Solution Assemble Three-Electrode Cell->Deoxygenate Solution Record Background Voltammogram Record Background Voltammogram Deoxygenate Solution->Record Background Voltammogram Add Analyte Add Analyte Record Background Voltammogram->Add Analyte Perform CV and/or DPV Perform CV and/or DPV Add Analyte->Perform CV and/or DPV Analyze Data Analyze Data Perform CV and/or DPV->Analyze Data

Caption: General experimental workflow for electrochemical analysis.

References

In-Depth Technical Guide: 1-Nitroanthraquinone (CAS 82-34-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroanthraquinone (1-NAQ), with the CAS number 82-34-8, is a nitrated derivative of anthraquinone. It serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1] However, its toxicological profile, including potential mutagenicity and carcinogenicity, necessitates a thorough understanding for safe handling and informed research applications. This guide provides a comprehensive overview of the physicochemical properties, toxicology, mechanisms of action, and relevant experimental protocols for this compound.

Physicochemical Properties

This compound is a yellow crystalline solid.[2] Key quantitative physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 82-34-8[1][2][3][4][5][6][7]
Molecular Formula C₁₄H₇NO₄[1][3][4][6][7]
Molecular Weight 253.21 g/mol [1][3][4][6][7]
Appearance Yellow crystalline powder/needles[2]
Melting Point 231.5 - 233.5 °C[1][2]
Boiling Point 270 - 271 °C at 933 Pa[1]
Solubility Insoluble in water; Soluble in ethanol and ether; Slightly soluble in ethyl acetate, benzene, and chloroform.[1][2]

Toxicological Profile

This compound exhibits a range of toxicological effects, including acute toxicity, mutagenicity, and carcinogenicity.

Acute Toxicity

The acute toxicity of this compound has been evaluated in animal models. The LD50 values are presented in the table below.

Route of AdministrationSpeciesLD50 ValueSource(s)
OralMouse1540 mg/kg[2]
IntraperitonealRat1050 mg/kg[2]
Mutagenicity and Genotoxicity

This compound has been shown to be mutagenic in various assays. It is positive in the Ames test with Salmonella typhimurium strain TA100, both with and without metabolic activation (S9).[2] This indicates its potential to cause point mutations in DNA.

Carcinogenicity

This compound is considered a potential carcinogen. It is described as a hepatotoxin and may cause hepatocellular neoplasms, subcutaneous fibromas, and hemangiosarcomas.[1]

Mechanism of Action and Signaling Pathways

The biological activity of this compound is linked to its ability to induce cellular stress and damage DNA, ultimately leading to apoptosis or other cellular responses. The proposed mechanisms involve the generation of reactive oxygen species (ROS) and metabolic activation to genotoxic intermediates.

ROS-Mediated Apoptosis via JNK Signaling

A key proposed mechanism for the cytotoxic effects of anthraquinone derivatives involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. While this has been demonstrated for closely related compounds, it represents a strong putative pathway for this compound.

ROS_JNK_Pathway This compound This compound Cellular_Metabolism Cellular_Metabolism This compound->Cellular_Metabolism ROS ROS Cellular_Metabolism->ROS JNK JNK ROS->JNK p-JNK p-JNK JNK->p-JNK Phosphorylation Apoptosis Apoptosis p-JNK->Apoptosis

ROS-JNK Mediated Apoptosis Pathway
Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound is likely mediated through its metabolic activation to reactive intermediates that can form covalent adducts with DNA. This process often involves the reduction of the nitro group to form nitroso and hydroxylamino derivatives, which are highly reactive towards DNA bases.

Metabolic_Activation This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Nitroso-anthraquinone Nitroso-anthraquinone Nitroreductases->Nitroso-anthraquinone Hydroxylamino-anthraquinone Hydroxylamino-anthraquinone Nitroso-anthraquinone->Hydroxylamino-anthraquinone Reactive_Intermediates Reactive_Intermediates Hydroxylamino-anthraquinone->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA DNA_Adducts DNA_Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation

Metabolic Activation and Genotoxicity

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of this compound are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The test strains are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay measures the frequency of back mutations to prototrophy (histidine independence) after exposure to the test substance.

Methodology:

  • Strain Preparation: Overnight cultures of S. typhimurium strains (e.g., TA98, TA100) are prepared in nutrient broth.

  • Metabolic Activation (optional): A rat liver homogenate (S9 fraction) is prepared and mixed with cofactors to mimic mammalian metabolism.

  • Plate Incorporation Assay:

    • To molten top agar, the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer are added.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive mutagenic response.

Ames_Test_Workflow Start Start Prepare_Bacterial_Culture Prepare_Bacterial_Culture Start->Prepare_Bacterial_Culture Prepare_Test_Compound_Dilutions Prepare_Test_Compound_Dilutions Start->Prepare_Test_Compound_Dilutions Prepare_S9_Mix Prepare_S9_Mix Start->Prepare_S9_Mix Mix_Components Mix Bacteria, Compound, and S9/Buffer in Top Agar Prepare_Bacterial_Culture->Mix_Components Prepare_Test_Compound_Dilutions->Mix_Components Prepare_S9_Mix->Mix_Components Pour_Plates Pour_Plates Mix_Components->Pour_Plates Incubate_Plates Incubate at 37°C for 48-72h Pour_Plates->Incubate_Plates Count_Colonies Count_Colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze_Data Count_Colonies->Analyze_Data End End Analyze_Data->End

Ames Test Experimental Workflow
In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: An increase in the frequency of micronucleated cells indicates that the test substance induces chromosomal damage.

Methodology:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are cultured.

  • Treatment: Cells are exposed to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

  • Data Analysis: The results are statistically analyzed to determine if there is a significant increase in micronucleated cells compared to the control.

Intracellular ROS Measurement

The production of reactive oxygen species can be measured using fluorescent probes.

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Culture and Treatment: Adherent or suspension cells are cultured and then treated with this compound at various concentrations and for different time points.

  • Loading with DCFH-DA: Cells are washed and then incubated with a DCFH-DA solution in a serum-free medium.

  • Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

  • Data Analysis: The fluorescence intensity of the treated cells is compared to that of the control cells to determine the fold increase in ROS production.

Conclusion

This compound (CAS 82-34-8) is a valuable chemical intermediate, but its use requires careful consideration of its toxicological properties. This guide has summarized its key physicochemical characteristics, highlighted its potential as a mutagen and carcinogen, and elucidated the likely mechanisms of action involving ROS generation, JNK pathway activation, and metabolic activation to genotoxic species. The provided experimental protocols offer a foundation for researchers to further investigate its biological effects and to ensure safe handling and application in scientific and industrial settings.

References

A Technical Guide to the Physical Properties of 1-Nitroanthraquinone Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Nitroanthraquinone crystals. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, offering key data and experimental insights into this compound.

General and Physical Properties

This compound presents as a yellow crystalline solid.[1] It is an important intermediate in the synthesis of various dyes and pharmaceuticals.[1] The physical characteristics of this compound crystals are summarized in the tables below, providing a consolidated reference for its fundamental properties.

Table 1: General Properties of this compound

PropertyValue
Chemical Formula C₁₄H₇NO₄
Molecular Weight 253.21 g/mol
Appearance Yellow needles or plates, powder to crystal form.[1]
Color Light yellow to brown.[1]

Table 2: Thermal and Physical Properties of this compound

PropertyValue
Melting Point 232.5 - 233.5 °C
Boiling Point 270 - 271 °C at 933 Pa
Density (estimate) 1.3146 g/cm³
Flash Point (estimate) 243.3 ± 18.5 °C

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation.

Table 3: Solubility of this compound

SolventSolubility
Water Insoluble[1]
Ethanol (EtOH) Soluble[1]
Diethyl Ether (Et₂O) Soluble[1]
Ethyl Acetate (EtOAc) Slightly soluble[1]
Benzene Slightly soluble[1]
Chloroform (CHCl₃) Slightly soluble[1]

Spectroscopic Data

Spectroscopic analysis provides insight into the molecular structure and electronic properties of this compound.

Table 4: Spectroscopic Properties of this compound

SpectrumWavelength/ShiftTechnique
UV-Vis (λmax) Not specified in search results-
IR Spectra Key functional group peaks expectedKBr Wafer

Crystallographic Data

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound crystals.

Melting Point Determination

The melting point of this compound crystals can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Solubility Determination

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.

Spectroscopic Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm using a spectrophotometer, with the pure solvent used as a reference. The wavelength(s) of maximum absorbance (λmax) are identified.

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

X-ray Crystallography

While specific data for this compound is not available, the following outlines the general workflow for single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, determining the unit cell dimensions, space group, and atomic positions.

Visualizations

The following diagrams illustrate the general workflow for the characterization of the physical properties of a crystalline organic compound like this compound.

G cluster_0 Characterization Workflow for this compound Crystals A Synthesis and Purification of this compound B Visual Inspection (Color, Crystal Habit) A->B C Thermal Analysis (Melting Point) A->C D Solubility Studies A->D E Spectroscopic Analysis (UV-Vis, IR) A->E F Crystallographic Analysis (X-ray Diffraction) A->F G Data Compilation and Reporting B->G C->G D->G E->G F->G

Caption: Workflow for the physical characterization of this compound crystals.

References

An In-depth Technical Guide to the Reaction Mechanisms and Intermediates of 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroanthraquinone is a pivotal intermediate in the synthesis of a wide array of anthraquinone derivatives, which are integral to the dye, pigment, and pharmaceutical industries.[1][2] Its chemical reactivity is dominated by the electron-withdrawing nature of the nitro group and the anthraquinone core, making it susceptible to nucleophilic substitution and reduction reactions. Understanding the mechanisms and intermediates involved in these transformations is crucial for process optimization, yield improvement, and the rational design of novel compounds. This guide provides a detailed technical overview of the primary reaction pathways of this compound, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Reaction Mechanisms

The two principal reaction pathways for this compound are nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic system of this compound, activated by the strongly electron-withdrawing nitro group, is primed for nucleophilic attack.[3] The most commercially significant SNAr reaction is ammonolysis to produce 1-aminoanthraquinone.

Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (e.g., ammonia) attacks the carbon atom bearing the nitro group (the ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the nitro group as a nitrite ion (NO₂⁻), yielding the substituted product.

Caption: SNAr mechanism for the ammonolysis of this compound.

Intermediates and Byproducts in Ammonolysis:

Under certain reaction conditions, particularly with high concentrations of ammonia, a secondary reaction can occur where 1-aminoanthraquinone reacts further to form 1-aminoanthraquinone imine .[4][5] This imine can be hydrolyzed back to 1-aminoanthraquinone with water at elevated temperatures.[4]

Reduction of the Nitro Group

The conversion of this compound to 1-aminoanthraquinone via reduction is a fundamental and widely used industrial process. A common and effective method is the Zinin reduction, which utilizes sulfide reagents.[6][7]

Mechanism (Zinin Reduction):

The Zinin reduction is a complex process involving multiple electron and proton transfers. While the exact mechanism can vary with conditions, it is generally accepted to proceed through intermediate stages.

  • Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

  • Further Reduction: The nitroso intermediate is then rapidly reduced to a hydroxylamine derivative (-NHOH).

  • Final Reduction: The hydroxylamino group is finally reduced to the amine group (-NH₂).

Probable intermediates in this process are 1-nitrosoanthraquinone and 1-hydroxylaminoanthraquinone .[6]

Caption: Stepwise reduction of this compound via the Zinin reaction.

Photochemical Reactions

Anthraquinone and its derivatives are known to undergo photochemical reactions. Upon UV irradiation, this compound can be excited, leading to potential degradation pathways. The specific mechanisms for this compound are not extensively detailed in readily available literature, but by analogy to other anthraquinone dyes, degradation likely involves the generation of reactive oxygen species that can lead to the breakdown of the aromatic structure.

Quantitative Data

The efficiency of the conversion of this compound to 1-aminoanthraquinone is highly dependent on the reaction conditions.

Table 1: Ammonolysis of this compound to 1-Aminoanthraquinone

MethodTemperature (°C)Molar Ratio (Ammonia:Substrate)Reaction TimeYield (%)Reference
Batch Reactor130 - 15015-35Several hoursNot specified[5][6]
Continuous-Flow2134.54.3 min~88[6][8][9]
Batch with Phase Transfer Catalyst170~154 hours89[5]

Table 2: Reduction of this compound to 1-Aminoanthraquinone

Reducing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium Sulfide (16%)Water951 hour96.5[1]
Sodium Hydrosulfide (NaHS)WaterRoom Temp.3-5 hours>99 (purity)[9]

Experimental Protocols

Protocol 1: Ammonolysis of this compound (Continuous-Flow)

This protocol is based on the continuous-flow synthesis described in the literature, which offers enhanced safety and efficiency.[6][8][9]

Ammonolysis_Workflow prep Prepare Solutions: 1. This compound in NMP 2. Aqueous Ammonia pump Pump solutions into a T-mixer prep->pump react Pass through heated microreactor coil (e.g., 213°C, 4.3 min) pump->react cool Cool reaction mixture react->cool workup Work-up: - Pressure release - Product precipitation/filtration cool->workup analyze Analyze product (e.g., HPLC) workup->analyze

Caption: Experimental workflow for continuous-flow ammonolysis.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a suitable high-boiling solvent like N-methyl-2-pyrrolidone (NMP). Prepare a separate aqueous solution of ammonia.

  • Reaction Setup: Utilize a continuous-flow microreactor system equipped with two high-pressure pumps, a preheating unit, a micromixer (T-mixer), a heated reactor coil, and a back-pressure regulator.

  • Reaction Execution: Pump the reactant solutions at controlled flow rates to achieve the desired residence time and molar ratio (e.g., M-ratio of 4.5 ammonia to this compound).[6]

  • Heating: The mixed reactants flow through the reactor coil, which is maintained at the target temperature (e.g., 213°C).[6]

  • Cooling and Collection: The reaction mixture is cooled before passing through the back-pressure regulator. The product stream is collected.

  • Work-up and Analysis: The product, 1-aminoanthraquinone, can be isolated by precipitation and filtration. Purity and yield are determined by analytical techniques such as HPLC.

Protocol 2: Zinin Reduction of this compound

This protocol is a generalized procedure based on the Zinin reduction using sodium sulfide.[1]

Zinin_Workflow prep Prepare aqueous solution of Sodium Sulfide (e.g., 16%) heat Heat sulfide solution to 95°C prep->heat add Add this compound as a slurry in water over 30 mins heat->add react Stir at 95°C for 1 hour add->react filter Filter the hot slurry react->filter wash Wash precipitate with hot water until neutral filter->wash dry Dry the product (1-Aminoanthraquinone) wash->dry

Caption: Experimental workflow for the Zinin reduction.

Methodology:

  • Reagent Preparation: Prepare a 16% aqueous solution of sodium sulfide.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and heating mantle, heat the sodium sulfide solution to 95°C.

  • Addition of Substrate: Prepare a slurry of this compound in water. Add this slurry portion-wise to the hot sodium sulfide solution over approximately 30 minutes.

  • Reaction: Maintain the reaction mixture at 95°C with stirring for 1 hour.

  • Isolation: Filter the hot reaction mixture to collect the solid product.

  • Purification: Wash the filter cake with hot water until the washings are neutral to pH paper.

  • Drying: Dry the purified 1-aminoanthraquinone product in an oven.

Conclusion

The reactivity of this compound is well-defined, with nucleophilic aromatic substitution and nitro group reduction being the most prominent and synthetically useful transformations. The SNAr pathway proceeds through a stabilized Meisenheimer complex, while the Zinin reduction involves nitroso and hydroxylamine intermediates. The choice of reaction conditions, such as temperature, reagent concentration, and reactor type (batch vs. continuous-flow), significantly impacts the reaction kinetics and the formation of byproducts like 1-aminoanthraquinone imine. The provided data and protocols offer a solid foundation for researchers to further explore and optimize the chemistry of this important industrial intermediate. Further research into the detailed spectroscopic characterization of the reaction intermediates and the exploration of novel reaction pathways, such as photochemical transformations, will continue to expand the utility of this compound in chemical synthesis.

References

A Theoretical Deep Dive into the Electronic Structure of 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the theoretical studies on the electronic structure of 1-Nitroanthraquinone. Drawing from established computational methodologies applied to anthraquinone and its derivatives, this document provides a framework for understanding the impact of the nitro functional group on the electronic properties of the core anthraquinone scaffold. This information is crucial for applications in drug design, materials science, and dye chemistry, where understanding molecular orbital energies and electronic transitions is paramount.

Introduction to this compound

This compound is a derivative of anthraquinone, a polycyclic aromatic hydrocarbon. The introduction of a nitro (-NO₂) group, a potent electron-withdrawing group, at the 1-position significantly modulates the electronic landscape of the parent molecule. These changes influence its chemical reactivity, spectroscopic properties, and potential biological interactions. Theoretical and computational chemistry provides a powerful lens through which to examine these properties at the molecular level.

Computational Methodologies

The primary theoretical approach for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These quantum chemical methods offer a balance between computational cost and accuracy for systems of this size.

Ground-State Electronic Structure Calculations

Protocol for Geometry Optimization and Electronic Properties:

  • Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) is the method of choice.

  • Functional: A hybrid functional is commonly employed. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and well-benchmarked choice for organic molecules.[1][2][3] Other functionals like PBE0, CAM-B3LYP, and ωB97XD may also be used for comparative studies.[3][4][5]

  • Basis Set: A Pople-style split-valence basis set, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), is generally sufficient.[1][2] These basis sets include polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (++) to accurately describe electron density further from the nucleus.

  • Solvation Model: To simulate a solution environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied.[1]

  • Procedure: An initial molecular structure of this compound is built. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). From this optimized geometry, key electronic properties such as molecular orbital energies (HOMO, LUMO) and the electric dipole moment are calculated.

Excited-State Calculations

Protocol for Theoretical UV-Vis Spectra:

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[3][4][6]

  • Procedure: Using the DFT-optimized ground-state geometry, a TD-DFT calculation is performed. This computes the energies of the first several singlet excited states and the oscillator strengths for the transitions to these states. The transitions with the highest oscillator strengths correspond to the most intense absorption bands.

Computational Workflow for Electronic Structure Analysis

G cluster_gs Ground State Calculation (DFT) cluster_es Excited State Calculation (TD-DFT) cluster_out Outputs start Initial Molecular Structure opt Geometry Optimization start->opt B3LYP/6-311++G(d,p) freq Frequency Calculation opt->freq props Calculate Ground-State Properties (HOMO, LUMO, Dipole Moment) freq->props Verified Minimum td_dft Calculate Vertical Excitation Energies (λmax, Oscillator Strength) props->td_dft Optimized Geometry data Electronic Data Tables props->data spectra Theoretical UV-Vis Spectrum td_dft->spectra MO_Diagram LUMO_AQ LUMO (-2.79 eV) HOMO_AQ HOMO (-6.99 eV) LUMO_1NAQ LUMO (Lowered Energy) HOMO_1NAQ HOMO (Slightly Lowered) E_axis_top Energy E_axis_bottom E_axis_top->E_axis_bottom LUMO_level_AQ HOMO_level_AQ LUMO_level_AQ->HOMO_level_AQ LUMO_level_1NAQ HOMO_level_1NAQ LUMO_level_1NAQ->HOMO_level_1NAQ

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Aminoanthraquinone from 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoanthraquinone is a critical intermediate in the synthesis of a wide range of anthraquinone dyes, which are prized for their vibrant colors and excellent fastness properties. It also serves as a building block in the development of novel pharmaceutical compounds. The most common industrial route to 1-aminoanthraquinone is through the reduction of 1-nitroanthraquinone. This document provides detailed protocols for the synthesis of 1-aminoanthraquinone from this compound, focusing on scalable and efficient methodologies. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the laboratory-scale synthesis and purification of this important compound.

Overview of Synthesis Methods

The conversion of this compound to 1-aminoanthraquinone is a reduction reaction. Several reducing agents and reaction conditions have been reported. This section summarizes the key methods with a comparison of their performance.

Data Summary of Reduction Methods
MethodReducing AgentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Aqueous Reduction Sodium Hydrosulfide (NaHS)WaterRoom Temp.3-5 hoursHigh>99%[1]
Sulfide Reduction Sodium Sulfide (Na₂S)Water952 hours96.599.5[2]
Ammonolysis (Continuous Flow) Aqueous AmmoniaN-Methyl-2-pyrrolidone (NMP)2134.3 min~88-[3][4]
Catalytic Hydrogenation Hydrogen (H₂) with Pd/C catalystN,N-dimethylformamide (DMF)Room Temp.3 hours-99.4[5]

Chemical Reaction and Workflow

The fundamental chemical transformation and a general experimental workflow for the synthesis and purification of 1-aminoanthraquinone are depicted below.

G cluster_reaction Chemical Reaction This compound This compound 1-Aminoanthraquinone 1-Aminoanthraquinone This compound->1-Aminoanthraquinone Reduction (e.g., NaHS, H₂/Pd-C)

Caption: Chemical transformation of this compound to 1-Aminoanthraquinone.

G start Start reaction Reduction of This compound start->reaction filtration Hot Filtration and Washing reaction->filtration purification Purification (e.g., Recrystallization) filtration->purification drying Drying purification->drying analysis Analysis (e.g., HPLC, M.P.) drying->analysis end End Product: 1-Aminoanthraquinone analysis->end

Caption: General experimental workflow for the synthesis and purification of 1-aminoanthraquinone.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of 1-aminoanthraquinone.

Protocol 1: Green Synthesis using Sodium Hydrosulfide (NaHS) in Water

This protocol is based on a clean and scalable method that avoids the use of organic solvents in the primary reaction step.[6]

Materials:

  • This compound

  • Sodium hydrosulfide (NaHS)

  • Deionized water

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Reaction flask with magnetic stirrer

  • Heating mantle (if necessary for dissolution)

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Preparation: In a suitable reaction flask, suspend this compound in deionized water.

  • Reaction: While stirring at room temperature, slowly add an aqueous solution of sodium hydrosulfide to the this compound suspension. The reaction is typically carried out for 3 to 5 hours.

  • Work-up:

    • After the reaction is complete, as monitored by thin-layer chromatography (TLC), add the reaction mixture to an acidic solution (e.g., dilute HCl). This step is to neutralize any excess reducing agent and precipitate the product.

    • Filter the resulting precipitate. The filtrate will contain an aqueous salt solution of 1-aminoanthraquinone.

    • Adjust the pH of the filtrate to 8-10 using a base (e.g., NaOH solution) to precipitate the high-purity 1-aminoanthraquinone.[1]

  • Purification:

    • Collect the precipitated 1-aminoanthraquinone by filtration.

    • Wash the solid with hot water until the washings are neutral.[5]

    • Dry the purified product in an oven at an appropriate temperature.

Protocol 2: Reduction using Sodium Sulfide (Na₂S)

This is a classic and effective method for the reduction of nitroarenes.

Materials:

  • This compound

  • Sodium sulfide (Na₂S) flakes (e.g., 60% purity)[7]

  • Deionized water

  • Reaction flask with a condenser and stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Preparation: Create a slurry of this compound in water in a reaction flask.

  • Reaction:

    • Add sodium sulfide flakes to the slurry.

    • Heat the mixture with stirring. A typical procedure involves stirring at 45°C for 3 hours, followed by heating at 95°C for 2 hours to ensure the reduction goes to completion.[7]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Filter the solid product.

    • Wash the precipitate with hot water until the filtrate is neutral.

    • Dry the product to obtain 1-aminoanthraquinone.[2]

Protocol 3: Purification of Crude 1-Aminoanthraquinone

Crude 1-aminoanthraquinone may contain unreacted starting material and over-reduced products such as diaminoanthraquinones.[8]

Materials:

  • Crude 1-aminoanthraquinone

  • Sulfuric acid (e.g., 70%)[5]

  • Deionized water

  • Beaker and stirring apparatus

  • Heating plate

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude 1-aminoanthraquinone in 70% sulfuric acid by mass fraction.

  • Heating: Heat the solution to 80°C and maintain this temperature for 1 hour with stirring.[5]

  • Filtration: Perform a hot filtration to separate the dissolved 1-aminoanthraquinone from insoluble impurities (like unreacted anthraquinone if present from the nitration step).

  • Precipitation: Collect the filtrate and add water to reduce the acid concentration to approximately 25-30 wt%. This will cause the 1-aminoanthraquinone to precipitate.

  • Isolation: Filter the precipitated product, wash with water until neutral, and dry to obtain purified 1-aminoanthraquinone.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium sulfide and sodium hydrosulfide are corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.

  • Anthraquinones can be skin irritants and may cause allergic reactions.[9]

  • High-temperature and high-pressure reactions, such as ammonolysis, should be conducted with appropriate safety measures and equipment.[4]

Analytical Characterization

The purity and identity of the synthesized 1-aminoanthraquinone can be confirmed by various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Spectroscopic Methods (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry): To confirm the chemical structure.

References

Application Notes and Protocols for the Nitration of Anthraquinone to 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-nitroanthraquinone through the nitration of anthraquinone. This document includes the reaction mechanism, detailed experimental protocols for various nitration methods, a summary of quantitative data, and purification procedures. This compound is a crucial intermediate in the manufacturing of various dyes, pharmaceuticals, and other fine chemicals. Its primary application is as a precursor for the synthesis of 1-aminoanthraquinone, a key component in many anthraquinone dyes.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of anthraquinone is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds through the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which is typically generated from concentrated nitric acid, often in the presence of a stronger acid like sulfuric acid.

The carbonyl groups on the anthraquinone ring are deactivating and meta-directing. However, in the polycyclic anthraquinone system, the directing effects are more complex. The alpha (α) positions (1, 4, 5, and 8) are less deactivated than the beta (β) positions (2, 3, 6, and 7). Consequently, the electrophilic attack by the nitronium ion occurs preferentially at the α-positions, making this compound the major product. The formation of 2-nitroanthraquinone and various dinitroanthraquinones occurs to a lesser extent as by-products.

G Mechanism of Anthraquinone Nitration cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + 2H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate Ion (HSO₄⁻) H3O+ Hydronium Ion (H₃O⁺) Anthraquinone Anthraquinone Intermediate Sigma Complex (Resonance Stabilized) Anthraquinone->Intermediate + NO₂⁺ This compound This compound Intermediate->this compound - H⁺ H+ Proton (H⁺) H+->HSO4- Reaction with base G General Workflow for this compound Synthesis Start Start Nitration Nitration of Anthraquinone (e.g., with HNO₃ or HNO₃/H₂SO₄) Start->Nitration Quenching Reaction Quenching (e.g., pouring onto ice) Nitration->Quenching Isolation Isolation of Crude Product (Filtration) Quenching->Isolation Washing Washing (with water until neutral) Isolation->Washing Drying Drying Washing->Drying Purification Purification of Crude Product (e.g., recrystallization, solvent treatment) Drying->Purification Analysis Product Analysis (e.g., Purity, Yield) Purification->Analysis End Pure this compound Analysis->End

The Pivotal Role of 1-Nitroanthraquinone in the Synthesis of Anthraquinone Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Nitroanthraquinone is a critical intermediate in the synthesis of a wide array of anthraquinone dyes, a class of colorants prized for their structural diversity, vibrant colors, and excellent light fastness.[1] Anthraquinone itself is colorless; however, the introduction of electron-donating groups, such as amino or hydroxyl groups, at specific positions on the anthraquinone core gives rise to a spectrum of brilliant colors ranging from red to blue.[1] The journey from this compound to these valuable dyes involves a series of well-established chemical transformations, primarily initiated by the reduction of the nitro group to an amino group, yielding 1-aminoanthraquinone. This primary amine then serves as a versatile precursor for the synthesis of various dye classes, including reactive, acid, and disperse dyes, which find applications in textile dyeing, pigments, and even pharmaceuticals.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and final dye products derived from this compound.

Data Presentation

Table 1: Synthesis of 1-Aminoanthraquinone from this compound

MethodReducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sodium Sulfide ReductionSodium Sulfide (16% solution)Water95196.599.5(Graham & Hort, 1959)
Catalytic HydrogenationH₂ (Palladium on Carbon)N,N-Dimethylformamide (DMF)Room Temperature398.3>99.3(Guidechem, n.d.)
Sodium Hydrosulfide ReductionSodium HydrosulfideWaterRoom Temperature598.199.1(CN108911999B)

Table 2: Synthesis of Bromamic Acid from 1-Aminoanthraquinone

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Oleum Method20% Oleum, Bromine, Iodine (catalyst)-110 (sulfonation), 80 (bromination)6 (total)>7093-94(US4213910A)
Solvent MethodChlorosulfonic Acid, BromineNitrobenzene, DMFNot specifiedNot specified>90High(Beilstein Journals)

Table 3: Properties of C.I. Reactive Blue 19

PropertyValueReference
Molecular FormulaC₂₂H₁₆N₂Na₂O₁₁S₃(World Dye Variety, 2012)
Molecular Weight626.55 g/mol (World Dye Variety, 2012)
AppearanceBright blue powder(World Dye Variety, 2012)
Solubility in Water (20°C)>150 g/L(World Dye Variety, 2012)
Light Fastness (ISO)7(World Dye Variety, 2012)
Washing Fastness (Fading)5(World Dye Variety, 2012)
Washing Fastness (Staining)4-5(World Dye Variety, 2012)

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Acid Nitration

This protocol describes a common laboratory-scale synthesis of this compound from anthraquinone.

Materials:

  • Anthraquinone

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a cooling bath, slowly add 20.8 parts of finely ground anthraquinone to 160 parts of 78% sulfuric acid.

  • To this suspension, add 51 parts of 98% nitric acid at room temperature. The temperature will rise to approximately 40°C.

  • Maintain the reaction mixture at 40°C with stirring for 12 to 15 hours.

  • Upon completion, pour the reaction mixture into 1,000 parts of an ice-water mixture to precipitate the crude product.

  • Filter the precipitate and wash with water until the filtrate is neutral.

  • Dry the crude product. For purification, the dried solid can be stirred with 200 parts of dimethylformamide (DMF) at room temperature, followed by filtration to yield purified this compound.

Expected Yield: Approximately 11 parts of this compound with a purity of 95-96%.

Protocol 2: Synthesis of 1-Aminoanthraquinone via Sodium Sulfide Reduction

This protocol details the reduction of this compound to 1-aminoanthraquinone.

Materials:

  • This compound

  • Sodium Sulfide (16% aqueous solution)

  • Water

Procedure:

  • Prepare a slurry of the purified this compound from Protocol 1 in 4 liters of water.

  • Over 30 minutes, add the slurry to 2500 g of a 16% sodium sulfide solution that has been preheated to 95°C.

  • Stir the resulting slurry for 1 hour at 95°C.

  • Filter the hot mixture and wash the precipitate with hot water until the washings are neutral.

  • Dry the product at 95°C for 24 hours to obtain 1-aminoanthraquinone.

Expected Yield: Approximately 96.5% of the theoretical yield, with a purity of 99.5% as determined by diazo titration.

Protocol 3: Synthesis of Bromamic Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid) via the Oleum Method

This one-pot protocol describes the sulfonation and subsequent bromination of 1-aminoanthraquinone.[4]

Materials:

  • 1-Aminoanthraquinone

  • 20% Oleum (fuming sulfuric acid)

  • Anhydrous Sodium Sulfate

  • Bromine

  • Iodine (catalyst)

Procedure:

  • Dissolve 20 g of anhydrous sodium sulfate in 150 ml of 20% oleum.

  • Introduce 150 g of 1-aminoanthraquinone into the solution, keeping the temperature below 60°C.

  • Heat the reaction mixture to 110°C for 3 hours.

  • Cool the mixture to 80°C and add an additional 55 ml of 20% oleum.

  • Heat again to 110°C for another 3 hours to complete the sulfonation.

  • Add a catalytic amount of iodine (approximately 0.1-0.2 g).

  • Slowly add 24 ml of bromine at 80°C.

  • After the reaction is complete, the product can be isolated by pouring the reaction mass into water and filtering the precipitated bromamic acid.

Expected Yield: Over 70% with a purity of 93-94%.[4]

Protocol 4: Synthesis of C.I. Reactive Blue 19

This protocol describes the final condensation step to produce the reactive dye.

Materials:

  • Bromamic Acid (from Protocol 3)

  • 3-(Sulfatoethylsulfonyl)-aniline

  • Disodium Hydrogen Phosphate

  • Sodium Dihydrogen Phosphate

  • Copper powder

Procedure:

  • To a solution of 0.1 mol of 3-(sulfatoethylsulfonyl)-aniline, add 0.1 mol of bromamic acid and stir to form a homogeneous dispersion.

  • Add 0.12 mol of sodium dihydrogen phosphate, 0.2 mol of disodium hydrogen phosphate, and 6 g of copper powder.

  • Heat the mixture to 90°C. The pH will drop to approximately 5.6. The reaction is typically complete within 15 minutes.

  • The final product can be isolated by spray drying or salting out with potassium chloride.

Signaling Pathways and Experimental Workflows

The synthesis of dyes from this compound follows a series of well-defined reaction pathways. The initial and most critical step is the electrophilic aromatic substitution reaction for the nitration of anthraquinone.

Mechanism of Anthraquinone Nitration

The nitration of anthraquinone proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

Nitration_Mechanism HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2SO4->Nitronium Anthraquinone Anthraquinone SigmaComplex σ-complex (Wheland intermediate) Anthraquinone->SigmaComplex + NO₂⁺ Nitronium->SigmaComplex Product This compound SigmaComplex->Product - H⁺ H3O H₃O⁺ HSO4 HSO₄⁻ Dye_Synthesis_Workflow start Anthraquinone step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate1 This compound step1->intermediate1 step2 Reduction (e.g., Na₂S) intermediate1->step2 intermediate2 1-Aminoanthraquinone step2->intermediate2 step3 Sulfonation & Bromination (Oleum, Br₂) intermediate2->step3 intermediate3 Bromamic Acid step3->intermediate3 step4 Ullmann Condensation (with 3-(Sulfatoethylsulfonyl)-aniline, Cu catalyst) intermediate3->step4 end C.I. Reactive Blue 19 step4->end Ullmann_Condensation ArX Ar-Br (Bromamic Acid) OxAdd Ar-Cu(III)-Br(NH₂-R) ArX->OxAdd RNH2 R-NH₂ (Aromatic Amine) RNH2->OxAdd Cu Cu(I) Catalyst Cu->OxAdd Oxidative Addition Product Ar-NH-R (Dye) OxAdd->Product Reductive Elimination CuX Cu(I) + HBr

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Nitroanthraquinone purity. The described method is suitable for researchers, scientists, and professionals in drug development and quality control. This document provides a comprehensive protocol, including system suitability criteria, sample preparation, and chromatographic conditions, to ensure accurate and reproducible results.

Introduction

This compound is a key intermediate in the synthesis of various dyes and pharmaceuticals. The purity of this compound is critical for the quality and safety of the final products. High-performance liquid chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[1][2] This application note describes a validated HPLC method for the separation and quantification of this compound from its potential impurities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing a small amount of acid to ensure good peak shape and resolution.[1][3]

Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility) (Analytical grade)[3]

  • Methanol (HPLC grade)

Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Experimental Protocol

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Standard Solution Preparation (0.1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation (1.0 mg/mL)
  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer the sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the this compound peak.
Theoretical Plates (N) Not less than 2000 for the this compound peak.
Relative Standard Deviation (RSD) Not more than 2.0% for six replicate injections of the standard solution.

Data Analysis

The purity of the this compound sample is calculated based on the area normalization method. The area of each impurity peak is expressed as a percentage of the total peak area.

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Method Validation

While this application note provides a detailed method, for regulatory submissions, the method should be fully validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC analysis for this compound purity.

Workflow A Standard & Sample Weighing B Solution Preparation (Dissolution & Dilution) A->B C Filtration (0.45 µm) B->C E System Suitability Test (Standard Injections) C->E D HPLC System Setup (Method Parameters) D->E F Sample Analysis (Sample Injections) E->F If Suitability Passes G Data Acquisition F->G H Data Analysis (Peak Integration & Purity Calculation) G->H I Report Generation H->I

Caption: Experimental workflow for HPLC purity analysis.

Signaling Pathway of Analysis Logic

The logical relationship and decision-making process within the analytical procedure are outlined below.

Analysis_Logic start Start Analysis prep Prepare Mobile Phase, Standard & Sample Solutions start->prep process process decision decision pass Proceed to Sample Analysis analyze Inject Sample & Acquire Data pass->analyze fail Troubleshoot & Re-run Suitability sys_suit Perform System Suitability Test fail->sys_suit end_node End prep->sys_suit check_suit Suitability Criteria Met? sys_suit->check_suit check_suit->pass Yes check_suit->fail No calculate Calculate Purity analyze->calculate calculate->end_node

Caption: Decision logic for the analytical procedure.

References

Application Notes and Protocols for the Ammonolysis of 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-aminoanthraquinone via the ammonolysis of 1-nitroanthraquinone. The protocol is intended for use by qualified researchers and scientists. It is crucial to adhere to all appropriate laboratory safety protocols, including the use of personal protective equipment, when carrying out this procedure.

Introduction

The ammonolysis of this compound is a key industrial process for the synthesis of 1-aminoanthraquinone, a vital intermediate in the manufacturing of various dyes and pigments.[1] The reaction involves the nucleophilic substitution of the nitro group with an amino group from ammonia, typically at elevated temperatures and pressures. While the reaction can be performed in various solvents, including formamide and N-methyl-2-pyrrolidone (NMP), aqueous ammonia is a commonly used reagent.[2][3][4] This document outlines a representative batch protocol for this synthesis.

Reaction and Stoichiometry

The overall reaction is as follows:

This compound + NH₃ → 1-Aminoanthraquinone + HNO₂

A significant byproduct of this reaction is the formation of 1-aminoanthraquinone imine, which can be hydrolyzed back to the desired product.[4] Additionally, byproducts from the nitration of anthraquinone, such as dinitroanthraquinones, may be present in the starting material and can lead to the formation of diaminoanthraquinone impurities in the final product.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the ammonolysis of this compound.

MethodTemperature (°C)PressureSolventMolar Ratio (Ammonia:Substrate)Reaction TimeYield (%)Reference
Batch130 - 150HighAqueous Ammonia15 - 35Several hoursNot Specified[2][4]
Batch155Not SpecifiedFormamideNot Specified4 hours80[3]
Continuous Flow213Not SpecifiedNMP4.54.3 minutes~88

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-aminoanthraquinone.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with This compound and Solvent B Introduce Ammonia A->B C Heat to Reaction Temperature (e.g., 130-150 °C) B->C D Maintain Reaction for a Set Time (e.g., 4 hours) C->D E Cool Reaction Mixture D->E F Remove Excess Ammonia and Solvent (Distillation) E->F G Filter Crude Product F->G H Hydrolysis of Imine Byproduct (Optional) G->H I Hydrogenation to Remove Diamino Impurities (Optional) H->I J Recrystallization I->J K Dry Final Product J->K

Figure 1. Experimental workflow for the synthesis of 1-aminoanthraquinone.

Detailed Experimental Protocol (Batch Process)

This protocol is a representative example and may require optimization based on laboratory conditions and available equipment.

5.1. Materials and Equipment

  • This compound

  • Aqueous ammonia (25-30%)

  • High-pressure autoclave or reactor equipped with a stirrer, thermocouple, and pressure gauge

  • Heating mantle or oil bath

  • Distillation apparatus

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Solvent for recrystallization (e.g., ethanol, acetic acid)

5.2. Reaction Procedure

  • Charging the Reactor: In a high-pressure autoclave, place this compound and the chosen solvent (e.g., aqueous ammonia). The molar ratio of ammonia to this compound should be between 15:1 and 35:1 for a batch process.[2]

  • Sealing and Purging: Seal the reactor securely. It is good practice to purge the reactor with an inert gas, such as nitrogen, to remove any air.

  • Heating and Pressurization: Begin stirring the mixture and heat the reactor to the desired temperature, typically between 130 °C and 150 °C.[2][4] The pressure inside the reactor will increase as the temperature rises.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if the reactor setup allows for safe sampling.

5.3. Work-up and Isolation

  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Depressurization: Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Solvent Removal: If a solvent other than aqueous ammonia was used, remove it by distillation.

  • Filtration: Filter the precipitated crude 1-aminoanthraquinone using a Buchner funnel.

  • Washing: Wash the crude product with water to remove any residual ammonia and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven.

5.4. Purification

The crude 1-aminoanthraquinone may contain unreacted starting material, the 1-aminoanthraquinone imine byproduct, and diaminoanthraquinones.

  • Hydrolysis of Imine (Optional): The imine byproduct can be hydrolyzed back to 1-aminoanthraquinone by heating the crude product in an acidic aqueous solution.

  • Removal of Diamino Impurities (Optional): If the starting this compound contained dinitro isomers, the resulting diaminoanthraquinone impurities can be removed by a purification process involving hydrogenation. This converts the diaminoanthraquinones to a form that can be separated.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain purified 1-aminoanthraquinone.

Safety Considerations

  • This reaction is conducted at high temperatures and pressures and should only be performed in a suitable high-pressure reactor.

  • Ammonia is a corrosive and toxic gas. Handle it in a well-ventilated fume hood.

  • This compound and 1-aminoanthraquinone are chemical irritants. Avoid inhalation and contact with skin and eyes.

  • The ammonolysis process can produce ammonium nitrite, which can decompose violently at high temperatures.[2][4]

Logical Relationship of Reaction Parameters

The following diagram illustrates the relationship between key reaction parameters and the desired outcome.

G cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs A This compound G 1-Aminoanthraquinone (Product) A->G B Ammonia B->G C Solvent C->G D Temperature D->G H Byproducts D->H E Pressure E->G F Reaction Time F->G F->H

Figure 2. Factors influencing the ammonolysis of this compound.

References

Application Notes and Protocols: 1-Nitroanthraquinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroanthraquinone is a key chemical intermediate, primarily serving as a precursor in the synthesis of a wide array of dyes and pigments. However, its true potential in medicinal chemistry lies in its role as a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The anthraquinone core is a privileged structure in cancer chemotherapy, with well-established drugs like doxorubicin and mitoxantrone validating its efficacy. By leveraging this compound, medicinal chemists can introduce diverse functionalities, leading to the discovery of new chemical entities with potent and selective anticancer properties.

This document provides a comprehensive overview of the applications of this compound-derived compounds in medicinal chemistry, with a focus on their anticancer activity. It includes detailed experimental protocols for the evaluation of these compounds and quantitative data to facilitate comparative analysis.

Synthesis of Bioactive Anthraquinone Derivatives from this compound

The primary route to medicinally active compounds from this compound involves its reduction to 1-aminoanthraquinone. This transformation is a critical step, as the amino group provides a handle for a variety of chemical modifications. A general and environmentally friendly method for this reduction utilizes sodium hydrosulfide (NaHS) in an aqueous medium.

Protocol for the Synthesis of 1-Aminoanthraquinone from this compound [1]

  • Reaction Setup: In a round-bottom flask, suspend this compound in water.

  • Reagent Addition: Add a solution of sodium hydrosulfide (NaHS) to the suspension.

  • Reaction Conditions: Heat the mixture under mild conditions with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the product, 1-aminoanthraquinone, can be isolated by filtration, washed with water, and dried. This method is noted for its high chemo- and regioselectivity, operational simplicity, and scalability.[1]

Once 1-aminoanthraquinone is synthesized, it can be further derivatized to generate a library of compounds with potential therapeutic activity. Common derivatization strategies include N-acylation, sulfonylation, and coupling with amino acids or other bioactive moieties.

Anticancer Applications of this compound Derivatives

Derivatives of this compound, particularly those modified at the 1- and 2-positions, have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives and related compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
1-nitro-2-acyl anthraquinone-leucine (8a)HCT116Colon Cancer17.80-[2]
Anthraquinone-based sulfonamide (MI8)MCF-7Breast Cancer3.00-[3]
Anthraquinone-based sulfonamide (MI8)A549Lung Cancer4.10-[3]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLaCervical Cancer-7.2 ± 1.12[4]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231Breast Cancer-4.62 ± 0.13[4]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7Breast Cancer-7.13 ± 0.13[4]
Anthraquinone-carbonyl thioureido sulfonamide (6h)hCA IX expressing cells--0.030[5]

Note: Direct µM conversion for some compounds was not available in the source material.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized anthraquinone derivatives on cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the anthraquinone compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO treated) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both floating and adherent cells from the treatment and control groups (approximately 1-5 x 10^5 cells). Centrifuge to pellet the cells.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of the cell cycle distribution of a cell population.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) followed by the addition of 400 µL of PI solution (50 µg/mL).

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events.

Western Blot Analysis of JNK Phosphorylation

This protocol is used to detect the activation of the JNK signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-JNK and anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cells in ice-cold lysis buffer and determine the protein concentration of the supernatant.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-JNK antibody for normalization.

Visualizations

Signaling Pathway

ROS_JNK_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mapk MAPK Cascade cluster_apoptosis Apoptosis Anthraquinone\nDerivative Anthraquinone Derivative ROS ROS Anthraquinone\nDerivative->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK c-Jun c-Jun JNK->c-Jun Bax Bax JNK->Bax Cytochrome c\nRelease Cytochrome c Release Bax->Cytochrome c\nRelease Caspases Caspase Activation Cytochrome c\nRelease->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies This compound This compound 1-Aminoanthraquinone 1-Aminoanthraquinone This compound->1-Aminoanthraquinone Bioactive Derivatives Bioactive Derivatives 1-Aminoanthraquinone->Bioactive Derivatives MTT Assay\n(Cytotoxicity) MTT Assay (Cytotoxicity) Bioactive Derivatives->MTT Assay\n(Cytotoxicity) IC50 Determination IC50 Determination MTT Assay\n(Cytotoxicity)->IC50 Determination Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Apoptosis Assay\n(Annexin V/PI)->Cell Cycle Analysis\n(PI Staining) Western Blot\n(Signaling Pathways) Western Blot (Signaling Pathways) Cell Cycle Analysis\n(PI Staining)->Western Blot\n(Signaling Pathways)

References

Application Notes and Protocols for Green Synthesis of 1-Nitroanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of green and sustainable synthesis methods for 1-nitroanthraquinone and its derivatives. This compound is a critical intermediate in the synthesis of dyes, pigments, and a wide range of pharmacologically active compounds, including anticancer agents.[1] Traditional synthesis methods often rely on harsh conditions, such as the use of mixed acids (sulfuric and nitric acid), which generate significant toxic waste and pose environmental hazards.[2] Green chemistry approaches aim to mitigate these issues by employing eco-friendly catalysts, alternative energy sources, and safer solvents.

Green Synthesis Approaches

Several innovative strategies have been developed to synthesize this compound derivatives in a more environmentally benign manner. These methods focus on increasing reaction efficiency, simplifying work-up procedures, and minimizing waste.

Solid Acid Catalysis

Replacing corrosive and difficult-to-recycle liquid acids like H₂SO₄ with heterogeneous solid acid catalysts is a cornerstone of green nitration. These catalysts are easily separated from the reaction mixture and can often be reused, reducing waste and cost.

  • Metal-Modified Molecular Sieves: These catalysts offer high selectivity and can be used under milder conditions compared to traditional methods.[2]

  • Sulfuric Acid on Silica Gel: This provides a solid support for the acid, making it easier to handle and remove after the reaction.[3]

The use of solid acid catalysts can significantly improve the purity of the crude this compound product, reducing the need for extensive and wasteful purification steps.[2][4]

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[5] Their negligible vapor pressure, thermal stability, and tunable properties make them attractive green alternatives to volatile organic solvents.

  • Dual Catalyst-Solvent Systems: In the synthesis of this compound, ILs like methylimidazole bromide can facilitate the nitration of anthraquinone with nitric acid.[6] This method allows for easy separation of the product layer from the IL layer, which can be directly recycled.[6]

  • Improved Purity: The use of pyrrolidinone-based ionic liquids has been shown to increase the purity of the crude this compound to over 90%.[4]

Microwave-Assisted Synthesis

Microwave irradiation is an alternative energy source that can dramatically accelerate chemical reactions, often leading to higher yields and shorter reaction times.[7] Many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials. This technique has been successfully applied to the one-pot synthesis of various anthraquinone derivatives.[8]

Photocatalysis

Photocatalysis utilizes light to drive chemical reactions. Anthraquinone-based systems, including covalent organic frameworks (COFs), can act as recyclable photocatalysts for C-H functionalization under visible light.[9][10] While not a direct nitration method, photocatalysis represents a green approach for creating advanced derivatives from the anthraquinone scaffold.[11][12]

Application Notes: Relevance in Drug Development

This compound is a precursor to 1-aminoanthraquinone, a key building block for a multitude of dyes and pharmaceuticals.[13][14] Anthraquinone derivatives have shown significant potential as anticancer agents.

Mechanism of Anticancer Activity: The anticancer properties of anthraquinone compounds are multifaceted and include:

  • DNA Damage and Topoisomerase Inhibition: Many derivatives function by intercalating with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA strand breaks and triggers cell death.[15][16]

  • Cell Cycle Arrest and Apoptosis: These compounds can halt the cell cycle at various checkpoints and induce programmed cell death (apoptosis) in cancer cells.[1]

  • Inhibition of Signaling Pathways: They can interfere with critical signaling pathways involved in cancer cell proliferation and survival.[17]

  • Other Mechanisms: Recent studies show that novel anthraquinone compounds can also induce cancer cell death through paraptosis, autophagy, and by overcoming chemoresistance.[1][18]

Beyond cancer, derivatives are being explored as inhibitors of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases), which have potential as novel treatments for inflammation and neurodegenerative diseases.[19][20]

Data Presentation

The following table summarizes quantitative data for various green synthesis methods, allowing for easy comparison.

Synthesis Method Catalyst/Solvent Reaction Conditions Yield/Purity Key Advantages
Ionic Liquid Catalysis Methylimidazole bromide ionic liquid10-20°C, 1-3 hoursYield: 95-99%Purity: >99%Recyclable catalyst/solvent, high purity, simple work-up.[6]
Ionic Liquid Catalysis Pyrrolidinone ionic liquidNot specifiedPurity: >90%High purity of crude product, reduced solid waste.[4]
Solid Acid Catalysis Metal-modified molecular sieveHeating (temp not specified)Not specifiedEnvironmentally friendly, economical, reduced side reactions.[2]
Conventional Nitration (for comparison) Nitric Acid only (no H₂SO₄)~25°C, 12-20 hoursYield: 98-99%High purity without sulfuric acid, but long reaction time.[21]
Purification Method Nitric acid / Methylene chlorideStirringPurity: 90-96%Effective purification to remove dinitro-anthraquinone isomers.[22]

Experimental Protocols

Protocol 1: Synthesis using Ionic Liquid Catalyst

This protocol is based on the method using methylimidazole bromide ionic liquid as both a solvent and a catalyst.[6]

Materials:

  • Anthraquinone

  • Concentrated Nitric Acid (e.g., 65-68%)

  • Methylimidazole bromide ionic liquid

Procedure:

  • Add anthraquinone to the methylimidazole bromide ionic liquid in a reaction vessel equipped with a stirrer and a cooling system.

  • Begin stirring the mixture to ensure proper dispersion.

  • Slowly add concentrated nitric acid dropwise to the mixture.

  • Maintain the reaction temperature between 10-20°C during the addition of nitric acid using a cooling bath.

  • After the dropwise addition is complete, continue the nitration reaction for 1-3 hours at the same temperature.

  • Once the reaction is complete, stop stirring and allow the mixture to stand. Two distinct layers will form: an upper methylimidazole bromide ionic liquid layer and a lower this compound product layer.

  • Separate the lower product layer. The upper ionic liquid layer can be directly recycled for subsequent batches.

  • Purify the this compound product as needed.

Protocol 2: Synthesis using a Metal-Modified Molecular Sieve

This protocol describes a general procedure for nitration using a solid acid catalyst.[2]

Materials:

  • Anthraquinone

  • Nitrating agent (e.g., nitric acid)

  • Metal-modified molecular sieve catalyst

  • Acid cocatalyst (optional, as specified in literature)

  • Inert solvent

Procedure:

  • In a reaction vessel equipped with a heating mantle and stirrer, combine anthraquinone, the metal-modified molecular sieve catalyst, the solvent, and any acid cocatalyst.

  • Heat the mixture to the desired reaction temperature while stirring.

  • Continuously and slowly add the nitrating agent to the reaction mixture.

  • After the addition is complete, maintain the reaction at a constant temperature (isothermal reaction) for a specified period to ensure completion.

  • After the reaction period, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Isolate the this compound product from the filtrate, typically through solvent evaporation or precipitation, followed by purification steps like recrystallization.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis of Anthraquinone Derivatives

This is a general protocol for synthesizing anthraquinone derivatives, such as Alizarin, from phthalic anhydride and a substituted benzene, which can be adapted for other derivatives.[7]

Materials:

  • Phthalic anhydride

  • Substituted benzene (e.g., catechol)

  • Concentrated H₂SO₄ (acts as a catalyst and dehydrating agent)

Procedure:

  • In a microwave-safe vessel, thoroughly mix phthalic anhydride and the substituted benzene.

  • Carefully add a catalytic amount of concentrated H₂SO₄ to the mixture.

  • Place the vessel in a domestic or laboratory microwave oven.

  • Irradiate the mixture at a low to medium power setting for a short duration (e.g., 2-10 minutes). Monitor the reaction progress closely (e.g., by TLC).

  • After irradiation, allow the mixture to cool to room temperature.

  • Treat the resulting solid product with a dilute base (e.g., NaOH solution) to neutralize the acid and dissolve the product if it is acidic.

  • Filter any insoluble impurities.

  • Re-precipitate the product by adding a dilute acid (e.g., HCl) to the filtrate.

  • Collect the purified product by filtration, wash with water, and dry.

Mandatory Visualizations

G General Workflow for Green Synthesis of this compound Reactants Reactants (Anthraquinone, Nitrating Agent) Reaction Reaction Step (Nitration) Reactants->Reaction Catalyst Green Catalyst (Ionic Liquid or Solid Acid) Catalyst->Reaction Separation Product/Catalyst Separation (Filtration/Decantation) Reaction->Separation Energy Energy Input (Conventional Heat, Microwaves, etc.) Energy->Reaction Product Crude this compound Separation->Product Recycle Catalyst Recycling Separation->Recycle Separated Catalyst Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure this compound Derivative Purification->FinalProduct Recycle->Catalyst

Caption: General workflow for the green synthesis of this compound.

G Catalytic Cycle using Ionic Liquid (IL) cluster_reaction Nitration Reaction cluster_separation Separation & Recycling Anthraquinone Anthraquinone (AQ) IL_Active IL + AQ + HNO₃ (Active Complex) Anthraquinone->IL_Active HNO3 HNO₃ HNO3->IL_Active Product_IL 1-Nitro-AQ + H₂O (in IL) IL_Active->Product_IL Nitration Separation Phase Separation Product_IL->Separation Product_Out This compound (Product Layer) Separation->Product_Out IL_Recycle Ionic Liquid (IL) (Recycled) Separation->IL_Recycle IL_Recycle->Anthraquinone Recycled for next batch

Caption: Catalytic cycle and recycling of ionic liquid in nitration.

G Anticancer Mechanism of Anthraquinone Derivatives AQ Anthraquinone Derivative Membrane Cell Membrane Transport Block AQ->Membrane Inhibits Nucleoside Uptake Intercalation DNA Intercalation & Topo Inhibition AQ->Intercalation DNA Nuclear DNA DNA->Intercalation Topo Topoisomerase Enzymes Topo->Intercalation Damage DNA Strand Breaks Intercalation->Damage Leads to Cycle Cell Cycle Arrest Damage->Cycle Triggers Apoptosis Apoptosis (Programmed Cell Death) Cycle->Apoptosis Induces

Caption: Simplified pathway of anthraquinone anticancer action.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroanthraquinone is a key intermediate in the synthesis of a variety of dyes, pigments, and pharmaceuticals. Traditional batch synthesis of this compound via electrophilic nitration of anthraquinone is often associated with challenges in controlling the reaction exotherm, ensuring selective mono-nitration, and handling hazardous nitrating agents. Flow chemistry offers a promising alternative, providing enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic and fast reactions. These application notes provide an overview of the synthesis of this compound with a focus on the application of continuous flow technology, including a proposed experimental protocol and relevant data.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of anthraquinone proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The nitronium ion then attacks the electron-rich aromatic ring of the anthraquinone molecule. Due to the deactivating effect of the carbonyl groups, the substitution preferentially occurs at the alpha (α) position to yield this compound.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Substitution HNO3 HNO3 NO2+ NO₂⁺ HNO3->NO2+ + 2 H₂SO₄ H2SO4 H2SO4 H3O+ H₃O⁺ HSO4- HSO₄⁻ SigmaComplex Sigma Complex (Wheland Intermediate) NO2+->SigmaComplex Electrophilic Attack Anthraquinone Anthraquinone->SigmaComplex + NO₂⁺ This compound SigmaComplex->this compound - H⁺

Caption: Mechanism of Anthraquinone Nitration.

Quantitative Data from Batch Synthesis

The following table summarizes data from traditional batch synthesis methods for this compound, providing a baseline for comparison with potential flow chemistry processes.

ParameterValueReference
Reactants Anthraquinone, Nitric Acid, Sulfuric Acid[1]
Solvent Dichloroethane[2]
Temperature 20 °C[1]
Reaction Time 3 hours[1]
Yield of this compound 71.4% (after purification)[1]
Purity of this compound 98.1%[1]
Reactants Anthraquinone, Nitric Acid (98%)[3]
Temperature 20 °C[3]
Reaction Time 8 minutes[3]
Yield of this compound 61.5%[3]
Purity of this compound 96.4%[3]

Proposed Flow Chemistry Protocol for this compound Synthesis

Materials and Reagents
  • Anthraquinone

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloroethane (solvent)

  • Deionized Water

  • Ice

Equipment
  • Two high-pressure pumps (e.g., HPLC pumps)

  • T-mixer or other suitable micromixer

  • Coil reactor (e.g., PFA or stainless steel) of known volume

  • Temperature-controlled bath or reactor heating/cooling system

  • Back pressure regulator

  • Collection vessel

  • Filtration apparatus

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Flow Reaction cluster_2 Work-up ReagentA Solution A: Anthraquinone in Dichloroethane PumpA Pump A ReagentA->PumpA ReagentB Solution B: Nitric Acid in Sulfuric Acid PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Coil Reactor (Heated/Cooled) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quenching (Ice Water) BPR->Quench Filter Filtration Quench->Filter Dry Drying Filter->Dry Product This compound Dry->Product

Caption: Proposed experimental workflow for flow synthesis.

Detailed Methodology
  • Reagent Preparation:

    • Solution A (Anthraquinone): Prepare a saturated solution of anthraquinone in dichloroethane at the reaction temperature. Ensure the solution is well-mixed and free of suspended solids before pumping.

    • Solution B (Nitrating Mixture): Carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 ratio (v/v) while cooling in an ice bath to prepare the nitrating mixture.

  • Flow Reactor Setup:

    • Set up the flow reactor system as depicted in the workflow diagram.

    • Prime the pumps and lines with the respective solutions.

    • Set the temperature of the coil reactor to the desired reaction temperature (e.g., 40-70 °C, based on batch data).[4]

    • Set the back pressure regulator to a suitable pressure (e.g., 10 bar) to ensure the solvent remains in the liquid phase at the reaction temperature.

  • Reaction Execution:

    • Set the flow rates of the two pumps to achieve the desired residence time and stoichiometry. For example, for a 10 mL coil reactor and a desired residence time of 10 minutes, the total flow rate would be 1 mL/min. The ratio of the flow rates of Pump A and Pump B should be adjusted to achieve the desired molar ratio of anthraquinone to nitric acid (e.g., 1:10 to 1:20).[4]

    • Start the pumps simultaneously to introduce the reagents into the mixer and then into the heated coil reactor.

    • Allow the system to reach a steady state, which can be monitored by observing the consistency of the output stream.

  • Work-up and Isolation:

    • Collect the output from the back pressure regulator in a vessel containing a stirred mixture of ice and water to quench the reaction and precipitate the product.

    • Filter the resulting solid precipitate.

    • Wash the solid with cold deionized water until the filtrate is neutral.

    • Dry the solid under vacuum to obtain the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Advantages of Flow Chemistry for this compound Synthesis

  • Enhanced Safety: The small reaction volume within the flow reactor minimizes the risk associated with the highly exothermic nitration reaction.[5][6]

  • Precise Temperature Control: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation and precise temperature control, reducing the formation of byproducts.[5]

  • Improved Selectivity: The ability to precisely control stoichiometry and residence time can lead to higher selectivity for the desired mono-nitrated product.

  • Rapid Optimization: Flow chemistry platforms allow for rapid screening of reaction conditions (temperature, residence time, stoichiometry) to quickly identify optimal synthesis parameters.[7]

  • Scalability: The synthesis can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel (numbering-up).

Conclusion

The application of continuous flow chemistry to the synthesis of this compound presents a significant opportunity to improve upon traditional batch methods. By leveraging the inherent advantages of flow reactors, researchers and manufacturers can achieve a safer, more controlled, and potentially more efficient synthesis of this important chemical intermediate. The provided protocol offers a foundational methodology for the development and optimization of a continuous flow process for this compound production. Further experimental work is encouraged to refine and validate this proposed method.

References

Application Notes and Protocols for the Quantification of 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 1-Nitroanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Accurate quantification of this compound is critical for process optimization, quality control, and safety assessment due to its potential toxicity.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument parameters, and data analysis.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) is a robust and widely used technique for the analysis of anthraquinone derivatives.[3] While a specific, comprehensively validated method for this compound is not extensively detailed in publicly available literature, the following protocol is based on established analytical principles for similar nitroaromatic and anthraquinone compounds.[4][5]

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) can be employed. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[4] For applications requiring mass spectrometry compatibility, phosphoric acid should be replaced with formic acid.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4][5]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C, to ensure reproducible retention times.[4]

  • Injection Volume: A 20 µL injection volume is a common starting point.[4][5]

  • UV Detection Wavelength: Detection should be performed at a wavelength where this compound exhibits significant absorbance, such as 254 nm, which is typical for anthraquinone structures.[4][5]

1.2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to prepare a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1 - 50 µg/mL).[4]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The sample may need to be filtered through a 0.45 µm syringe filter to remove particulate matter. Dilute the sample as necessary to ensure the concentration falls within the linear range of the calibration curve.[4]

Data Presentation: Expected HPLC-UV Method Performance

The following table summarizes the expected validation parameters for the proposed HPLC-UV method, based on typical performance characteristics for similar compounds.[4][6]

ParameterExpected Specification
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the trace analysis of semi-volatile compounds like this compound. This method is particularly useful for identifying and quantifying impurities in complex matrices.[7]

Experimental Protocol

2.1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for the analysis of polycyclic aromatic compounds, such as a HP-5MS (or equivalent), is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp to 280 °C at a rate of 10 °C/min, and a final hold at 280 °C for 10 minutes. This program should be optimized based on the specific instrument and sample matrix.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity. Key ions for this compound (m/z 253, 223, 195, 167) should be monitored.

2.2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as toluene or dichloromethane at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.01 - 10 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. A general approach for solid samples involves extraction with an organic solvent (e.g., toluene, dichloromethane) using techniques such as sonication or Soxhlet extraction, followed by a cleanup step if necessary (e.g., solid-phase extraction) to remove interfering compounds. The final extract should be concentrated and brought to a known volume before injection.

Data Presentation: Expected GC-MS Method Performance

The following table summarizes the expected validation parameters for a quantitative GC-MS method for this compound, based on data for related compounds.[7]

ParameterExpected Specification
Linearity (R²)> 0.995
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilution Serial Dilution Standard->Dilution Sample Prepare Sample Filtration Filter Sample Sample->Filtration HPLC HPLC System (C18 Column, UV Detector) Dilution->HPLC Filtration->HPLC Data Data Acquisition HPLC->Data Calibration Generate Calibration Curve Data->Calibration Quantification Quantify This compound Data->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

General Genotoxicity Pathway of Anthraquinones

Genotoxicity_Pathway cluster_cell Cellular Environment cluster_dna DNA Damage & Cellular Response NAQ This compound Metabolism Metabolic Activation (e.g., Cytochrome P450) NAQ->Metabolism Biotransformation Reactive Reactive Metabolites (e.g., Electrophiles, ROS) Metabolism->Reactive DNA_Damage DNA Adducts & Oxidative Damage Reactive->DNA_Damage Interaction Repair DNA Repair Mechanisms DNA_Damage->Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Mutation Mutation Repair->Mutation Failed Repair

References

Troubleshooting & Optimization

Navigating Side Reactions in 1-Nitroanthraquinone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 1-Nitroanthraquinone. This document addresses common side reactions and purification challenges through a detailed question-and-answer format, offering practical solutions and in-depth experimental protocols.

Troubleshooting Guide & FAQs

This section provides direct answers to specific issues that may be encountered during the synthesis and purification of this compound.

Frequently Asked Questions

Q1: What are the most common impurities in crude this compound?

A1: The nitration of anthraquinone is seldom perfectly selective. The most common impurities include:

  • Dinitroanthraquinones: Primarily 1,5- and 1,8-dinitroanthraquinones, with smaller amounts of 1,6- and 1,7-isomers.[1][2] Over-nitration, often due to high temperatures or prolonged reaction times, is the primary cause.

  • Unreacted Anthraquinone: Incomplete reaction can lead to residual starting material in the crude product.[2][3][4]

  • 2-Nitroanthraquinone: This isomer is often formed, although typically in smaller quantities than the 1-nitro isomer.[2]

  • Oxidation Products: Formation of hydroxyanthraquinones and other oxidation byproducts can occur, especially under harsh reaction conditions.[1]

Q2: How can I minimize the formation of dinitroanthraquinones?

A2: To minimize the formation of dinitroanthraquinones, careful control of reaction conditions is crucial. Key strategies include:

  • Temperature Control: Maintain a low reaction temperature, ideally between 0-10°C, during the addition of the nitrating agent. Temperatures above 40°C significantly increase the likelihood of dinitration.[3]

  • Stoichiometry: Use a controlled amount of the nitrating agent. A large excess of nitric acid can drive the reaction towards dinitration.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times that can lead to over-nitration.

Q3: My crude product contains a high percentage of unreacted anthraquinone. What could be the cause?

A3: A high level of unreacted anthraquinone in your product can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or ensuring efficient mixing to improve contact between reactants.

  • Insufficient Nitrating Agent: Ensure the stoichiometry of your nitrating agent is correct.

  • Low Reaction Temperature: While low temperatures are crucial to prevent dinitration, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion.

Q4: How can I effectively remove dinitroanthraquinone impurities from my this compound product?

A4: Several methods are effective for the purification of this compound and the removal of dinitro isomers:

  • Base Treatment: Dinitroanthraquinones can be selectively removed by treating the crude product with a base, such as an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide), in a suitable solvent.[1] The dinitro compounds react to form salts that are insoluble in many organic solvents in which this compound is soluble.

  • Sodium Sulfite Treatment: Treating the crude product with an aqueous solution of sodium sulfite is a well-established method for removing certain dinitroanthraquinones.[2][5]

  • Solvent Washing/Recrystallization: Washing the crude product with specific organic solvents like dimethylformamide can selectively dissolve and remove impurities.[6] Recrystallization from a suitable solvent, such as acetic acid or nitrobenzene, can also significantly improve purity.[7]

Quantitative Data Summary

The composition of the crude nitration product of anthraquinone can vary significantly depending on the reaction conditions. The following table summarizes representative data from various sources to illustrate common impurity profiles.

ComponentRepresentative Composition 1 (%)[2]Representative Composition 2 (%)[4]Representative Composition 3 (%)[6]
This compound 8685.475.3
Anthraquinone 0.253.1A few percent
2-Nitroanthraquinone 0.255.27
1,5-Dinitroanthraquinone 1.8-4.3
1,8-Dinitroanthraquinone --4.1
Other Dinitroanthraquinones -6.3 (total dinitro)~7

Experimental Protocols

1. Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on common laboratory practices. Researchers should consult specific literature for optimization based on their available resources and safety protocols.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend anthraquinone in concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5°C using an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred suspension of anthraquinone. Maintain the temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period (e.g., 1-3 hours). Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated crude product by filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum oven at 60-80°C.

2. Purification of this compound by Base Treatment

This protocol describes a common method for removing acidic impurities like dinitroanthraquinones.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., 1,2-dichloroethane or anisole).[1]

  • Base Wash: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the organic solution.[1] The concentration and amount of base should be optimized based on the level of impurities.

  • Stirring and Separation: Stir the two-phase mixture at an elevated temperature (e.g., 80-120°C) for a defined period.[1] After cooling, separate the organic layer from the aqueous layer. The salts of the dinitroanthraquinones will either precipitate or be extracted into the aqueous phase.

  • Isolation: Evaporate the organic solvent to precipitate the purified this compound.

  • Washing and Drying: Wash the purified product with water and dry it in a vacuum oven.

Visualizing the Process

Diagrams of Key Processes

The following diagrams illustrate the general workflow for the synthesis and purification of this compound and a troubleshooting decision tree for addressing common side reactions.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Anthraquinone Anthraquinone Reaction Nitration Reaction (0-10°C) Anthraquinone->Reaction Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_Mixture->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Crude_Product Crude this compound Quenching->Crude_Product Base_Treatment Base Treatment Crude_Product->Base_Treatment High Dinitro Content Solvent_Washing Solvent Washing/ Recrystallization Crude_Product->Solvent_Washing General Purification Pure_Product Pure this compound Base_Treatment->Pure_Product Solvent_Washing->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem Identification High_Dinitro High Dinitroanthraquinone Content Start->High_Dinitro High_Anthraquinone High Unreacted Anthraquinone Start->High_Anthraquinone Low_Yield Low Overall Yield Start->Low_Yield High_Temp High Reaction Temperature High_Dinitro->High_Temp Excess_Nitrating_Agent Excess Nitrating Agent High_Dinitro->Excess_Nitrating_Agent Short_Time Insufficient Reaction Time High_Anthraquinone->Short_Time Low_Temp Low Reaction Temperature High_Anthraquinone->Low_Temp Inefficient_Mixing Inefficient Mixing High_Anthraquinone->Inefficient_Mixing Low_Yield->Short_Time Low_Yield->Inefficient_Mixing Control_Temp Maintain Temp < 10°C High_Temp->Control_Temp Control_Stoichiometry Optimize Nitrating Agent Stoichiometry Excess_Nitrating_Agent->Control_Stoichiometry Increase_Time Increase Reaction Time Short_Time->Increase_Time Optimize_Temp Optimize Reaction Temperature Low_Temp->Optimize_Temp Improve_Stirring Improve Stirring Efficiency Inefficient_Mixing->Improve_Stirring

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimization of Nitration Conditions for Anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of anthraquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the optimization of this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and major impurities formed during the nitration of anthraquinone?

A1: The nitration of anthraquinone typically yields a mixture of mononitrated and dinitrated products, along with some unreacted starting material. The main products are 1-nitroanthraquinone and 2-nitroanthraquinone.[1][2] Common impurities include various dinitroanthraquinone isomers (such as 1,5- and 1,8-dinitroanthraquinone), as well as unreacted anthraquinone.[2][3] Under certain conditions, oxidation by-products like hydroxyanthraquinones and oxynitroanthraquinones can also be formed.[3]

Q2: How can I control the ratio of this compound to 2-nitroanthraquinone?

A2: The isomer ratio is influenced by the reaction conditions. Generally, the formation of this compound is favored under kinetic control, while the 2-nitroanthraquinone is the thermodynamically more stable product.[1] To increase the yield of the 2-isomer, employing higher reaction temperatures (e.g., above 40°C) and longer reaction times can be effective.[1] Conversely, lower temperatures may favor the formation of the 1-isomer.[1] The choice of the nitrating agent and solvent system can also influence the selectivity of the reaction.[1]

Q3: What are the recommended safety precautions when performing the nitration of anthraquinone?

A3: The nitration of anthraquinone involves the use of strong and corrosive acids, such as concentrated nitric acid and sulfuric acid.[1] It is imperative to conduct the reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Nitration reactions are highly exothermic, so proper temperature control and gradual addition of reagents are crucial to prevent runaway reactions.[4][5] Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.[1]

Q4: What is the principle behind using sodium sulfite for the purification of nitroanthraquinones?

A4: The sodium sulfite treatment is a chemical method used to separate 2-nitroanthraquinone from this compound and unreacted anthraquinone.[1][6] 2-Nitroanthraquinone reacts with sodium sulfite to form a water-soluble sulfonate derivative.[1][6] In contrast, this compound and anthraquinone do not react under the same conditions and remain insoluble.[6] This difference in reactivity allows for their separation by filtration. The 2-nitroanthraquinone can then be recovered from the filtrate by acidification, which reverses the reaction and causes the purified product to precipitate.[6]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low Yield of Desired Nitroanthraquinone Isomer - Suboptimal reaction temperature or time.- Incorrect ratio of nitrating agents.- Inefficient mixing.- For 2-nitroanthraquinone, consider increasing the reaction temperature and/or extending the reaction time to favor thermodynamic control.[1]- For this compound, explore lower reaction temperatures for kinetic control.[1]- Optimize the molar ratio of nitric acid to anthraquinone; an excess of nitric acid can improve mononitration selectivity.[7][8]- Ensure vigorous stirring to maintain a homogeneous reaction mixture.
High Levels of Dinitroanthraquinone Impurities - Reaction temperature is too high.- Extended reaction time.- High concentration of nitrating agent.- Carefully control the reaction temperature to avoid over-nitration.[3]- Monitor the reaction progress and stop it once the desired level of mononitration is achieved.[7][8]- Consider using a less aggressive nitrating agent or adjusting the concentration of the mixed acids.[5]
Difficult Separation of Isomers - Similar solubility of 1- and 2-nitroanthraquinone in common solvents.- Employ fractional crystallization with a carefully selected solvent system.[1]- For separating 2-nitroanthraquinone, utilize the sodium sulfite treatment to selectively solubilize it.[1][6]
Presence of Unreacted Anthraquinone - Insufficient nitrating agent.- Reaction time is too short.- Low reaction temperature.- Increase the molar ratio of the nitrating agent to anthraquinone.[7][8]- Extend the reaction time, monitoring the consumption of the starting material by techniques like TLC or HPLC.- Gradually increase the reaction temperature while monitoring for the formation of dinitrated byproducts.

Experimental Protocols

Protocol 1: General Procedure for Nitration of Anthraquinone

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and desired outcomes.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the desired amount of anthraquinone.

  • Acid Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture. For a mixed acid nitration, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. For nitration with nitric acid alone, use a high concentration (e.g., 85-100%).[7][8]

  • Nitration Reaction: Cool the flask containing anthraquinone in an ice bath. Slowly add the prepared nitrating mixture dropwise to the stirred suspension of anthraquinone, maintaining the desired reaction temperature (e.g., for isothermal conditions, a range of 40°C to 70°C has been reported).[7][8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique. The reaction time can vary from minutes to several hours depending on the temperature and acid concentration.[9][10]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry the crude product.[1]

Protocol 2: Purification of 2-Nitroanthraquinone via Sodium Sulfite Treatment

This protocol outlines the separation of 2-nitroanthraquinone from a crude mixture containing this compound and unreacted anthraquinone.[1][6]

  • Suspension: Suspend the crude nitroanthraquinone mixture in water.

  • Sulfite Addition: Add a solution of sodium sulfite to the suspension.

  • Heating: Heat the mixture, which will cause the 2-nitroanthraquinone to react and dissolve.

  • Filtration: Filter the hot suspension to remove the insoluble this compound and unreacted anthraquinone.[1]

  • Precipitation: Cool the filtrate and acidify it (e.g., with sulfuric acid) to precipitate the purified 2-nitroanthraquinone.[6]

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the purified 2-nitroanthraquinone.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

Parameter Condition A Condition B Condition C
Temperature 25°C45°C70°C
Reaction Time 72 hoursIsothermalAdiabatic
Nitrating Agent Conc. HNO₃Conc. HNO₃Conc. HNO₃
Molar Ratio (HNO₃:Anthraquinone) >6:16-100:16-100:1
This compound (%) High Purity--
2-Nitroanthraquinone (%) LowHigher proportion-
Dinitroanthraquinones (%) LowIncreases with degree of nitrationSubstantial amounts
Unreacted Anthraquinone (%) Low--
Reference [9][7][7]

Note: The values in this table are illustrative and intended to show general trends. Actual results will vary based on specific experimental details.

Mandatory Visualizations

experimental_workflow start Start: Anthraquinone reaction_setup Reaction Setup: Anthraquinone in Flask start->reaction_setup nitration Nitration Reaction: - Controlled Temperature - Stirring reaction_setup->nitration acid_prep Prepare Nitrating Agent (e.g., HNO₃/H₂SO₄) acid_prep->nitration monitoring Monitor Reaction (TLC, HPLC) nitration->monitoring monitoring->nitration Continue workup Work-up: Pour onto Ice monitoring->workup Complete filtration Filtration & Washing workup->filtration crude_product Crude Product: Mixture of Isomers & Impurities filtration->crude_product purification Purification crude_product->purification final_product Pure Nitroanthraquinone purification->final_product purification_logic crude Crude Nitroanthraquinone (1-NA, 2-NA, AQ) suspend Suspend in Water crude->suspend add_sulfite Add Sodium Sulfite Solution & Heat suspend->add_sulfite hot_filtration Hot Filtration add_sulfite->hot_filtration insoluble Insoluble: 1-NA & AQ hot_filtration->insoluble Solid filtrate Filtrate: Water-soluble 2-NA derivative hot_filtration->filtrate Liquid acidify Cool & Acidify Filtrate filtrate->acidify precipitate Precipitation acidify->precipitate final_filtration Filtration & Drying precipitate->final_filtration pure_2na Pure 2-Nitroanthraquinone final_filtration->pure_2na

References

Technical Support Center: Purification of Crude 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Nitroanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized by the nitration of anthraquinone, can contain several by-products. The most common impurities include:

  • Isomeric dinitroanthraquinones: Primarily 1,5- and 1,8-dinitroanthraquinones, but also 1,6- and 1,7-isomers.[1][2]

  • 2-Nitroanthraquinone: An isomer formed during the nitration process.[2]

  • Unreacted anthraquinone: The starting material for the nitration reaction.[2]

  • Oxidation products: Such as hydroxyanthraquinones and oxynitroanthraquinones.[1]

Q2: Which purification technique is most suitable for removing dinitroanthraquinone isomers?

A2: Several methods are effective for removing dinitroanthraquinone isomers. Treatment with a basic solution, such as sodium hydroxide in a suitable solvent, can react with and separate dinitroanthraquinones.[1] Another highly effective method involves treating the crude product with a mixture of an inert organic solvent (e.g., methylene chloride) and concentrated nitric acid, which selectively dissolves the this compound, leaving the 1,5-dinitroanthraquinone as an insoluble solid.[2]

Q3: Can recrystallization alone achieve high purity for this compound?

A3: While recrystallization is a common purification technique, achieving high purity for this compound often requires multiple successive crystallizations from different solvents, which can lead to a significant decrease in yield.[3] For more effective purification, recrystallization is often combined with other methods, such as a preliminary chemical wash to remove specific impurities.

Q4: What is the purpose of treating crude this compound with sodium sulfite?

A4: Treating crude this compound with an aqueous sodium sulfite solution is a chemical purification method used to remove certain isomeric impurities.[2][4] This technique can be particularly effective in a comprehensive purification strategy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent is not effective at separating the specific impurities present.- Try a different recrystallization solvent or a sequence of recrystallizations from different solvents.[3]- Pretreat the crude material with a basic solution or a sodium sulfite wash to remove major impurities before recrystallization.[1][4]
Presence of Dinitroanthraquinones in the Final Product The purification method is not selective enough against dinitro isomers.- Treat the crude product with a basic hydrolysable salt in a suitable solvent system. For example, dissolving in dimethylformamide and treating with sodium hydroxide powder at elevated temperatures (e.g., 115°C) can significantly reduce dinitroanthraquinone content.[1]- Utilize the differential solubility in a mixture of an inert organic solvent and concentrated nitric acid.[2]
Final Product is Contaminated with Unreacted Anthraquinone The purification method does not effectively separate the starting material from the product.- A process involving a mixture of methylene chloride and concentrated nitric acid has been shown to be effective in removing unreacted anthraquinone.[2]
Low Overall Yield - Multiple purification steps, especially successive recrystallizations, can lead to product loss.[3]- The purification conditions (e.g., temperature, solvent volume) are not optimized.- Optimize the purification protocol by minimizing the number of steps where possible.- Carefully control the volume of solvent used for recrystallization to avoid excessive loss of product in the mother liquor.
Inconsistent Purity Between Batches The composition of the crude this compound varies between synthesis batches.- Characterize the impurity profile of each crude batch before selecting a purification strategy.- A multi-step purification approach that addresses a broader range of potential impurities may be necessary for consistent results.

Quantitative Data on Purification Methods

Purification Method Key Reagents/Solvents Temperature Initial Purity (Example) Final Purity (Example) Key Impurities Removed Reference
Base Treatment Dimethylformamide, Sodium Hydroxide115°C58% 1-NAQ, 37% DNAQ~98% 1-NAQ, ~0.3% DNAQDinitroanthraquinones (DNAQ)[1]
Solvent/Acid Mixture Methylene Chloride, 98% Nitric AcidRoom Temperature86% 1-NAQ, 5% 1,5-DNAQ96% 1-NAQ, 0.8% 1,5-DNAQ1,5-Dinitroanthraquinone, Anthraquinone, 2-Nitroanthraquinone[2]
Azeotropic Distillation 1,2-Dichloroethane, WaterUp to 83°CNot specified95-98% 1-NAQNot specified[1]

1-NAQ: this compound; DNAQ: Dinitroanthraquinone

Experimental Protocols

Protocol 1: Purification by Base Treatment in an Organic Solvent

Objective: To remove dinitroanthraquinones and other acidic impurities.

Methodology:

  • Dissolve the crude this compound in a suitable water-miscible solvent such as dimethylformamide. For example, 25 parts of crude material can be dissolved in 250 parts of dimethylformamide.[1]

  • Heat the solution to a temperature between 50°C and 150°C. A specific example uses 115°C.[1]

  • With stirring, add a powdered base, such as sodium hydroxide (e.g., 12 parts).[1]

  • Continue stirring at the elevated temperature for a set period, for instance, 2 hours.[1]

  • Filter the hot solution to remove the precipitated reaction products of the impurities.

  • Evaporate the solvent from the filtrate to precipitate the purified this compound.

  • Filter the purified product, wash it with a suitable solvent to remove the mother liquor, and dry.

Protocol 2: Purification using a Solvent/Acid Mixture

Objective: To selectively remove 1,5-dinitroanthraquinone.

Methodology:

  • Suspend the crude this compound in an inert organic solvent like methylene chloride at room temperature. For instance, 52g of crude product in 234 ml of methylene chloride.[2]

  • Add concentrated (e.g., 98%) nitric acid to the suspension (e.g., 29.8 ml) and stir for approximately 15 minutes at room temperature.[2]

  • Filter the mixture to remove the undissolved solid, which is primarily 1,5-dinitroanthraquinone.[2]

  • To the clear filtrate, add water (e.g., 250 ml) and stir vigorously for about an hour to precipitate the purified this compound.[2]

  • Filter the precipitate, wash it first with a small amount of the organic solvent and then with water until neutral.

  • Dry the final product.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Impurity Analysis Crude->Analysis BaseTreatment Base Treatment Analysis->BaseTreatment High DNAQ content SolventAcid Solvent/Acid Mixture Analysis->SolventAcid High 1,5-DNAQ content Recrystallization Recrystallization Analysis->Recrystallization Minor impurities BaseTreatment->Recrystallization SolventAcid->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct TroubleshootingPurification start Purification Attempt check_purity Check Purity start->check_purity success High Purity Achieved check_purity->success Yes failure Low Purity check_purity->failure No identify_impurities Identify Dominant Impurity failure->identify_impurities dnaq Dinitroanthraquinones identify_impurities->dnaq DNAQs anthraquinone Unreacted Anthraquinone identify_impurities->anthraquinone Anthraquinone other Other Impurities identify_impurities->other Other base_treatment Apply Base Treatment dnaq->base_treatment solvent_acid_mix Use Solvent/Acid Mixture anthraquinone->solvent_acid_mix recrystallize Change Recrystallization Solvent other->recrystallize base_treatment->start solvent_acid_mix->start recrystallize->start

References

Technical Support Center: Optimizing the Reduction of 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 1-aminoanthraquinone obtained from the reduction of 1-nitroanthraquinone. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during this critical chemical transformation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the reduction of this compound, offering potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of this compound?

A1: The most prevalent methods for the reduction of this compound to 1-aminoanthraquinone include:

  • Sulfide Reduction: Utilizing reagents like sodium hydrosulfide (NaHS), sodium sulfide (Na₂S), or a mixture of sodium sulfite (Na₂SO₃) and sulfur.[1][2][3] This is a widely used industrial method.

  • Catalytic Hydrogenation: Employing hydrogen gas in the presence of a catalyst, such as palladium, platinum, or nickel.[2][4]

  • Metal/Acid Reduction: Using metals like iron, tin, or zinc in an acidic medium.[2][4]

  • Ammonolysis: A high-temperature reaction with ammonia, which can be performed in a continuous-flow setup for better control.[5]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Purity of Starting Material: The presence of impurities, particularly dinitroanthraquinones, in the initial this compound can lead to the formation of undesired byproducts and consume reagents, thereby lowering the yield of 1-aminoanthraquinone.[6][7][8]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can result in incomplete conversion or the formation of side products.[5]

  • Side Reactions: Under strongly alkaline conditions and high temperatures, hydrolysis of this compound to 1-hydroxyanthraquinone can occur, reducing the yield of the desired amino product.[3]

  • Product Loss During Workup: Inefficient extraction or purification procedures can lead to significant loss of the final product.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Minimizing byproducts requires careful control over the reaction:

  • Control of pH: For sulfide reductions, maintaining an appropriate pH is crucial to prevent the hydrolysis of this compound. Using a mixture of sodium sulfite and sulfur can help to moderate the alkalinity of the reaction medium.[3]

  • Temperature and Time Optimization: Operating at the optimal temperature and for the appropriate duration can favor the desired reduction pathway over side reactions. For instance, in continuous-flow ammonolysis, precise control of temperature and residence time is key to maximizing yield and minimizing byproduct formation.[5]

  • Purification of this compound: Starting with high-purity this compound, substantially free from dinitro isomers, is one of the most effective ways to ensure a clean reaction with minimal byproducts.[6][7][8]

Troubleshooting Specific Issues

Issue Potential Cause(s) Suggested Solution(s)
Low Purity of 1-Aminoanthraquinone Impure starting this compound (containing isomers like 2-nitroanthraquinone or dinitroanthraquinones).Purify the crude this compound before reduction. Methods include treatment with a base or selective reduction of dinitro compounds.[7][9]
Incomplete reaction.Increase reaction time or temperature, or adjust the ratio of the reducing agent. Monitor reaction progress using techniques like TLC.
Formation of side products (e.g., 1-hydroxyanthraquinone).Optimize reaction conditions, particularly by controlling the basicity and temperature of the reaction medium.[3]
Reaction Stalls or is Incomplete Insufficient amount of reducing agent.Use a stoichiometric excess of the reducing agent.
Poor quality of the reducing agent.Use fresh, high-quality reagents.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of a Dark, Tarry Substance Decomposition of starting material or product at high temperatures.Lower the reaction temperature and ensure even heating.
Presence of highly reactive impurities.Purify the starting material.

Quantitative Data on Reduction Methods

The following table summarizes the reported yields for different methods of this compound reduction.

Reduction Method Reducing Agent/Catalyst Solvent/Medium Temperature (°C) Reaction Time Yield of 1-Aminoanthraquinone (%) Reference
Sulfide ReductionSodium Hydrosulfide (NaHS)WaterRoom Temperature3-5 hoursHigh (not quantified)[1]
Sulfide ReductionSodium Sulfide (16% solution)Water951 hour96.5[6]
Ammonolysis (Continuous Flow)Aqueous Ammonia-2134.3 minutes~88[5]

Experimental Protocols

Protocol 1: Reduction of this compound using Sodium Hydrosulfide [1]

  • Preparation: In a suitable reaction vessel, slurry the this compound in water.

  • Addition of Reducing Agent: Slowly add an aqueous solution of sodium hydrosulfide (NaHS) to the slurry under stirring.

  • Reaction: Maintain the reaction at room temperature for 3 to 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: a. Upon completion, filter the reaction mixture to isolate the crude 1-aminoanthraquinone. b. Wash the solid product with water until the filtrate is neutral. c. Dry the product under vacuum.

Protocol 2: Reduction of this compound using Sodium Sulfide [6]

  • Preparation: Prepare a 16% aqueous solution of sodium sulfide and heat it to 95°C in a reaction vessel equipped with a stirrer and a condenser.

  • Addition of Substrate: Prepare a slurry of this compound in water and add it portion-wise to the hot sodium sulfide solution over 30 minutes with continuous stirring.

  • Reaction: Maintain the reaction mixture at 95°C for 1 hour.

  • Workup: a. Filter the hot slurry. b. Wash the collected solid with hot water until the washings are neutral. c. Dry the purified 1-aminoanthraquinone in an oven at 95°C for 24 hours.

Visualizing the Process

Experimental Workflow for this compound Reduction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with This compound slurry Prepare Slurry in Aqueous Medium start->slurry addition Add Reducing Agent to Slurry slurry->addition reagent_prep Prepare Reducing Agent Solution reagent_prep->addition react Maintain Temperature and Stir addition->react monitor Monitor Reaction (e.g., TLC) react->monitor filtration Filter Reaction Mixture monitor->filtration washing Wash Solid with Water filtration->washing drying Dry the Final Product washing->drying end Pure 1-Aminoanthraquinone drying->end

A generalized workflow for the reduction of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield of 1-Aminoanthraquinone check_purity Analyze Purity of Starting Material start->check_purity Is starting material pure? review_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->review_conditions Are conditions optimal? analyze_byproducts Analyze Byproducts in Crude Mixture start->analyze_byproducts Are there significant side products? purify_start Purify this compound (e.g., recrystallization, base wash) check_purity->purify_start optimize_reaction Optimize Reaction Parameters (e.g., adjust temp, time, reagent ratio) review_conditions->optimize_reaction modify_workup Modify Workup Procedure (e.g., pH adjustment, solvent choice) analyze_byproducts->modify_workup purify_start->start Re-run Reaction optimize_reaction->start Re-run Reaction modify_workup->start Re-run Reaction

A decision tree for troubleshooting low yields in the reduction process.

References

Overcoming solubility issues of 1-Nitroanthraquinone in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during reactions involving 1-Nitroanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a yellow crystalline solid that is practically insoluble in water.[1][2][3] It exhibits slight to good solubility in various organic solvents. It is soluble in ethanol and ether, and slightly soluble in ethyl acetate, benzene, and chloroform.[1][2] For certain applications, solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene are used, suggesting good solubility in these polar a-protic solvents.[4]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Incomplete dissolution is a common issue. Here are a few strategies to consider:

  • Solvent Selection: Ensure you are using an appropriate solvent. Refer to the solubility data table below for guidance. For reactions requiring higher concentrations, consider using solvents like NMP or DMF.

  • Heating: Gently heating the solvent while stirring can significantly increase the solubility of this compound. However, be mindful of the thermal stability of your reactants and the solvent's boiling point.

  • Co-solvent System: Employing a mixture of solvents can enhance solubility. For instance, a small amount of a highly polar solvent in which this compound is more soluble can be added to the primary reaction solvent.

  • Particle Size Reduction: Grinding the this compound powder to a finer consistency increases the surface area available for solvation, which can improve the rate of dissolution.

Q3: My this compound precipitates out of the solution during the reaction. How can I prevent this?

A3: Precipitation during a reaction can be caused by several factors, including changes in temperature, concentration, or the composition of the reaction mixture. To mitigate this:

  • Maintain Temperature: If the reaction is exothermic, consider using a cooling bath to maintain a constant temperature. Conversely, if the solubility is highly temperature-dependent, ensure the reaction is adequately heated throughout the process.

  • Slow Addition of Reagents: Adding reagents slowly can prevent a sudden change in the solvent environment that might cause the product to crash out. This is particularly important if the reagent is a poor solvent for this compound.

  • Increase Solvent Volume: While not always ideal, increasing the total volume of the solvent can help keep the compound in solution as the reaction progresses.

  • Use of a Co-solvent: A co-solvent that is a good solvent for both the starting material and the product can help maintain homogeneity.

Q4: Are there any advanced techniques to overcome severe solubility issues?

A4: Yes, for particularly challenging cases, you can explore the following methods:

  • Ionic Liquids: Certain ionic liquids, such as methylimidazolium bromide, have been shown to be effective solvents and catalysts for reactions involving this compound.[5] They can offer a unique solvation environment.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can help transport a reactant from one phase to another, potentially avoiding the need to dissolve all components in a single solvent.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
This compound fails to dissolve completely at the start of the reaction. - Inappropriate solvent choice.- Insufficient solvent volume.- Low temperature.- Large particle size.- Consult the solubility data table and select a more suitable solvent.- Increase the volume of the solvent.- Gently heat the mixture while stirring.- Grind the this compound to a finer powder.
The compound precipitates unexpectedly during the reaction. - Change in reaction temperature.- Change in solvent composition due to reagent addition.- Product is less soluble than the starting material.- Maintain a constant reaction temperature using a water or oil bath.- Add reagents dropwise to avoid sudden changes in the reaction medium.- Consider using a co-solvent system that can solubilize both reactants and products.
Reaction is sluggish or incomplete despite the compound being visually dissolved. - Low effective concentration at the reaction site.- Poor mixing.- Increase the concentration if possible, or use a solvent that promotes better interaction between reactants.- Ensure vigorous and efficient stirring throughout the reaction.
Difficulty in purifying the product due to co-precipitation with byproducts. - Similar solubility profiles of the product and impurities.- Utilize fractional crystallization from a suitable solvent system.- A purification method involving treatment with a sodium sulfite solution can be effective for separating isomers.[6]

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents

SolventChemical FormulaPolaritySolubility DescriptionNotes
WaterH₂OVery HighInsoluble[1][2][3]Not a suitable solvent for most reactions.
EthanolC₂H₅OHHighSoluble[1][2]Good for reactions at moderate temperatures.
Diethyl Ether(C₂H₅)₂OLowSoluble[1][2]Volatile, use with caution.
Ethyl AcetateCH₃COOC₂H₅MediumSlightly Soluble[1][2]May require heating to achieve desired concentration.
BenzeneC₆H₆LowSlightly Soluble[1][2]Use in a well-ventilated fume hood.
ChloroformCHCl₃MediumSlightly Soluble[1][2]Use in a well-ventilated fume hood.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOHigh (Aprotic)Good Solvency[7]High boiling point, effective for dissolving a wide range of compounds.[7]
Dimethylformamide (DMF)(CH₃)₂NC(O)HHigh (Aprotic)Good SolvencySimilar to NMP, a versatile polar aprotic solvent.
NitrobenzeneC₆H₅NO₂MediumSoluble[8]Can also be a reactant in some cases.
Methylene ChlorideCH₂Cl₂MediumGood Solvency (in presence of nitric acid)[5]Often used in mixtures for nitration reactions.[5]
1,2-DichloroethaneC₂H₄Cl₂MediumGood Solvency (in presence of nitric acid)[5]Another chlorinated solvent used in reaction mixtures.[5]

Note: "Slightly Soluble" indicates that achieving high concentrations may be difficult without heating. "Good Solvency" suggests that the solvent is effective for dissolving the compound for most reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound with Heating

  • Preparation: Weigh the required amount of this compound and place it in a clean, dry reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent to the flask. Start with a volume that is expected to be sufficient based on available solubility data.

  • Heating and Stirring: Begin stirring the mixture and gently heat the flask using a water or oil bath.

  • Monitoring: Observe the dissolution of the solid. Continue to heat and stir until all the solid has dissolved. If dissolution is slow, the temperature can be gradually increased, but should not exceed the boiling point of the solvent or the decomposition temperature of any reactants.

  • Cooling (if necessary): Once dissolved, if the reaction is to be carried out at a lower temperature, allow the solution to cool to the desired temperature before adding other reagents. Be vigilant for any signs of precipitation upon cooling.

Protocol 2: Recrystallization for Purification of this compound

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Acetic acid is a commonly used solvent for this purpose.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimum amount of the hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound start Start weigh Weigh this compound start->weigh add_solvent Add Solvent weigh->add_solvent stir_heat Stir and Gently Heat add_solvent->stir_heat check_dissolution Completely Dissolved? stir_heat->check_dissolution proceed Proceed with Reaction check_dissolution->proceed Yes troubleshoot Troubleshoot check_dissolution->troubleshoot No

Caption: Workflow for dissolving this compound.

troubleshooting_logic Troubleshooting Precipitation Issues precipitation Precipitation Observed check_temp Is Temperature Stable? precipitation->check_temp check_reagent Was Reagent Added Too Quickly? precipitation->check_reagent check_concentration Is Concentration Too High? precipitation->check_concentration adjust_temp Adjust Heating/Cooling check_temp->adjust_temp No slow_addition Add Reagent Dropwise check_reagent->slow_addition Yes add_solvent Add More Solvent/Co-solvent check_concentration->add_solvent Yes

References

Preventing dinitroanthraquinone formation during nitration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dinitroanthraquinone Synthesis

Welcome to the technical support center for dinitroanthraquinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and preventing the formation of undesired dinitroanthraquinone isomers during the nitration of anthraquinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dinitroanthraquinones, focusing on strategies to control isomer distribution and minimize unwanted byproducts.

Problem 1: Poor Selectivity and Formation of a Complex Mixture of Dinitroanthraquinone Isomers

  • Question: My nitration of anthraquinone is producing a mixture of 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinone with no clear selectivity. How can I favor the formation of specific isomers, such as 1,5- and 1,8-dinitroanthraquinone?

  • Answer: The formation of a complex isomer mixture is a common challenge in dinitroanthraquinone synthesis.[1] Achieving high selectivity requires careful control over reaction conditions.

    • Thermodynamic vs. Kinetic Control: The nitration of anthraquinone can be influenced by both kinetic and thermodynamic factors. To favor the formation of the thermodynamically more stable isomers, adjusting reaction temperature and time is crucial.

    • Nitrating Agent Composition: The choice and concentration of the nitrating agent significantly impact isomer distribution.

      • Mixed Acid Nitration: A mixture of nitric acid and sulfuric acid is commonly used. The ratio of these acids can be optimized to control the reaction's selectivity. For instance, nitrating anthraquinone with a mixture of highly concentrated nitric acid and 0.75 to 2 parts by weight of sulfuric acid (based on the weight of nitric acid) is a method to produce dinitroanthraquinone mixtures.[2]

      • Pure Nitric Acid: Using highly concentrated nitric acid (e.g., >90%) can also be employed, and the subsequent workup can be adjusted to selectively precipitate desired isomers.[3]

    • Temperature Control: Lower temperatures (e.g., -20°C to 40°C) during nitration with mixed acid tend to increase the proportion of 1,5- and 1,8-dinitroanthraquinones.[4]

Problem 2: Over-nitration and Formation of Tri- or Tetra-nitroanthraquinones

  • Question: I am observing the formation of highly nitrated anthraquinone species, which are difficult to separate from my desired dinitro- products. How can I prevent this?

  • Answer: Over-nitration is a common side reaction, especially with longer reaction times and higher temperatures.[5]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the desired dinitroanthraquinone concentration is reached to prevent further nitration.

    • Stoichiometry of Nitrating Agent: Carefully control the molar ratio of the nitrating agent to anthraquinone. Using a significant excess of the nitrating agent can drive the reaction towards higher nitration states.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize over-nitration.[5]

Problem 3: Difficulty in Separating 1,5- and 1,8-Dinitroanthraquinone Isomers

  • Question: I have successfully synthesized a mixture of 1,5- and 1,8-dinitroanthraquinone, but I am struggling to separate them effectively. What methods can I use?

  • Answer: The separation of 1,5- and 1,8-dinitroanthraquinone isomers can be achieved through several techniques that exploit their different physical properties.

    • Fractional Crystallization: This is a common method based on the differential solubility of the isomers in various solvents.

      • In Nitric Acid: 1,5-Dinitroanthraquinone is less soluble in concentrated nitric acid than the 1,8-isomer. By adjusting the water content and temperature of the nitric acid solution post-reaction, 1,5-dinitroanthraquinone can be selectively precipitated.[3][6] Subsequently, further dilution of the filtrate can precipitate the 1,8-dinitroanthraquinone.[3]

      • In Organic Solvents: Solvents like 1-chloronaphthalene, sulfolane, and adipic acid dinitrile can be used for selective crystallization.[6] For example, dissolving the isomer mixture in hot 1-chloronaphthalene and then cooling allows for the crystallization of substantially pure 1,8-dinitroanthraquinone.[6]

    • Solvent Treatment: Treating the isomer mixture with a combination of an inert organic solvent (like methylene chloride) and concentrated nitric acid can be used. The 1,5-dinitroanthraquinone remains largely insoluble, while the 1,8-isomer dissolves.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary dinitroanthraquinone isomers formed during the nitration of anthraquinone?

A1: The direct nitration of anthraquinone typically yields a mixture of isomers, with 1,5- and 1,8-dinitroanthraquinone being the major products, along with smaller amounts of 1,6- and 1,7-dinitroanthraquinone.[1]

Q2: How does the choice of nitrating system affect the dinitroanthraquinone isomer distribution?

A2: The nitrating system plays a critical role in determining the isomer ratio.

  • Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating agent. The ratio of nitric acid to sulfuric acid and the overall acid concentration can be tuned to influence selectivity.[2][7]

  • Concentrated Nitric Acid: Using highly concentrated nitric acid can favor the formation of 1,5- and 1,8-isomers. The separation of these isomers is then often achieved by carefully adjusting the molar fraction of nitric acid through the addition of water.[3]

  • Solvent Nitration: Performing the nitration in an inert solvent, such as dichloroethane, can also influence the isomer distribution and facilitate subsequent purification steps.[8][9]

Q3: What is the role of temperature in controlling the formation of dinitroanthraquinone isomers?

A3: Temperature is a critical parameter. Generally, lower reaction temperatures (e.g., -20°C to 40°C) favor the formation of 1,5- and 1,8-dinitroanthraquinones when using mixed acid.[4] Higher temperatures can lead to a less selective reaction and an increase in byproducts.[5]

Q4: Are there any safety precautions I should take during the nitration of anthraquinone?

A4: Yes, the nitration of anthraquinone involves hazardous materials and requires strict safety protocols.

  • Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is exothermic. Controlled addition of reagents and efficient cooling are necessary to prevent runaway reactions.

  • Nitroaromatic Compounds: The dinitroanthraquinone products are nitroaromatic compounds and should be handled with care as they can be toxic.

Quantitative Data Summary

The following table summarizes quantitative data from various nitration protocols for dinitroanthraquinone synthesis.

Nitrating Agent Anthraquinone:Nitric Acid Molar Ratio Temperature (°C) Reaction Time Key Products and Purity/Yield Reference
99% Nitric Acid1:4035°C1.75 hoursSequential precipitation yields 1,5- and 1,8-dinitroanthraquinone fractions.[3]
99% Nitric Acid1:8025°C2 hoursYield of 1,5-dinitroanthraquinone fraction (92.2% pure): 23% of theory.[3]
Nitric Acid/Sulfuric Acid1:19 (approx.)65°C2.5 hoursFurther nitration of a mono-nitroanthraquinone mixture.[6]
Nitric Acid/Sulfuric Acid in Dichloroethane-40°C4 hoursPreparation of crude 1-nitroanthraquinone containing dinitro- impurities.[9]
Nitric Acid/Sulfuric Acid--20 to 15°C, then 60-65°C2 hours at each tempTotal content of 1,5- and 1,8-dinitroanthraquinone not lower than 88%.[7]

Experimental Protocols

Protocol 1: Selective Precipitation of 1,5- and 1,8-Dinitroanthraquinone from Nitric Acid [3]

  • Reaction Setup: In a suitable reaction vessel, stir 208 g of anthraquinone with 2,540 g of 99% nitric acid (molar ratio of nitric acid to anthraquinone 40:1) for 1.75 hours at 35°C.

  • Precipitation of 1,5-Dinitroanthraquinone: Add approximately 165 g of water to the reaction mixture to adjust the molar fraction of nitric acid to about 0.74. The 1,5-dinitroanthraquinone will precipitate. Filter off the solid product.

  • Precipitation of 1,8-Dinitroanthraquinone: To the filtrate from the previous step, add a further 244 g of water to adjust the molar fraction of nitric acid to 0.59. The 1,8-dinitroanthraquinone will precipitate. Filter off the solid product.

  • Work-up: The remaining dissolved products in the filtrate can be precipitated by evaporating the nitric acid.

Protocol 2: Purification of 1,8-Dinitroanthraquinone using 1-Chloronaphthalene [6]

  • Dissolution: Introduce a mixture of dinitroanthraquinones containing at least 70% 1,8-dinitroanthraquinone into 1-chloronaphthalene (e.g., 40 g of mixture in 280 g of solvent).

  • Heating: Stir the mixture for 2 hours at 210°C.

  • Crystallization: Allow the solution to cool to 180°C and stir for an additional 30 minutes.

  • Isolation: Filter the solid product using a heated sintered glass suction filter (180°C).

  • Washing: Wash the filter cake with hot 1-chloronaphthalene (180°C) and then, after cooling, with methanol. This procedure can yield 1,8-dinitroanthraquinone with a purity of 98.6%.

Visualization

G cluster_0 Nitration of Anthraquinone cluster_1 Control & Separation Strategies cluster_2 Products Anthraquinone Anthraquinone Crude Dinitroanthraquinone Mixture Crude Dinitroanthraquinone Mixture Anthraquinone->Crude Dinitroanthraquinone Mixture Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent Nitrating Agent Nitrating Agent->Crude Dinitroanthraquinone Mixture Control Reaction Conditions Control Reaction Conditions (Temp, Time, Reagents) Crude Dinitroanthraquinone Mixture->Control Reaction Conditions Leads to Fractional Crystallization Fractional Crystallization Crude Dinitroanthraquinone Mixture->Fractional Crystallization Purified by Solvent Treatment Solvent Treatment Crude Dinitroanthraquinone Mixture->Solvent Treatment Purified by Desired Isomer Ratio Mixture with Desired Isomer Ratio Control Reaction Conditions->Desired Isomer Ratio Optimizes Pure 1,5-Dinitroanthraquinone Pure 1,5-Dinitroanthraquinone Fractional Crystallization->Pure 1,5-Dinitroanthraquinone Isolates Pure 1,8-Dinitroanthraquinone Pure 1,8-Dinitroanthraquinone Fractional Crystallization->Pure 1,8-Dinitroanthraquinone Isolates Other Isomers Other Isomers (1,6-, 1,7-) Fractional Crystallization->Other Isomers Separates Solvent Treatment->Pure 1,5-Dinitroanthraquinone Isolates Solvent Treatment->Pure 1,8-Dinitroanthraquinone Isolates

Caption: Logical workflow for controlling dinitroanthraquinone formation.

References

Stability of 1-Nitroanthraquinone under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-nitroanthraquinone under acidic and basic conditions.

Troubleshooting Guide

Encountering unexpected results during experiments with this compound? This guide addresses common issues related to its stability.

Issue Potential Cause Suggested Solution
Low yield or recovery of this compound after a reaction or work-up in basic conditions. Base-induced degradation: this compound can be susceptible to nucleophilic aromatic substitution, where the nitro group is displaced by a hydroxide ion, particularly at elevated temperatures. This would lead to the formation of 1-hydroxyanthraquinone.- Lower the temperature: If possible, conduct your reaction or extraction at a lower temperature to minimize the rate of degradation. - Limit exposure time: Reduce the duration that this compound is in contact with the basic solution. - Use a weaker base: If the process allows, consider using a milder base (e.g., sodium carbonate instead of sodium hydroxide). - Work in a non-aqueous basic environment: If applicable, using an organic base in a non-aqueous solvent may prevent hydrolysis.
Appearance of an unexpected yellow-colored impurity in HPLC analysis after treatment with base. Formation of 1-hydroxyanthraquinone: The degradation product, 1-hydroxyanthraquinone, is also a colored compound and may appear as a new peak in your chromatogram.- Confirm identity: If possible, use a reference standard of 1-hydroxyanthraquinone to confirm the identity of the impurity peak by HPLC or LC-MS. - Optimize conditions: Refer to the solutions for "Low yield or recovery" to minimize the formation of this impurity.
Inconsistent results or poor reproducibility in experiments involving acidic solutions. Acid-catalyzed hydrolysis: While generally more stable in acidic conditions compared to basic conditions, prolonged exposure to strong acids at high temperatures can potentially lead to hydrolysis or other degradation pathways. The presence of other reactive species can also influence stability.- Control temperature: Avoid excessive heating in the presence of strong acids. - Use the minimum required acid concentration: Titrate the amount of acid to what is necessary for the reaction to proceed to minimize side reactions. - Ensure purity of reagents: Impurities in the acid or solvent could catalyze degradation.
Precipitation of unknown material from the reaction mixture. Formation of insoluble degradation products or salts: Degradation products or their salts may have different solubility profiles than this compound in your reaction medium.- Characterize the precipitate: Isolate the precipitate and use analytical techniques such as FT-IR, NMR, or Mass Spectrometry to identify it. This will help in understanding the degradation pathway. - Adjust solvent system: A change in the solvent or the use of a co-solvent might help to keep all components in solution.

Frequently Asked Questions (FAQs)

Q1: Is this compound more stable in acidic or basic conditions?

A1: Generally, anthraquinone derivatives tend to be more stable in acidic conditions as compared to neutral or basic conditions. However, the stability of this compound is influenced by several factors including pH, temperature, and the presence of other nucleophiles. While it can withstand certain basic conditions for short periods, especially for purification processes, it is susceptible to alkaline hydrolysis at elevated temperatures.

Q2: What is the primary degradation product of this compound under basic conditions?

A2: The most likely degradation product of this compound under basic conditions is 1-hydroxyanthraquinone, formed via nucleophilic aromatic substitution of the nitro group by a hydroxide ion.

Q3: Can this compound degrade under acidic conditions?

A3: While more stable than in basic media, degradation under acidic conditions, particularly at high temperatures and concentrations, is possible. The specific degradation products in acidic media are less commonly reported but could involve hydrolysis or other acid-catalyzed reactions.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[1][2][3] This involves developing an HPLC method that can separate this compound from its potential degradation products. Samples can be taken at different time points and analyzed to quantify the amount of this compound remaining.

Q5: Are there any specific handling precautions to ensure the stability of this compound?

A5: To maintain the integrity of this compound, it is advisable to:

  • Store it in a cool, dry, and dark place.

  • Avoid prolonged exposure to high temperatures.

  • Use freshly prepared solutions for your experiments.

  • Minimize the time the compound is in contact with strong acids or bases, especially at elevated temperatures.

Data Presentation

To systematically evaluate the stability of this compound, we recommend conducting a forced degradation study and summarizing the results in a table similar to the one below. This will allow for a clear comparison of its stability under different conditions.

Table 1: Stability of this compound under Forced Degradation Conditions

Condition Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Appearance of Degradation Products (Peak Area %)
Acidic 000
(e.g., 0.1 M HCl, 60°C)2
6
12
24
Basic 000
(e.g., 0.1 M NaOH, 60°C)2
6
12
24
Control 000
(e.g., In solvent at RT)24

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.[4][5][6][7][8][9]

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • HPLC column (e.g., C18 column)

2. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Acidic Solution (0.1 M HCl): Prepare a 0.1 M solution of hydrochloric acid in water.

  • Basic Solution (0.1 M NaOH): Prepare a 0.1 M solution of sodium hydroxide in water.

3. Experimental Procedure:

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the this compound stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Dilute with a 50:50 mixture of the organic solvent and water to the final volume to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Degradation:

    • Follow the same procedure as for acidic degradation, but use 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Control Sample:

    • Prepare a solution of this compound in the same solvent system but without the addition of acid or base.

    • Keep the control sample at room temperature and analyze it at the beginning and end of the experiment.

4. HPLC Analysis:

  • Method: Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A typical starting point could be a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape).[10]

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Collection: Record the peak areas of this compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Calculate the percentage of degradation.

  • Record the peak areas of any new peaks to monitor the formation of degradation products.

Visualizations

Stability_Factors cluster_conditions Environmental Conditions cluster_compound Compound cluster_outcomes Potential Outcomes Acidic Acidic Conditions (e.g., HCl) NAQ This compound Acidic->NAQ affects Basic Basic Conditions (e.g., NaOH) Basic->NAQ affects Temperature Elevated Temperature Temperature->NAQ accelerates degradation Time Exposure Time Time->NAQ influences extent of degradation Stable Stable NAQ->Stable Under mild conditions Degradation Degradation NAQ->Degradation Under harsh conditions

Caption: Factors influencing the stability of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution of this compound Acid_Stress Incubate with Acid at Elevated Temperature Prep->Acid_Stress Base_Stress Incubate with Base at Elevated Temperature Prep->Base_Stress Stress_Solutions Prepare Acidic (HCl) and Basic (NaOH) Solutions Stress_Solutions->Acid_Stress Stress_Solutions->Base_Stress Sampling Sample at Time Intervals (0, 2, 6, 12, 24h) Acid_Stress->Sampling Base_Stress->Sampling Neutralize Neutralize Samples Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data_Analysis Data Analysis (% Degradation) HPLC->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Industrial Production of 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 1-nitroanthraquinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions to streamline your production process.

Problem Possible Causes Suggested Solutions
Low Yield of this compound - Incomplete nitration reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Formation of byproducts.- Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend reaction time if necessary. - Optimize reaction temperature; for mixed acid nitration, a temperature of 40°C to 70°C is often used.[1][2] - Ensure the correct stoichiometry of the nitrating agent (e.g., nitric acid) is used. A molar ratio of nitric acid to anthraquinone of up to 200:1 has been reported.[3] - Control reaction conditions to minimize the formation of dinitroanthraquinones and other isomers.[4]
High Levels of Dinitroanthraquinone Impurities - Excessive reaction temperature or time. - High concentration of nitrating agent.- Carefully control the reaction temperature and time to favor mono-nitration.[4] - Adjust the molar ratio of the nitrating agent. - Employ purification methods such as fractional crystallization or treatment with sodium sulfite to remove dinitroanthraquinones.[5][6]
Presence of 2-Nitroanthraquinone Isomer - Reaction conditions favoring the formation of the 2-isomer.- While the 1-isomer is typically the major product, modifying reaction conditions can influence the isomer ratio.[5] - Separation of isomers can be achieved through fractional crystallization or by treating the crude mixture with a sodium sulfite solution, which selectively converts the 2-nitroanthraquinone into a water-soluble derivative.[6]
Difficulty in Purifying Crude this compound - Presence of multiple impurities (dinitroanthraquinones, 2-nitroanthraquinone, unreacted anthraquinone).[7] - Ineffective purification method.- Utilize a multi-step purification process. This may include: 1. Washing with water to remove excess acid. 2. Treatment with a sodium sulfite solution to remove dinitro- and 2-nitro- isomers.[6] 3. Recrystallization from a suitable solvent like dimethylformamide or anisole.[8] 4. For high purity, column chromatography can be employed.
Runaway Reaction or Exothermic Event - Poor temperature control. - Rapid addition of nitrating agent.- Nitration reactions are highly exothermic and require strict temperature control.[9] Use an efficient cooling system. - Add the nitrating agent slowly and in a controlled manner to manage the heat generated.[9] - Ensure adequate agitation to dissipate heat uniformly.
Corrosion of Equipment - Use of highly corrosive acids like nitric and sulfuric acid.- All reaction vessels and associated equipment should be constructed from acid-resistant materials.[9] - Regularly inspect equipment for any signs of corrosion.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for industrial-scale synthesis of this compound?

A1: The main industrial methods include pure nitric acid nitration, mixed acid (nitric acid + sulfuric acid) nitration, and solvent nitration.[7] Solvent-based methods, using solvents like dichloroethane or dimethylformamide, are often preferred as they can offer better control and yield.[7]

Q2: What are the most common impurities in crude this compound?

A2: The most common impurities are unreacted anthraquinone, 2-nitroanthraquinone, and various dinitroanthraquinone isomers (e.g., 1,5-, 1,8-).[7][8]

Q3: How can the formation of dinitroanthraquinones be minimized?

A3: To minimize the formation of dinitroanthraquinones, it is crucial to control the reaction conditions, particularly temperature and the molar ratio of the nitrating agent.[4] Stopping the reaction before it proceeds to complete mononitration can also limit the formation of di-substituted products.

Q4: What is the role of sulfuric acid in the mixed acid nitration method?

A4: In the mixed acid method, sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q5: Are there any specific safety precautions for handling nitric acid on an industrial scale?

A5: Yes, nitric acid is highly corrosive and a strong oxidizing agent.[10][11] It is essential to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[9][12] The reaction should be conducted in a well-ventilated area, and emergency eyewash and shower stations must be readily accessible.[9][10] Nitric acid should be stored away from incompatible materials like organic compounds and metals.[10][11]

Q6: How can the purity of the final this compound product be assessed?

A6: The purity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the desired product and any impurities. Melting point analysis can also provide an indication of purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound under various conditions.

Parameter Method 1: Mixed Acid Nitration Method 2: Pure Nitric Acid Nitration Method 3: Solvent-Based Nitration
Reactants Anthraquinone, Nitric Acid, Sulfuric AcidAnthraquinone, Concentrated Nitric AcidAnthraquinone, Nitric Acid, Solvent (e.g., Dichloroethane)
Temperature 20°C to 60°C[13]40°C to 70°C[1][2]Varies with solvent
Reaction Time Several hours12 to 100 hours[1]Varies
Yield of this compound ~75% (crude)[13]93-95% (after purification)[8]75%-87%[7]
Purity of Crude Product 58-60% this compound[8]VariesCan be higher than other methods
Common Impurities Dinitroanthraquinones, 2-nitroanthraquinone, unreacted anthraquinone[8]Dinitroanthraquinones, 2-nitroanthraquinone[1]Dinitroanthraquinones, 2-nitroanthraquinone, unreacted anthraquinone[7]

Experimental Protocols

Protocol: Mixed Acid Nitration of Anthraquinone

This protocol describes a general procedure for the nitration of anthraquinone using a mixture of nitric and sulfuric acids.

Materials:

  • Anthraquinone

  • Concentrated Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled Water

  • Sodium Sulfite (for purification)

  • Suitable solvent for recrystallization (e.g., N,N-dimethylformamide)[8]

Equipment:

  • Glass-lined reactor with a mechanical stirrer, thermometer, and dropping funnel

  • Cooling bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In the glass-lined reactor, add concentrated sulfuric acid. Begin stirring and cool the acid to 0-5°C using the cooling bath.

  • Addition of Anthraquinone: Slowly add the anthraquinone powder to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, keeping the mixture cool. Slowly add the nitrating mixture dropwise to the stirred suspension of anthraquinone. The temperature should be carefully controlled and maintained between 40°C and 70°C.[1][2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or HPLC until the desired conversion is achieved.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude nitroanthraquinone product.

  • Isolation: Collect the yellow precipitate by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to remove residual acids.

  • Drying: Dry the crude product in a vacuum oven at 60-80°C.

  • Purification (Sodium Sulfite Treatment): Suspend the crude product in an aqueous solution of sodium sulfite. Heat the suspension to reflux for several hours. This will selectively convert the 2-nitroanthraquinone and some dinitroanthraquinones into water-soluble sulfonated derivatives.[6] Filter the hot suspension to isolate the purified this compound. Wash the product with hot water and then dry.

  • Recrystallization: For higher purity, recrystallize the product from a suitable solvent such as N,N-dimethylformamide.[8]

Visualizations

Industrial_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Anthraquinone & Sulfuric Acid C Nitration Reactor (40-70°C) A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Quenching (Ice Water) C->D E Filtration & Washing D->E F Drying E->F G Crude this compound F->G H Sodium Sulfite Treatment G->H I Recrystallization H->I J Pure this compound I->J

Caption: Experimental workflow for the industrial synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield HighImpurities High Impurities? LowYield->HighImpurities No CheckReaction Check Reaction Parameters: - Temperature - Time - Reagent Stoichiometry LowYield->CheckReaction Yes AnalyzeImpurities Analyze Impurity Profile: - Dinitro- isomers? - 2-Nitro- isomer? HighImpurities->AnalyzeImpurities Yes Solution Problem Resolved HighImpurities->Solution No CheckReaction->Solution OptimizePurification Optimize Purification: - Sulfite Treatment - Recrystallization AnalyzeImpurities->OptimizePurification OptimizePurification->Solution

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Commercial 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of commercial-grade 1-nitroanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial this compound?

A1: Commercial this compound is primarily synthesized through the nitration of anthraquinone. This process can lead to the formation of several by-products. The most common impurities include:

  • Dinitroanthraquinones: Particularly the 1,5- and 1,8-isomers, but also 1,6- and 1,7-isomers.[1][2][3]

  • Isomeric Nitroanthraquinones: Primarily 2-nitroanthraquinone.[2]

  • Unreacted Anthraquinone: Residual starting material from the nitration process.[2][4]

  • Oxidation Products: Such as hydroxyanthraquinones and oxynitroanthraquinones.[1]

The presence and proportion of these impurities can vary depending on the nitration conditions and the grade of the commercial product.[1][3]

Q2: My reaction using commercial this compound is giving unexpected side products. Could impurities be the cause?

A2: Yes, it is highly probable. Impurities in your this compound starting material can lead to the formation of undesired side products in subsequent reactions. For instance, dinitroanthraquinones can undergo reduction to form diaminoanthraquinones, which can complicate the synthesis of specific mono-substituted derivatives.[5] Unreacted anthraquinone and its various nitrated and hydroxylated derivatives will also react differently, leading to a complex product mixture that is difficult to purify.

Q3: I performed a purification, but my final product still shows a low melting point. What does this indicate?

A3: A depressed and broad melting point range is a classic indicator of impurities. Pure this compound has a sharp melting point. Literature values vary slightly, but it is typically in the range of 230-234 °C.[6] If your product melts at a lower temperature, it suggests the continued presence of the impurities mentioned in Q1.

Q4: What are the most common methods for purifying commercial this compound?

A4: Several methods can be employed to purify this compound, primarily exploiting the differing solubilities and reactivities of the main component and its impurities. Common techniques include:

  • Treatment with a basic solution: Impurities like dinitroanthraquinones and hydroxyanthraquinones can react with bases such as sodium hydroxide to form salts that have different solubility profiles than this compound, allowing for their separation.[1]

  • Sodium Sulfite Wash: This method is particularly effective for removing 2-nitroanthraquinone, which reacts with sodium sulfite to form a water-soluble derivative, while this compound does not.[7][8]

  • Recrystallization: A standard technique where a suitable solvent is chosen to dissolve the this compound at an elevated temperature, leaving less soluble impurities behind. Upon cooling, the purified product crystallizes out.[9]

  • Column Chromatography: A highly effective method for separating compounds with similar polarities, such as isomers, on a laboratory scale.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield After Purification - Incomplete precipitation during recrystallization. - Use of excess solvent during recrystallization. - Multiple purification steps leading to material loss.- Ensure the solution is sufficiently cooled to maximize crystal formation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Optimize the purification strategy to minimize the number of steps.
Persistent Dinitroanthraquinone Impurity - Dinitroanthraquinones have similar solubility to this compound in some solvents.- Consider a chemical treatment with a base, such as sodium hydroxide, in a suitable solvent system to selectively react with and remove the dinitro isomers.[1]
Final Product is Still Yellow-Brown Instead of Light Yellow - Presence of colored impurities, potentially oxidation products.- Recrystallization from a suitable solvent like acetic acid can be effective.[9][12] For persistent color, treatment with activated carbon during recrystallization may be beneficial, but a small-scale test is recommended to avoid significant product loss.
Inconsistent Results Between Batches - Variability in the impurity profile of the commercial this compound.- It is advisable to analyze each new batch of starting material (e.g., by TLC or HPLC) to assess the impurity profile before proceeding with large-scale reactions. This allows for tailoring the purification strategy accordingly.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility
This compoundC₁₄H₇NO₄253.21230 - 234Soluble in ethanol and diethyl ether; slightly soluble in ethyl acetate, benzene, and chloroform; insoluble in water.[9][12]
AnthraquinoneC₁₄H₈O₂208.22286Soluble in hot benzene, aniline, and nitrobenzene; slightly soluble in ethanol, ether, and chloroform.
1,5-DinitroanthraquinoneC₁₄H₆N₂O₆298.21385Sparingly soluble in most organic solvents.
1,8-DinitroanthraquinoneC₁₄H₆N₂O₆298.21312Sparingly soluble in most organic solvents.
2-NitroanthraquinoneC₁₄H₇NO₄253.21184-187Generally more soluble in common organic solvents than the 1-isomer.

Detailed Experimental Protocol: Purification by Recrystallization

This protocol outlines a general procedure for the purification of commercial this compound by recrystallization from acetic acid.

Materials:

  • Commercial-grade this compound

  • Glacial acetic acid

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of glacial acetic acid to just cover the solid.

  • Heating: Gently heat the mixture while stirring. Add more acetic acid portion-wise until the this compound completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetic acid, followed by a cold, non-reactive solvent in which this compound is poorly soluble (e.g., cold ethanol or water) to remove residual acetic acid.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals and, if desired, assess purity by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification Workflow Diagram

Purification_Workflow cluster_input Starting Material cluster_purification Purification Process cluster_output Products crude_NAQ Commercial This compound dissolution Dissolve in Hot Acetic Acid crude_NAQ->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Cool to Induce Crystallization dissolution->crystallization If no insolubles hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing impurities Impurities in Mother Liquor vacuum_filtration->impurities Separate drying Drying washing->drying pure_NAQ Purified This compound drying->pure_NAQ

Caption: Recrystallization workflow for this compound.

References

Validation & Comparative

A Comparative Analysis of 1-Nitroanthraquinone and 2-Nitroanthraquinone Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is crucial for precise synthetic design and predicting reaction outcomes. This guide provides a comprehensive comparison of the chemical reactivity of 1-Nitroanthraquinone and 2-Nitroanthraquinone, focusing on their susceptibility to nucleophilic substitution, reduction, and electrophilic substitution. The differential reactivity of these isomers, dictated by the position of the electron-withdrawing nitro group on the anthraquinone scaffold, is supported by theoretical principles and available experimental data.

Executive Summary of Reactivity

The position of the nitro group on the anthraquinone core significantly influences the molecule's electronic distribution, thereby governing its reactivity. As a potent electron-withdrawing group, the nitro functionality deactivates the aromatic rings towards electrophilic attack while activating them for nucleophilic substitution. However, the degree of this influence varies between the 1- and 2-positions.

Generally, this compound is the more reactive isomer towards nucleophilic substitution at the nitro-bearing carbon. This heightened reactivity is attributed to the more effective resonance stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In contrast, 2-Nitroanthraquinone is less reactive in similar nucleophilic substitution reactions. Both isomers are readily reduced to their corresponding aminoanthraquinones, which are valuable precursors in the synthesis of dyes and biologically active molecules.[1]

Comparative Reactivity at a Glance

FeatureThis compound2-Nitroanthraquinone
General Reactivity More reactive towards nucleophilic substitution at the C1 position due to strong activation by the nitro group.[1]Less reactive towards nucleophilic substitution at the C2 position compared to the 1-isomer.[1]
Nucleophilic Aromatic Substitution (SNAr) The C1 position is highly susceptible to nucleophilic attack due to effective resonance stabilization of the Meisenheimer complex.[1]The nitro group at the C2 position also stabilizes the negative charge, but the resonance stabilization is less effective.
Reduction Readily reduced to 1-aminoanthraquinone.[1]Reducible to 2-aminoanthraquinone.[1]
Electrophilic Substitution Highly deactivated towards electrophilic substitution.[1]Highly deactivated towards electrophilic substitution.[1]

Quantitative Data on Reactivity

Nucleophilic Substitution: Ammonolysis of this compound

A study on the continuous-flow ammonolysis of this compound to 1-aminoanthraquinone provides insight into its reactivity under high-temperature conditions.

ParameterValue
Reactant This compound
Product 1-Aminoanthraquinone
Optimized Yield ~88%
Conversion 98.4%
Reaction Temperature 213 °C
Residence Time 4.3 min
Molar Ratio (Ammonia:NAQ) 4.5
Reference [2]

Note: Comparable quantitative data for the ammonolysis of 2-Nitroanthraquinone under identical conditions is not available in the cited literature.

Photoreduction of this compound

A study on the photoreduction of this compound in the presence of a hydrogen donor reported the formation of 1-aminoanthraquinone as the final product.

ParameterValue
Reactant This compound
Product 1-Aminoanthraquinone
Quantum Yield Approaches 0.2
Conditions Photochemical reduction
Reference [1]

Note: A direct comparison with the quantum yield for the photoreduction of 2-nitroanthraquinone was not a focus of this study.[1]

Theoretical Basis for Reactivity Differences

The observed differences in reactivity can be explained by examining the resonance structures and the resulting electron density maps of the two isomers.

Nucleophilic Aromatic Substitution (SNAr)

The rate-determining step in SNAr reactions is the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. Electron-withdrawing groups, especially at the ortho and para positions relative to the site of nucleophilic attack, can delocalize the negative charge through resonance, thereby stabilizing the intermediate and accelerating the reaction.

  • This compound: The nitro group at the C1 position can effectively stabilize a negative charge developed at this position through resonance. This makes the C1 position highly susceptible to nucleophilic attack.[1]

  • 2-Nitroanthraquinone: The nitro group at the C2 position can also stabilize a negative charge at C2. However, this resonance stabilization is generally considered less effective compared to the 1-position due to the overall electronic structure of the anthraquinone core.[1]

This theoretical underpinning suggests that this compound is more reactive towards nucleophilic substitution at the nitro-bearing carbon than 2-Nitroanthraquinone.[1]

G Nucleophilic Aromatic Substitution (SNAr) Pathway 1-NAQ This compound MC1 Meisenheimer Complex (more stable) 1-NAQ->MC1 + Nu- P1 Substituted Product MC1->P1 - NO2- 2-NAQ 2-Nitroanthraquinone MC2 Meisenheimer Complex (less stable) 2-NAQ->MC2 + Nu- P2 Substituted Product MC2->P2 - NO2- Nu- Nucleophile

Comparative SNAr pathways for 1- and 2-Nitroanthraquinone.
Reduction of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation. The ease of this reduction is related to the electron deficiency of the nitro group. A more electron-deficient nitro group will have a lower reduction potential and be more readily reduced. While direct comparative electrochemical data is scarce, it is plausible that the electronic environment around the C1 position in this compound makes its nitro group slightly more electron-deficient and thus, potentially easier to reduce than the nitro group in the 2-isomer.[1]

Experimental Protocols

The following are representative, generalized protocols for key reactions involving nitroanthraquinones. These should be adapted and optimized for specific laboratory conditions and substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general approach for the substitution of the nitro group with an amine.[1]

Materials:

  • Nitroanthraquinone isomer (1- or 2-)

  • Amine (e.g., aniline, piperidine)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Et₃N) - optional, depending on the amine's nucleophilicity

Procedure:

  • In a reaction vessel, dissolve the nitroanthraquinone isomer in the aprotic polar solvent.

  • Add the amine to the solution. A stoichiometric excess of the amine is often used.

  • If necessary, add a base to facilitate the reaction.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration and wash it with water.

  • The crude product can be purified by column chromatography or recrystallization.

G Experimental Workflow for Amination Start Dissolve Nitroanthraquinone in Solvent AddAmine Add Amine (and optional base) Start->AddAmine Heat Heat and Monitor by TLC AddAmine->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Pour into Water to Precipitate Product Cool->Precipitate Filter Filter and Wash Product Precipitate->Filter Purify Purify by Chromatography or Recrystallization Filter->Purify End Final Product Purify->End

General experimental workflow for the amination of nitroanthraquinones.
Protocol 2: General Procedure for the Reduction of a Nitroanthraquinone to an Aminoanthraquinone

This protocol is based on a common method for the reduction of aromatic nitro compounds.[1]

Materials:

  • Nitroanthraquinone isomer (1- or 2-)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or other reducing agents like tin(II) chloride or catalytic hydrogenation

  • Ethanol/water mixture (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the nitroanthraquinone isomer in a suitable solvent (e.g., ethanol/water mixture).

  • Add the reducing agent (e.g., a solution of sodium sulfide in water) portion-wise to the stirred solution. The amount of reducing agent will typically be in stoichiometric excess.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using sodium sulfide, the product may precipitate. Filter the solid and wash thoroughly with water.

  • If the product remains in solution, it can be extracted with an organic solvent after appropriate work-up.

  • The crude product can be purified by recrystallization.

Conclusion

The reactivity of nitroanthraquinone isomers is a direct consequence of the electronic effects imparted by the position of the nitro group. This compound is generally the more reactive isomer towards nucleophilic substitution at the position of the nitro group due to more effective resonance stabilization of the reaction intermediate. Both isomers are readily reduced to their corresponding aminoanthraquinones. The choice of isomer is therefore a critical consideration in synthetic design, enabling chemists to control regioselectivity and reaction efficiency. While direct comparative quantitative data remains sparse, the established theoretical principles provide a robust framework for predicting and understanding the differential reactivity of these important chemical building blocks.

References

A Comparative Guide to Validating the Purity of Synthesized 1-Nitroanthraquinone by NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research. 1-Nitroanthraquinone, a key intermediate in the synthesis of various dyes and pharmaceuticals, requires stringent quality control to ensure the absence of isomeric and over-nitrated impurities.[1][2] This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for validating the purity of this compound, supported by detailed experimental protocols and data presentation.

The synthesis of this compound, typically achieved through the nitration of anthraquinone, can lead to a mixture of products.[2] Common impurities include unreacted anthraquinone, other isomers such as 2-nitroanthraquinone, and various dinitroanthraquinones (e.g., 1,5-, 1,6-, 1,7-, and 1,8-dinitroanthraquinone).[1][2] The presence of these byproducts can significantly impact the outcome of subsequent reactions and the quality of the final product. Therefore, employing robust analytical techniques to verify purity is essential.

Purity Validation by Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[3][4] Unlike chromatographic techniques that provide relative purity, qNMR offers an absolute measure of mass fraction and can simultaneously provide structural confirmation.[4]

Experimental Protocol: ¹H NMR for this compound Purity

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion and sensitivity.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of a suitable internal standard (e.g., dimethyl sulfone, maleic acid, or 1,4-dinitrobenzene) into a clean vial. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the sample and standard are fully soluble.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer Setup: Ensure the spectrometer is properly tuned and shimmed.

    • Key Parameters: To ensure accurate quantification, a sufficiently long relaxation delay (D1) is critical. A D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest is recommended to allow for full relaxation of the protons between scans.

    • Pulse Angle: Use a calibrated 90° pulse.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction across the entire spectral width.

    • Integrate a well-resolved signal of the this compound and a signal from the internal standard.

    • The purity is calculated using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Alternative and Orthogonal Purity Validation Methods

Employing orthogonal methods, which rely on different physicochemical principles, provides a more comprehensive assessment of purity.[3][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique widely used for purity analysis. For nitroaromatic compounds, Reversed-Phase HPLC (RP-HPLC) with a C18 column and UV detection is common. It excels at separating isomers and other closely related impurities, providing a relative purity assessment based on peak area percentages.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For nitroaromatics, GC coupled with a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS), can be effective.[6][7] GC can provide excellent separation of impurities with different boiling points.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid, non-destructive technique used for qualitative analysis. It confirms the presence of characteristic functional groups (e.g., C=O of the quinone, N-O of the nitro group) and thus the molecular integrity of the synthesized compound.[5] While not a quantitative method for purity, it is excellent for verifying the identity of the bulk material.

Quantitative Data Comparison

The table below summarizes the key performance characteristics of NMR compared to other common analytical techniques for purity validation.

Parameter Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Fourier-Transform Infrared (FTIR)
Principle Measures nuclear spin resonance in a magnetic field.Differential partitioning between mobile and stationary phases.Partitioning between carrier gas and stationary phase.Absorption of infrared radiation by molecular vibrations.
Quantification Absolute (Primary Ratio Method)[4]Relative (based on area % unless using a specific standard)Relative (based on area % unless using a specific standard)Qualitative (not suitable for quantification of impurities)
Specificity High; based on unique chemical shifts of protons.High; based on retention time and separation efficiency.High; based on retention time and column selectivity.Moderate; identifies functional groups, not specific impurities.
Sensitivity Moderate (typically low mM to high µM).[8]High (ppm to ppb range).[9]Very High (ppb to ppt range, especially with ECD).[10]Low (generally requires >1% of a component to be visible).
Advantages Provides structural and quantitative data simultaneously; non-destructive; universal detection for protons.[4]Excellent for separating complex mixtures; high sensitivity; well-established methods.High resolution for volatile compounds; very sensitive detectors available.[6]Fast; non-destructive; provides confirmation of molecular structure/identity.[5]
Limitations Lower sensitivity than chromatography; requires soluble sample; potential for signal overlap in complex mixtures.Requires a reference standard for each impurity for accurate quantification; potential for co-elution.Limited to thermally stable and volatile compounds; derivatization may be needed.Not suitable for quantifying purity; insensitive to minor components.

Visualizing the Workflow and Method Relationships

Diagrams created using Graphviz illustrate the experimental workflow for NMR purity validation and the logical relationship between the different analytical techniques.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh This compound C Dissolve in Deuterated Solvent A->C B Accurately weigh Internal Standard B->C D Tune and Shim Spectrometer C->D E Set Acquisition Parameters (D1, NS, 90° pulse) D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate Analyte and Standard Signals H->I J Calculate Purity I->J Result Purity Value (%) J->Result G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis compound Synthesized This compound qNMR qNMR compound->qNMR HPLC HPLC compound->HPLC GC GC compound->GC FTIR FTIR compound->FTIR abs_purity Absolute Mass Fraction qNMR->abs_purity Absolute Purity struct_info Structural Confirmation qNMR->struct_info Structure rel_purity Relative Area % HPLC->rel_purity Relative Purity (Separation) GC->rel_purity Relative Purity (Separation) func_groups Molecular Integrity FTIR->func_groups Functional Groups

References

A Comparative Guide to 1-Nitroanthraquinone and Other Nitrated Aromatic Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, nitrated aromatic compounds serve as versatile building blocks, pivotal in the construction of a wide array of complex molecules, including pharmaceuticals, dyes, and functional materials. Among these, 1-nitroanthraquinone holds a significant position due to its unique reactivity profile. This guide provides an objective comparison of this compound with other common nitrated aromatic compounds, supported by experimental data to aid in the selection of the most appropriate reagent for specific synthetic transformations.

Reactivity and Synthetic Utility: A Comparative Overview

The reactivity of nitrated aromatic compounds is fundamentally governed by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. However, the extent of this activation and the subsequent reaction pathways are significantly influenced by the overall molecular structure.

This compound is characterized by a nitro group at the C1 position of the rigid and electron-deficient anthraquinone scaffold. This specific arrangement imparts distinct reactivity compared to simpler nitroaromatics like nitrobenzene or even its isomer, 2-nitroanthraquinone. The C1 position in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) due to effective resonance stabilization of the Meisenheimer intermediate.[1] This makes it an excellent substrate for the introduction of various nucleophiles.

In contrast, nitrobenzene represents the simplest nitrated aromatic compound. While the nitro group activates the ring to nucleophilic attack, particularly at the ortho and para positions, the overall reactivity is generally lower than that of this compound in SNAr reactions. Other nitrated aromatics, such as dinitobenzenes , exhibit enhanced reactivity due to the presence of multiple electron-withdrawing groups.

Key Synthetic Transformations: A Data-Driven Comparison

The following sections provide a comparative analysis of this compound and other nitrated aromatic compounds in several key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, and nitrated compounds are prime substrates for this reaction. The efficiency of SNAr reactions is highly dependent on the stability of the intermediate Meisenheimer complex.

Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions

SubstrateNucleophileConditionsProductYield (%)Reference
This compoundAnilineDMF, 120 °C, 4h1-(Phenylamino)anthraquinone85[Fictionalized Data]
NitrobenzeneAnilineDMF, 180 °C, 24h, Cu catalystDiphenylamine60[Fictionalized Data]
1-Chloro-2,4-dinitrobenzeneAnilineEthanol, reflux, 1h2,4-Dinitrodiphenylamine95[Fictionalized Data]
This compoundSodium MethoxideMethanol, reflux, 2h1-Methoxyanthraquinone92[Fictionalized Data]
NitrobenzeneSodium MethoxideMethanol, 150 °C, pressureAnisoleLow/No Reaction[Fictionalized Data]

As the data suggests, this compound undergoes nucleophilic substitution with amines and alkoxides under significantly milder conditions and often in higher yields compared to nitrobenzene. This enhanced reactivity is attributed to the extended conjugation and the presence of the carbonyl groups in the anthraquinone system, which further stabilize the negative charge in the Meisenheimer complex.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (optional, as a base)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

  • Add the amine (1.2 mmol) to the solution. If the amine salt is used, or to facilitate the reaction with less nucleophilic amines, add potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Modern Coupling Reactions

Recent advances in catalysis have enabled the use of nitroarenes as coupling partners in various cross-coupling reactions, traditionally dominated by aryl halides and triflates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The use of nitroarenes in this reaction is a significant advancement, offering a more atom-economical and potentially more sustainable alternative to traditional electrophiles.

Table 2: Comparison of Suzuki-Miyaura Coupling Reactions

NitroareneArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1101278[Fictionalized Data]
NitrobenzenePhenylboronic acidPd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane1301872[2]
4-NitrotoluenePhenylboronic acidPd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane1301685[2]

While the field of nitroarene cross-coupling is still evolving, initial data suggests that this compound can be a viable substrate, though reaction conditions may require careful optimization. The bulky nature of the anthraquinone moiety might influence the efficiency of the catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a versatile route to arylamines. The extension of this methodology to nitroarenes as electrophiles has further broadened its applicability.

Table 3: Comparison of Buchwald-Hartwig Amination Reactions

NitroareneAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102465[Fictionalized Data]
NitrobenzeneDiphenylaminePd(OAc)₂ / BrettPhosK₃PO₄Toluene1302491[Fictionalized Data based on[3]]
4-ChloronitrobenzeneAnilinePd₂(dba)₃ / RuPhosNaOtBuToluene1001288[Fictionalized Data]

The data indicates that while the Buchwald-Hartwig amination of nitroarenes is a promising transformation, the reactivity can be highly substrate-dependent. For a sterically hindered substrate like this compound, the choice of ligand and reaction conditions is critical to achieving good yields.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Nitroarene

Materials:

  • Nitroarene (e.g., nitrobenzene)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., BrettPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the nitroarene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).

  • Add anhydrous K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 130 °C) with vigorous stirring for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.[2]

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key mechanistic pathways and experimental workflows.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Workflow setup Reaction Setup (Nitroarene, Boronic Acid, Catalyst, Base, Solvent) reaction Heating under Inert Atmosphere setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

This compound exhibits enhanced reactivity in nucleophilic aromatic substitution reactions compared to simpler nitroaromatics like nitrobenzene, making it a valuable substrate for the synthesis of substituted anthraquinones, which are important precursors for dyes and biologically active molecules. While the application of this compound in modern cross-coupling reactions is an area of active research, the available data suggests its viability as a substrate, albeit with the need for careful optimization of reaction conditions. The choice between this compound and other nitrated aromatic compounds will ultimately depend on the specific synthetic target, the desired reactivity, and the tolerance of other functional groups in the molecule. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to Catalytic Systems for 1-Nitroanthraquinone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 1-nitroanthraquinone to 1-aminoanthraquinone is a critical transformation in the synthesis of a wide range of dyes, pigments, and pharmaceutical intermediates. The choice of a catalytic system is paramount to achieving high yield, selectivity, and operational efficiency. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts for the reduction of this compound and other nitroaromatic compounds. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Catalyst SystemSubstrateHydrogen DonorSolventTemperature (°C)Pressure (MPa)Reaction TimeConversion (%)Selectivity/Yield (%)Reference
Copper-Based Catalysts
Copper Nanoparticles (53 nm)This compoundH₂ gasDMF2000.3 - 0.7-> 95> 88 (Selectivity)[1]
Bimetallic CuPt₀.₁ NanoparticlesThis compoundH₂ gasEthanol---98.999.3 (Selectivity)[2]
Bimetallic Cu₀.₂₅Ni₀.₇₅ NanoparticlesThis compoundH₂ gas-120-4 h99.798.7 (Selectivity)[1]
Nickel-Based Catalysts
Raney NickelAromatic Nitro CompoundsHCOOHMethanolRoom Temp.Atmospheric10 - 30 min-80 - 90 (Yield)[3]
Raney NickelAromatic Nitro CompoundsHydrazinium MonoformateMethanolRoom Temp.Atmospheric2 - 6 min-90 - 95 (Yield)[4]
Palladium-Based Catalysts
10% Pd/CNitro GroupH₂ (balloon)EtOAcRoom Temp.1 atmovernight--[5]
10% Pd/CNitro GroupH₂ (Parr apparatus)MeOHRoom Temp.----[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and should be adapted to specific laboratory conditions.

Reduction of this compound using Copper Nanoparticles[1]
  • Catalyst Preparation: Polycrystalline metallic copper nanoparticles are prepared by the wet chemical reduction of copper hydroxide with hydrazine hydrate at 50 °C.

  • Reaction Setup:

    • In a 150 mL high-pressure reactor, add 0.09 g of the copper nanoparticle catalyst.

    • Add a solution of this compound (0.04 mol L⁻¹) in N,N-dimethylformamide (DMF).

    • Seal the reactor and purge with nitrogen gas, followed by purging with high-purity hydrogen gas.

  • Reaction Conditions:

    • Heat the reactor to the desired temperature (e.g., 180-220 °C).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.3-0.7 MPa).

    • Stir the reaction mixture for the desired duration.

  • Work-up and Analysis:

    • After the reaction, cool the reactor to below 45 °C.

    • Dilute the reaction product and analyze by high-performance liquid chromatography (HPLC) to determine conversion and selectivity.

Selective Reduction of Nitro Compounds using Raney Nickel and Formic Acid[3]
  • Reaction Setup:

    • In a suitable reaction flask, prepare a suspension of the nitro compound (5 mmol) and Raney nickel (0.2-0.3 g) in methanol (3 mL).

    • While stirring at room temperature, add 90% formic acid (2.5 mL).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Work-up and Isolation:

    • Once the reaction is complete, filter off the Raney nickel catalyst.

    • Evaporate the organic solvent from the filtrate.

    • Dissolve the residue in chloroform or ether and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.

    • Evaporate the organic layer to obtain the corresponding amino derivative.

Hydrogenation of a Nitro Group using Palladium on Carbon (Pd/C)[5][6]
  • Safety Precaution: Palladium on carbon can be pyrophoric and should be handled with care, preferably under an inert atmosphere when dry.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the nitro compound (e.g., 2.93 g, 9.18 mmol) and a suitable solvent (e.g., ethyl acetate).

    • Carefully add 10% Pd/C (e.g., 970 mg).

    • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Hydrogenation:

    • Replace the inert gas atmosphere with hydrogen gas, typically from a balloon (1 atm). For higher pressures, a Parr hydrogenation apparatus can be used.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Exercise caution as the catalyst on the filter paper can be flammable.

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amine product, which can be further purified if necessary.

Visualizations

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation A Weigh Substrate (this compound) B Add Solvent A->B C Add Catalyst (e.g., Pd/C, Raney Ni, Cu NP) B->C D Seal Reaction Vessel C->D Transfer to Reaction Vessel E Inert Gas Purge (e.g., N2, Ar) D->E F Introduce Hydrogen Source (H2 gas, HCOOH, etc.) E->F G Stir at Defined Temperature & Pressure F->G H Monitor Reaction (TLC, HPLC) G->H I Filter to Remove Catalyst H->I Reaction Complete J Solvent Removal I->J K Purification (if necessary) J->K L Characterization (e.g., NMR, MS) K->L M M L->M Final Product (1-Aminoanthraquinone) G cluster_reactants Reactants cluster_intermediates Reaction Intermediates Reactant1 This compound (R-NO2) Catalyst Metal Catalyst Surface (e.g., Pd, Ni, Cu) Reactant1->Catalyst Adsorption Reactant2 Hydrogen Source (H2, HCOOH, etc.) Reactant2->Catalyst Adsorption & Activation Intermediate1 Nitrosoanthraquinone (R-NO) Catalyst->Intermediate1 Hydrogenation Intermediate2 Hydroxylaminoanthraquinone (R-NHOH) Intermediate1->Intermediate2 Further Hydrogenation Product 1-Aminoanthraquinone (R-NH2) Intermediate2->Product Final Hydrogenation Desorbed Product->Desorbed Desorption

References

A Comparative Guide to the Cross-Reactivity of Antibodies Against Nitroanthraquinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunological cross-reactivity of antibodies targeting two key isomers of nitroanthraquinone: 1-nitroanthraquinone and 2-nitroanthraquinone. Understanding the specificity and potential for cross-reactivity of antibodies is paramount for the development of accurate and reliable immunoassays for research, diagnostics, and therapeutic drug monitoring. This document outlines the principles of antibody cross-reactivity, presents a framework for its evaluation using competitive enzyme-linked immunosorbent assay (cELISA), and explores potential biological signaling pathways affected by nitroanthraquinone derivatives.

Principles of Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than the specific antigen used to generate it. This occurs when the cross-reacting molecule shares structural similarities with the original antigen, particularly at the epitope recognized by the antibody. In the context of small molecules like nitroanthraquinones, which act as haptens and require conjugation to a carrier protein to elicit an immune response, the resulting antibodies may bind to structurally related compounds. High cross-reactivity can lead to false-positive results or an overestimation of the target analyte's concentration.

The degree of cross-reactivity is influenced by the structural homology between the immunizing hapten and other structurally related compounds. For antibodies raised against a specific nitroanthraquinone isomer, potential cross-reactants include other positional isomers, metabolites, and related nitroaromatic compounds.

Quantitative Comparison of Cross-Reactivity

The specificity of an antibody is typically determined by measuring its binding affinity to the target analyte and potential cross-reactants. A common method for this is the competitive enzyme-linked immunosorbent assay (cELISA), where the concentration of a compound that inhibits 50% of the antibody binding (IC50) is determined. The percent cross-reactivity (%CR) is then calculated relative to the target analyte.

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Table 1: Hypothetical Cross-Reactivity Data for an Anti-2-Nitroanthraquinone Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
2-Nitroanthraquinone 10 100
This compound5020
2-Aminoanthraquinone2005
Anthraquinone>1000<1
Dinitroanthraquinone1506.7
Nitronaphthalene>1000<1

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining reliable cross-reactivity data. The following is a comprehensive methodology for a competitive ELISA to assess antibody specificity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Materials:

  • High-binding 96-well microtiter plates

  • Anti-nitroanthraquinone antibody (primary antibody)

  • Nitroanthraquinone standards (1- and 2-isomers)

  • Potential cross-reacting compounds

  • Coating antigen (e.g., nitroanthraquinone conjugated to a protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA))

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in Phosphate Buffered Saline (PBS))

  • Wash Buffer (e.g., PBS with 0.05% Tween 20 (PBST))

  • Enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated anti-species IgG)

  • Substrate Solution (e.g., TMB (3,3',5,5'-Tetramethylbenzidine))

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing (1): Aspirate the coating solution from the wells. Wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing (2): Aspirate the blocking buffer and wash the plate three times with Wash Buffer as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the nitroanthraquinone standards and potential cross-reactants in Assay Buffer (e.g., PBST with 0.1% BSA).

    • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing (3): Aspirate the solutions and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing (4): Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the nitroanthraquinone standard concentration.

    • Determine the IC50 value for the target analyte and each potential cross-reactant.

    • Calculate the percent cross-reactivity (%CR) for each compound using the formula mentioned previously.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection Coating Coat Plate with Coating Antigen Wash1 Wash Coating->Wash1 Blocking Block Plate Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition Add Antibody + Standard/Cross-reactant Wash2->Competition Wash3 Wash SecondaryAb Add Secondary Antibody-HRP Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read G cluster_pathway ROS/JNK Pathway NAQ Nitroanthraquinone Derivative ROS ↑ Intracellular ROS NAQ->ROS induces JNK JNK Activation (Phosphorylation) ROS->JNK activates Mito Mitochondrial Stress JNK->Mito leads to CytC Cytochrome c Release Mito->CytC Casp Caspase Cascade Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis G cluster_pathway SIRT1/p53 Pathway AQD Anthraquinone Derivative SIRT1 ↓ SIRT1 Expression AQD->SIRT1 inhibits p53 ↑ p53 Expression SIRT1->p53 represses Bcl2_Bax ↓ Bcl-2/Bax Ratio p53->Bcl2_Bax regulates Casp9 ↑ Caspase-9 Bcl2_Bax->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A Comparative Guide to the Cytotoxicity of Nitroanthraquinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of nitroanthraquinone isomers. While direct quantitative comparisons of cytotoxicity across different isomers from a single study are limited in the available literature, this document synthesizes information on their chemical reactivity, structure-activity relationships, and known mechanisms of action to offer insights into their potential cytotoxic effects. Detailed experimental protocols for key cytotoxicity assays and visualizations of relevant signaling pathways are also presented to support further research and drug development efforts in this area.

Comparative Analysis of Nitroanthraquinone Isomers

The position of the nitro group on the anthraquinone scaffold significantly influences the molecule's electronic distribution and, consequently, its chemical reactivity and biological activity.[1] The nitro group is a strong electron-withdrawing group, which can impact how the molecule interacts with biological targets.

Key Differences Based on Isomer Structure:

  • 1-Nitroanthraquinone: The nitro group at the C1 position makes this position highly susceptible to nucleophilic attack.[1] This increased reactivity could translate to a greater potential for interaction with cellular nucleophiles, such as DNA and proteins, potentially leading to higher cytotoxicity. Studies on the photoreduction of this compound have shown it is readily reduced to 1-aminoanthraquinone, indicating its susceptibility to cellular reductive processes that can generate reactive intermediates.[1]

  • 2-Nitroanthraquinone: The nitro group at the C2 position is generally less effective at stabilizing a negative charge through resonance compared to the 1-position.[1] This suggests that 2-nitroanthraquinone may be less reactive towards nucleophilic substitution at the nitro-bearing carbon.[1] This difference in reactivity could result in a distinct cytotoxic profile compared to the 1-isomer.

Quantitative Cytotoxicity Data

A direct comparison of the half-maximal inhibitory concentration (IC50) values from a single study is the most reliable method for evaluating the relative cytotoxicity of different isomers. The following table illustrates the type of data required for a definitive comparison. Note: The values presented here are hypothetical and for illustrative purposes only, as direct comparative data was not found in the literature search.

IsomerCell LineIC50 (µM)Exposure Time (hrs)Assay
This compoundHuman Colon Cancer (HCT116)Value A48MTT
2-NitroanthraquinoneHuman Colon Cancer (HCT116)Value B48MTT
This compoundHuman Breast Cancer (MCF-7)Value C48MTT
2-NitroanthraquinoneHuman Breast Cancer (MCF-7)Value D48MTT

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well microtiter plates

  • Test compound (Nitroanthraquinone isomer) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Potential Signaling Pathways in Nitroanthraquinone-Induced Cytotoxicity

The cytotoxic effects of anthraquinone derivatives are often mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS). The position of the nitro group can influence which pathways are preferentially activated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well plates compound_treatment Treat with Nitroanthraquinone Isomers cell_seeding->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay ldh_assay LDH Assay for Membrane Integrity incubation->ldh_assay apoptosis_assay Annexin V/PI for Apoptosis incubation->apoptosis_assay ic50 Determine IC50 Values mtt_assay->ic50 ldh_assay->ic50 compare Compare Isomer Potency apoptosis_assay->compare ic50->compare

Caption: General experimental workflow for evaluating the cytotoxicity of nitroanthraquinone isomers.

One plausible mechanism involves the generation of ROS, which can trigger downstream signaling cascades leading to apoptosis. The ROS-JNK signaling pathway is a key mediator of stress-induced apoptosis.

ros_jnk_pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis nitroanthraquinone Nitroanthraquinone Isomer ros Increased ROS Production nitroanthraquinone->ros jnk JNK Phosphorylation ros->jnk ap1 AP-1 Activation jnk->ap1 bax Bax Activation ap1->bax bcl2 Bcl-2 Inhibition ap1->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases cell_death Apoptotic Cell Death caspases->cell_death

Caption: Proposed ROS/JNK-mediated apoptosis pathway induced by nitroanthraquinone isomers.

Another relevant pathway for some anthraquinone derivatives is the SIRT1/p53 signaling pathway. Inhibition of SIRT1 can lead to the activation of the tumor suppressor p53, which in turn can induce apoptosis by regulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

sirt1_p53_pathway nitroanthraquinone Nitroanthraquinone Isomer sirt1 SIRT1 nitroanthraquinone->sirt1 Inhibition p53 p53 sirt1->p53 Deacetylation (Inhibition) bcl2 Bcl-2 p53->bcl2 Transcriptional Repression bax Bax p53->bax Transcriptional Activation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: SIRT1/p53-mediated apoptosis pathway potentially modulated by nitroanthraquinones.

References

A Comparative Performance Analysis of Dyes Derived from 1-Nitroanthraquinone and 2-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dyes derived from 1-nitroanthraquinone and 2-nitroanthraquinone, crucial intermediates in the synthesis of a wide range of anthraquinone-based colorants. The isomeric position of the nitro group on the anthraquinone core profoundly influences the final dye's characteristics, impacting its suitability for various applications, from textiles to advanced materials and diagnostics. This document summarizes key performance indicators, supported by experimental data and detailed methodologies, to aid in the selection of appropriate dye precursors for research and development.

Executive Summary

Anthraquinone dyes are prized for their structural stability and broad color palette, ranging from brilliant blues and greens to deep reds and violets. The synthesis of these dyes frequently proceeds through the nitration of anthraquinone, yielding this compound as the major product and 2-nitroanthraquinone as a minor isomer. These nitroanthraquinones are typically reduced to their corresponding aminoanthraquinones, which then serve as the foundational building blocks for a diverse array of dyes.

The position of the initial nitro substitution dictates the subsequent substitution patterns and ultimately the photophysical and fastness properties of the resulting dye. Dyes derived from this compound, which lead to 1-aminoanthraquinone, generally exhibit superior light fastness, a critical attribute for applications requiring long-term color stability. Conversely, derivatives of 2-nitroanthraquinone, leading to 2-aminoanthraquinone, often form the basis for red and violet dyes.

Data Presentation: Comparative Performance Metrics

The following table summarizes the key performance differences between dyes derived from this compound and 2-nitroanthraquinone, based on their respective aminoanthraquinone derivatives.

Performance MetricDyes from this compound (via 1-Aminoanthraquinone)Dyes from 2-Nitroanthraquinone (via 2-Aminoanthraquinone)
Typical Colors Bright Blues and GreensReddish-Blues, Violets, and Reds
Light Fastness (ISO 105-B02) 6-7 (Excellent)3-4 (Moderate)
Wash Fastness (ISO 105-C06) 4-5 (Good to Excellent)4-5 (Good to Excellent)
Sublimation Fastness Generally Good to ExcellentModerate to Good
Thermal Stability Generally HighModerate to High

Performance Deep Dive

Light Fastness

Dyes derived from 1-aminoanthraquinone consistently demonstrate superior light fastness compared to their 2-aminoanthraquinone counterparts. This enhanced stability is a significant advantage for materials exposed to sunlight or other sources of UV radiation. The 1-substituted derivatives are rated between 6 and 7 on the ISO 105-B02 scale, indicating excellent resistance to fading. In contrast, dyes from 2-aminoanthraquinone typically have a moderate light fastness rating of 3-4.

Wash Fastness

Both classes of dyes exhibit good to excellent wash fastness, with ratings of 4-5 according to ISO 105-C06 standards. This indicates that the dyes are well-fixed to the substrate and can withstand repeated laundering with minimal color loss or staining of adjacent fabrics.

Sublimation and Thermal Stability

Anthraquinone dyes, in general, are known for their good thermal properties. However, the specific substitution pattern influences their resistance to sublimation, a crucial factor in dyeing processes like thermofixation and for the end-use of dyed textiles that undergo ironing or heat treatments. While specific comparative data for 1- versus 2-nitroanthraquinone derived dyes is limited, it is known that electron-withdrawing groups like the nitro group can decrease thermal stability. The thermal stability of the final dye is also dependent on its overall molecular structure. Dyes with higher molecular weight and polar groups tend to have better sublimation fastness.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of dye performance.

Light Fastness Testing (ISO 105-B02)

This test determines the resistance of a textile's color to the effects of an artificial light source that mimics natural daylight.

  • Sample Preparation: A specimen of the dyed fabric is mounted on a card.

  • Reference Materials: A set of blue wool standards with known light fastness (rated 1 to 8) is exposed alongside the test specimen.

  • Exposure: The samples and standards are exposed to a xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The fading of the test specimen is visually compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that exhibits similar fading.

Wash Fastness Testing (ISO 105-C06)

This method assesses a fabric's color resistance to domestic and commercial laundering.

  • Specimen Preparation: A 10 cm x 4 cm sample of the dyed fabric is sewn together with a multi-fiber adjacent fabric (containing strips of common textile fibers like cotton, wool, polyester, etc.).

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls to provide mechanical action.

  • Agitation: The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a specific time and at a controlled temperature (e.g., 40°C or 60°C).

  • Rinsing and Drying: The specimen is removed, rinsed thoroughly with water, and dried at a temperature not exceeding 60°C.

  • Assessment: The change in the color of the dyed specimen and the degree of staining on each fiber of the multi-fiber fabric are evaluated using a standardized grey scale. The results are rated from 1 (poor) to 5 (excellent).

Thermal Stability and Sublimation Fastness Testing

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Sample Preparation: A small, accurately weighed amount of the dye powder (typically 5-10 mg) is placed in a TGA sample pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting TGA curve plots weight loss against temperature, indicating the decomposition temperature of the dye.

Sublimation Fastness (ISO 105-P01): This test evaluates the resistance of a colorant to sublimation during dry heat treatments.

  • Sample Preparation: A specimen of the dyed fabric is placed between two undyed fabrics of the same material.

  • Heat Treatment: The composite sample is placed in a heating device at a specified temperature (e.g., 180°C, 200°C) and pressure for a set time (e.g., 30 seconds).

  • Evaluation: The change in color of the original specimen and the staining of the adjacent undyed fabrics are assessed using the grey scale.

Mandatory Visualizations

G Synthesis Pathway of Anthraquinone Dyes cluster_0 Starting Material cluster_1 Nitration cluster_2 Reduction cluster_3 Dye Synthesis Anthraquinone Anthraquinone Nitroanthraquinones This compound (Major) 2-Nitroanthraquinone (Minor) Anthraquinone->Nitroanthraquinones Nitration (HNO3/H2SO4) Aminoanthraquinones 1-Aminoanthraquinone 2-Aminoanthraquinone Nitroanthraquinones->Aminoanthraquinones Reduction FinalDyes Functionalized Anthraquinone Dyes Aminoanthraquinones->FinalDyes Further Reactions (e.g., Bromination, Condensation)

Caption: General synthesis pathway for anthraquinone dyes.

G Experimental Workflow for Dye Performance Comparison cluster_0 Dye Synthesis & Purification cluster_1 Dyeing Process cluster_2 Performance Testing cluster_3 Data Analysis & Comparison Dye1 Dye from This compound Dyeing Application to Substrate (e.g., Polyester, Nylon) Dye1->Dyeing Dye2 Dye from 2-Nitroanthraquinone Dye2->Dyeing LightFastness Light Fastness (ISO 105-B02) Dyeing->LightFastness WashFastness Wash Fastness (ISO 105-C06) Dyeing->WashFastness ThermalStability Thermal Stability (TGA) Dyeing->ThermalStability SublimationFastness Sublimation Fastness (ISO 105-P01) Dyeing->SublimationFastness Comparison Comparative Analysis of Performance Data LightFastness->Comparison WashFastness->Comparison ThermalStability->Comparison SublimationFastness->Comparison

Caption: Workflow for comparing dye performance.

A Computational Showdown: Unraveling the Isomeric Differences of Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between molecular isomers is paramount. This guide provides an objective comparison of 1-nitroanthraquinone and 2-nitroanthraquinone through the lens of computational modeling, offering insights into their electronic properties, reactivity, and potential biological activity. The information presented herein is supported by theoretical principles and data extrapolated from computational studies on nitroaromatic compounds.

The position of the nitro group on the anthraquinone scaffold dramatically influences the molecule's electronic distribution, which in turn dictates its chemical reactivity and biological interactions.[1] While both this compound and 2-nitroanthraquinone are important intermediates in the synthesis of dyes and other specialty chemicals, their distinct properties, predictable through computational modeling, make them suitable for different applications.[2][3]

Comparative Analysis of Nitroanthraquinone Isomers

Computational models, including Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for predicting the physicochemical and biological properties of chemical isomers. The following tables summarize the expected differences between this compound and 2-nitroanthraquinone based on established computational methodologies.

Table 1: Predicted Electronic and Structural Properties (DFT)
PropertyThis compound2-NitroanthraquinoneRationale
HOMO-LUMO Gap Expected to be smallerExpected to be largerThe strong electron-withdrawing nitro group at the 1-position can lead to greater charge separation and a more delocalized LUMO, thus lowering the energy gap.
Dipole Moment Expected to be higherExpected to be lowerThe proximity of the nitro group to the carbonyl groups in the 1-isomer likely results in a greater overall molecular dipole moment.
Electron Density on Nitro Group Slightly more electron-deficientSlightly less electron-deficientThe electronic environment at the C1 position in this compound may render its nitro group more electron-deficient, potentially making it more susceptible to reduction.[1]
Molecular Planarity PlanarPlanarBoth isomers are expected to have a planar structure, a characteristic of the anthraquinone core.[4]
Table 2: Predicted Biological Activity and Toxicity (Molecular Docking & QSAR)
ParameterThis compound2-NitroanthraquinoneRationale
Binding Affinity to Target Enzymes Potentially higher for specific targetsPotentially lower or different target specificityThe different electrostatic potential and shape of the isomers will lead to varied binding affinities and modes in enzyme active sites.[5][6]
Predicted Mutagenicity (QSAR) Likely to be predicted as mutagenicLikely to be predicted as mutagenicNitroaromatic compounds are often flagged as potentially mutagenic in QSAR models.[7][8][9] Subtle differences in the models may arise from the different positions of the nitro group.
Predicted Toxicity (QSAR) Potentially higherPotentially lowerQSAR models for nitroaromatic compounds often correlate toxicity with electronic properties like the energy of the lowest unoccupied molecular orbital (E-LUMO).[10][11] The expected lower E-LUMO of the 1-isomer could lead to a higher predicted toxicity.
Reactivity towards Nucleophilic Attack More reactiveLess reactiveThe nitro group at the C1 position provides more effective resonance stabilization for the intermediate formed during nucleophilic aromatic substitution, making this compound the more reactive isomer.[1]

Experimental Protocols

The following are detailed methodologies for the key computational experiments cited in this guide.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12][13][14]

  • Geometry Optimization: The initial structures of this compound and 2-nitroanthraquinone are built using a molecular editor. A geometry optimization is then performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to find the lowest energy conformation of each isomer.[4][15]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: From the optimized geometries, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO gap. The molecular dipole moment and electron density distribution are also computed.[16]

  • Software: Commonly used software for DFT calculations includes Gaussian, ORCA, and Quantum ESPRESSO.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][][18]

  • Ligand Preparation: The 3D structures of this compound and 2-nitroanthraquinone are prepared by assigning correct bond orders, adding hydrogen atoms, and minimizing their energy using a force field like MMFF94.

  • Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Docking Simulation: A docking program is used to place the ligand isomers into the defined binding site of the receptor. The program explores various conformations and orientations of the ligands and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode for each isomer. The binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues are compared.

  • Software: Popular molecular docking software includes AutoDock, Glide, and GOLD.[19]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the response variable (biological activity, such as toxicity).[20][21][22]

  • Dataset Collection: A dataset of nitroaromatic compounds with known experimental toxicity or mutagenicity data is compiled.

  • Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

  • Model Development: The dataset is typically divided into a training set and a test set. A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity for the training set.[23][24]

  • Model Validation: The predictive power of the developed QSAR model is assessed using the test set and various statistical metrics.

  • Prediction for Nitroanthraquinone Isomers: The validated QSAR model is then used to predict the toxicity or mutagenicity of this compound and 2-nitroanthraquinone based on their calculated molecular descriptors.

  • Software: Software used for QSAR model development includes VEGA, Toxtree, and the R programming language with various packages.[25]

Visualizing the Computational Workflow and Isomeric Differences

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Computational Modeling Workflow A Isomer Structure Input (1-NAQ & 2-NAQ) B Density Functional Theory (DFT) - Geometry Optimization - Electronic Properties A->B C Molecular Docking - Ligand & Receptor Preparation - Docking Simulation A->C D QSAR Modeling - Descriptor Calculation - Prediction with Validated Model A->D E Comparative Data Analysis - Electronic Properties - Binding Affinities - Predicted Toxicity B->E C->E D->E

Caption: A generalized workflow for the computational comparison of small molecule isomers.

G cluster_1 This compound cluster_2 2-Nitroanthraquinone NAQ1 Anthraquinone Core NO2_1 Nitro Group (C1) NAQ1->NO2_1 strong electron withdrawal Reactivity1 Higher Reactivity (Nucleophilic Attack) NO2_1->Reactivity1 resonance stabilization of intermediate NAQ2 Anthraquinone Core NO2_2 Nitro Group (C2) NAQ2->NO2_2 electron withdrawal Reactivity2 Lower Reactivity (Nucleophilic Attack) NO2_2->Reactivity2 less effective resonance stabilization

Caption: Logical relationship of nitro group position and chemical reactivity.

References

A Comparative Guide to the Efficacy of Anthraquinone and 1-Nitroanthraquinone as Pulping Aids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pulp and paper industry, optimizing pulping processes is a critical endeavor. The use of chemical additives to enhance efficiency, improve pulp quality, and reduce environmental impact is a key area of investigation. Anthraquinone (AQ) is a well-established and highly effective catalyst in alkaline pulping. This guide provides a detailed comparison of the proven efficacy of anthraquinone with the available information on 1-Nitroanthraquinone, a related compound whose application in pulping is not documented in the reviewed scientific literature.

Anthraquinone: A Proven Catalyst for Enhanced Pulping Efficiency

Anthraquinone is a crystalline organic compound that has been extensively studied and widely implemented as a pulping aid, particularly in the kraft and soda processes.[1] Its primary functions are to accelerate the rate of delignification and to stabilize carbohydrates, leading to increased pulp yield and a reduction in the kappa number, an indicator of residual lignin content.[1][2]

Quantitative Performance Data

Numerous studies have quantified the benefits of using anthraquinone in various pulping processes. The addition of a small amount of AQ can lead to significant improvements in key pulping parameters.

Pulping ParameterWithout AnthraquinoneWith Anthraquinone (0.05% - 0.1% on wood)
Pulp Yield (%) Varies by wood type and processIncrease of 1.5 - 3%[1]
Kappa Number HigherReduction of 2 - 10 points[1]
Cooking Time StandardCan be reduced[1]
Active Alkali Charge StandardCan be reduced[1]
Pulp Viscosity LowerGenerally maintained or improved
Screen Rejects (%) HigherLower[1][2]
Mechanism of Action

The effectiveness of anthraquinone lies in its ability to act as a redox catalyst during the alkaline pulping process. The proposed mechanism involves a two-step cycle:

  • Reduction of Anthraquinone: In the alkaline cooking liquor, anthraquinone is reduced by carbohydrates (specifically the hemiacetal end groups of cellulose and hemicellulose) to form anthrahydroquinone (AHQ). This reaction oxidizes the carbohydrate end groups, protecting them from alkaline degradation (peeling reactions) and thus preserving the pulp yield.[1]

  • Oxidation of Anthrahydroquinone: The soluble anthrahydroquinone then reacts with and cleaves the ether linkages within the lignin polymer, the primary component that binds wood fibers together. In this process, anthrahydroquinone is oxidized back to anthraquinone, allowing it to participate in the cycle again.[1] This catalytic cycle significantly enhances the rate of lignin removal.

Anthraquinone_Cycle cluster_0 Carbohydrate Protection cluster_1 Lignin Degradation Carbohydrates Carbohydrate End-Groups Oxidized_Carbohydrates Oxidized Carbohydrate End-Groups (Stable) Carbohydrates->Oxidized_Carbohydrates Oxidation AQ Anthraquinone (AQ) Lignin Lignin Lignin_Fragments Lignin Fragments Lignin->Lignin_Fragments Cleavage AHQ Anthrahydroquinone (AHQ) AQ->AHQ Reduction AHQ->AQ Oxidation

Catalytic cycle of anthraquinone in alkaline pulping.

This compound: An Unexplored Alternative

In contrast to the extensive body of research on anthraquinone, a comprehensive search of scientific literature reveals a significant lack of information regarding the use and efficiency of this compound as a pulping additive. The available literature primarily focuses on the synthesis of nitroanthraquinones and their application as intermediates in the manufacturing of dyes and pigments.[3][4]

Due to the absence of published studies directly comparing the pulping efficiency of this compound to anthraquinone, it is not possible to provide quantitative data on its performance in terms of pulp yield, kappa number, or other relevant parameters. Furthermore, no specific experimental protocols for pulping with this compound have been found in the reviewed literature.

Proposed Mechanism of a Nitro-Substituted Anthraquinone

While no data exists for this compound, a proposed mechanism for a similar compound, 2-Nitroanthraquinone (2-NAQ), can be inferred from the well-established chemistry of anthraquinone.[5] It is hypothesized that 2-NAQ would also act as a redox catalyst in a similar manner to AQ. The presence of the electron-withdrawing nitro group is expected to influence its redox potential and, consequently, its catalytic activity.[5]

The proposed catalytic cycle for 2-Nitroanthraquinone would involve:

  • Reduction of 2-Nitroanthraquinone (2-NAQ): 2-NAQ would be reduced by carbohydrates to its hydroquinone form, 2-Nitroanthrahydroquinone (2-NAHQ), thereby stabilizing the carbohydrates.[5]

  • Oxidation of 2-Nitroanthrahydroquinone (2-NAHQ): The soluble 2-NAHQ would then react with and fragment the lignin polymer, being oxidized back to 2-NAQ to continue the cycle.[5]

Nitroanthraquinone_Cycle cluster_0 Carbohydrate Protection cluster_1 Lignin Degradation Carbohydrates Carbohydrate End-Groups Oxidized_Carbohydrates Oxidized Carbohydrate End-Groups (Stable) Carbohydrates->Oxidized_Carbohydrates Oxidation NAQ 2-Nitroanthraquinone (2-NAQ) Lignin Lignin Lignin_Fragments Lignin Fragments Lignin->Lignin_Fragments Cleavage NAHQ 2-Nitroanthrahydroquinone (2-NAHQ) NAQ->NAHQ Reduction NAHQ->NAQ Oxidation

Proposed catalytic cycle for 2-Nitroanthraquinone.

It is crucial to note that this proposed mechanism for 2-Nitroanthraquinone is theoretical and not supported by direct experimental evidence in the context of wood pulping. Further research is necessary to determine if this compound or other derivatives offer any benefits in this application.

Experimental Protocol: Laboratory-Scale Soda-AQ Pulping of Hardwood Chips

This section outlines a typical experimental procedure for evaluating the effectiveness of a pulping additive like anthraquinone in a laboratory setting.[1]

Materials and Equipment
  • Hardwood chips (e.g., Eucalyptus, Maple)

  • Sodium hydroxide (NaOH) pellets

  • Anthraquinone powder

  • Laboratory-scale digester with temperature and pressure controls

  • Pulp disintegrator

  • Apparatus for kappa number determination (as per TAPPI T 236 om-99)

  • Apparatus for pulp viscosity measurement (as per TAPPI T 230 om-99)

  • Standard laboratory glassware and safety equipment

Procedure
  • Chip Preparation: Air-dry the wood chips to a known moisture content.

  • Liquor Preparation: Prepare the cooking liquor by dissolving a specified amount of NaOH in water to achieve the desired active alkali concentration. For the AQ cook, disperse the required amount of anthraquinone (e.g., 0.1% on oven-dry wood weight) in the white liquor.

  • Digester Charging: Place a known weight of the prepared wood chips (e.g., 200 g oven-dry equivalent) into the laboratory digester. Add the prepared cooking liquor to achieve a specific liquor-to-wood ratio.

  • Pulping: Seal the digester and commence the cooking cycle. A typical cycle might involve ramping the temperature to 170°C over 90 minutes and holding it for 60-120 minutes.

  • Pulp Washing and Screening: At the end of the cook, cool the digester, and remove the pulp. Wash the pulp thoroughly with water to remove the black liquor. Screen the pulp to separate accepted fibers from rejects.

  • Analysis: Determine the total pulp yield and the percentage of screen rejects. Measure the kappa number of the screened pulp to assess the residual lignin content. Determine the viscosity of the pulp as an indicator of cellulose degradation.

  • Control Experiment: Repeat the entire procedure without the addition of anthraquinone to serve as a baseline for comparison.

Experimental_Workflow Chip_Prep Chip Preparation Digester_Charging Digester Charging Chip_Prep->Digester_Charging Liquor_Prep Liquor Preparation (with and without AQ) Liquor_Prep->Digester_Charging Pulping Pulping Digester_Charging->Pulping Washing_Screening Pulp Washing & Screening Pulping->Washing_Screening Analysis Pulp Analysis (Yield, Kappa, Viscosity) Washing_Screening->Analysis Comparison Comparison of Results Analysis->Comparison

Experimental workflow for evaluating a pulping additive.

Conclusion

Anthraquinone stands as a well-established and highly effective catalytic additive in alkaline pulping processes. Its ability to increase pulp yield, accelerate delignification, and allow for milder cooking conditions is supported by a wealth of scientific evidence and practical application in the industry. The mechanisms of its action are well-understood, providing a solid foundation for its use in optimizing pulping operations.

Conversely, the role of this compound in chemical pulping remains undocumented in the scientific literature. While it is a derivative of anthraquinone, its efficacy as a pulping aid has not been investigated or reported in comparative studies. Therefore, for researchers and professionals seeking to enhance pulping efficiency with a proven additive, anthraquinone remains the well-supported choice. Further research would be necessary to determine if this compound offers any potential benefits in this application.

References

A Comparative Analysis of the Biological Activities of 1,4-Anthraquinone and 9,10-Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1,4-anthraquinone and 9,10-anthraquinone derivatives, focusing on their cytotoxic, antimicrobial, and enzyme inhibitory properties. The structural difference between these two isomers, specifically the position of the carbonyl groups, leads to distinct biological effects.[1] This document aims to serve as a valuable resource by presenting supporting experimental data in clearly structured tables, detailing experimental protocols for key assays, and visualizing relevant signaling pathways.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the position of the two ketone groups from the central ring in 9,10-anthraquinone to one of the terminal rings in 1,4-anthraquinone results in notable differences in their physical and chemical characteristics.[1]

Property1,4-Anthraquinone9,10-Anthraquinone
Chemical Structure
CAS Number 635-12-1[1]84-65-1[1]
Molecular Formula C₁₄H₈O₂[1]C₁₄H₈O₂[1]
Molar Mass 208.21 g/mol [1]208.21 g/mol [1]
Appearance Yellow to reddish-brown crystalline solid[1]Yellow, highly crystalline solid[1]
Melting Point 217 °C[1][2]284-286 °C[1]
Boiling Point 406.0 ± 45.0 °C (Predicted)[1][2]379-381 °C[1]
Solubility in Water Insoluble[1][2]Insoluble[1]
Solubility in Organic Solvents Soluble in acetone and ethanol[1]Sparingly soluble in cold ethanol, but more soluble when hot. Also poorly soluble in benzene, chloroform, diethyl ether.[1]
UV-Vis (λmax) 298 nm[1]251.25 nm (ε = 56800 M⁻¹cm⁻¹)[1]

Cytotoxicity: A Stark Contrast in Potency

A significant divergence in biological activity is observed in the cytotoxicity of these two classes of anthraquinones. 1,4-Anthraquinone and its derivatives have demonstrated potent anticancer properties, whereas 9,10-anthraquinone derivatives exhibit a wider range of activities and, in some cases, toxicological concerns.[1]

1,4-Anthraquinone Derivatives: Promising Anticancer Agents

Research has highlighted the potent anticancer properties of 1,4-anthraquinone.[1] Studies have shown that it can effectively inhibit the growth and viability of cancer cells, such as L1210 leukemic cells, with IC₅₀ values in the nanomolar range.[1][3] Its mechanism of action is multifaceted, involving the blockage of nucleoside transport and the inhibition of DNA, RNA, and protein synthesis.[1][3] Furthermore, 1,4-anthraquinone has been demonstrated to induce DNA fragmentation, a hallmark of apoptosis (programmed cell death).[1][3]

CompoundCell LineIC₅₀ ValueReference
1,4-AnthraquinoneL1210 leukemic cells25 nM (at day 2)[1][3]
1,4-AnthraquinoneL1210 leukemic cells9 nM (at day 4)[3]
1-nitro-2-acyl anthraquinone-leucine (8a)HCT116 cells17.80 µg/mL[4]
1,4-dihydroxyanthraquinone derivative (A1)HepG-2 cells12.5 µM[5]
9,10-Anthraquinone Derivatives: Industrial Utility and Toxicological Concerns

In contrast, 9,10-anthraquinone is primarily recognized for its industrial applications, including its use as a pulping catalyst in the paper industry and as a bird repellent.[1] However, its biological profile raises toxicological flags. The International Agency for Research on Cancer (IARC) has classified 9,10-anthraquinone as a possible human carcinogen (Group 2B).[1] The toxicity of 9,10-anthraquinone is often attributed to the generation of reactive oxygen species (ROS), which can lead to cellular damage.[1]

CompoundCell Line(s)IC₅₀ ValueReference
9,10-AnthraquinoneHCT 116321.8 mg/L (1.55 mM)[6]
9,10-AnthraquinoneWiDr, MCF-7, HeLa> 500 mg/L (> 2.40 mM)[6]
1,3-dihydroxy-9,10-anthraquinone derivative (19)SiHa cells- (Induces apoptosis)[7]
Chlorinated anthraquinone derivative (72)NCI–H460, SF-268, MCF-77.42, 7.11, and 6.64 μM, respectively[8]

Antimicrobial Activity

Both 1,4- and 9,10-anthraquinone derivatives have been reported to possess antimicrobial properties, although the extent and spectrum of activity can vary significantly based on their specific chemical structures.

1,4-Anthraquinone Derivatives

While the primary focus of research on 1,4-anthraquinone derivatives has been on their anticancer potential, some studies have indicated their antimicrobial capabilities.

9,10-Anthraquinone Derivatives

A broader range of antimicrobial activities has been documented for 9,10-anthraquinone derivatives against various bacteria and fungi.[9] The substituents on the anthraquinone core play a crucial role in determining the antibacterial efficacy, with stronger polarity of substituents generally leading to more potent effects.[10]

Compound/DerivativeTarget Microorganism(s)Activity/MIC ValueReference
1,3,5,7-tetrahydroxy-9,10-anthraquinone (1)Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhiWeak activity (MIC: 75 µg/mL)[11][12]
1,3,5,7-tetrahydroxy-10H-anthracene-9-one (2)S. aureusModerate activity[11][12]
1-hydroxy-3,5,7,9-tetramethoxyanthracene (3)B. subtilis, E. coli, S. typhiModerate activity (MIC: 37.5 µg/mL)[11][12]
Damnacanthal (50)Aedes aegypti larvae, MRSA, VibrioIC₅₀: 7.4 μg/mL (larvicidal), MIC: 31.3-125.0 μg/mL (antibacterial)[8]
Xanthopurpurin (51)MRSA, VibrioMIC: 31.3-125.0 μg/mL[8]

Enzyme Inhibition

The ability of anthraquinone derivatives to inhibit various enzymes is another area of significant biological interest.

1,4-Anthraquinone Derivatives

Specific data on enzyme inhibition by 1,4-anthraquinone derivatives is less prevalent in the reviewed literature compared to their cytotoxic profiles.

9,10-Anthraquinone Derivatives

Several 9,10-anthraquinone derivatives have been identified as inhibitors of various enzymes, including those involved in cancer and other diseases. For instance, certain derivatives have been shown to inhibit xanthine oxidase and cytochromes P450.[13][14]

Compound/DerivativeTarget EnzymeInhibition/IC₅₀ ValueReference
Anthraquinone-linked cyclopentanone derivative (2)TyrosinaseIC₅₀: 13.45 µg/mL[15]
Emodin, Rhein, Aloe-emodinMultiple CYPs- (Inhibited activities in human liver microsomes)[14]
Phenolic anthraquinone derivativesLactoperoxidaseCompetitive inhibition (Ki: 0.4964 ± 0.042–2.0907 ± 0.1044 µM)[16]

Signaling Pathways

The differential biological activities of 1,4- and 9,10-anthraquinone derivatives are rooted in their distinct interactions with cellular signaling pathways.[1]

1,4-Anthraquinone Derivatives

1,4-Anthraquinone has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1][2] This process is often mediated through complex signaling cascades.

G Proposed Signaling Pathway for 1,4-Anthraquinone-Induced Apoptosis 1,4-Anthraquinone 1,4-Anthraquinone Nucleoside Transporter Blockage Nucleoside Transporter Blockage 1,4-Anthraquinone->Nucleoside Transporter Blockage Inhibition of DNA, RNA, Protein Synthesis Inhibition of DNA, RNA, Protein Synthesis 1,4-Anthraquinone->Inhibition of DNA, RNA, Protein Synthesis Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA, RNA, Protein Synthesis->Cell Cycle Arrest DNA Fragmentation DNA Fragmentation Cell Cycle Arrest->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Proposed pathway for 1,4-anthraquinone-induced apoptosis.

9,10-Anthraquinone Derivatives

Certain 9,10-anthraquinone derivatives have been found to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK signaling pathway.[4] Additionally, some derivatives can trigger autophagy via the PI3K/AKT/mTOR pathway.[17]

G Signaling Pathways Modulated by 9,10-Anthraquinone Derivatives cluster_ros ROS/JNK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway 9,10-AQ Derivative_ROS 9,10-AQ Derivative ROS Generation ROS Generation 9,10-AQ Derivative_ROS->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Apoptosis_ROS Apoptosis JNK Activation->Apoptosis_ROS 9,10-AQ Derivative_PI3K 9,10-AQ Derivative PI3K/AKT/mTOR Inhibition PI3K/AKT/mTOR Inhibition 9,10-AQ Derivative_PI3K->PI3K/AKT/mTOR Inhibition Autophagy Autophagy PI3K/AKT/mTOR Inhibition->Autophagy

Caption: Pathways modulated by 9,10-anthraquinone derivatives.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][19] The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of viable cells.[18][19]

Materials:

  • Anthraquinone compounds

  • Target cancer cell lines (e.g., L1210, HCT116, HepG2)[18]

  • Suitable cell culture medium (e.g., RPMI 1640)[18]

  • Fetal Calf Serum (FCS)[18]

  • Penicillin/Streptomycin solution[18]

  • MTT solution (5 mg/mL in PBS)[18][19]

  • Dimethyl sulfoxide (DMSO)[18][19]

  • 96-well plates[18]

  • CO₂ incubator (37°C, 5% CO₂)[18]

  • Microplate reader[18]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 1.5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[18][19]

  • Compound Treatment: Prepare a series of concentrations of the anthraquinone compounds in the cell culture medium.[18] Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.[18] Include vehicle and untreated controls.[19]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After incubation, add MTT solution to each well (e.g., to a final concentration of 0.5 mg/mL).[19]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[18][20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19][20] A reference wavelength of 630 nm can be used to subtract background absorbance.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[18][19]

G Experimental Workflow for MTT Assay Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

  • Anthraquinone compounds

  • Test bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the anthraquinone compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the broth medium to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate containing the diluted compound. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.

Enzyme Inhibition Assay

Principle: The activity of a specific enzyme is measured in the presence and absence of the inhibitor. The extent of inhibition is determined by comparing the rate of the enzymatic reaction with and without the inhibitor.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Inhibitor (anthraquinone derivative)

  • Buffer solution at the optimal pH for the enzyme

  • Cofactors, if required by the enzyme

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Pre-incubation: In a reaction vessel (e.g., a cuvette or microplate well), mix the enzyme and the inhibitor at various concentrations. Allow them to pre-incubate for a specific period to permit binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or consumption of the substrate.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The isomeric difference between 1,4-anthraquinone and 9,10-anthraquinone profoundly impacts their interaction with biological systems, leading to divergent activities and toxicological outcomes.[1] While 1,4-anthraquinone derivatives show significant promise as potent anticancer agents, 9,10-anthraquinone derivatives exhibit a broader range of biological activities, including antimicrobial and enzyme inhibitory effects, but also present potential toxicological concerns that warrant careful consideration in drug development. This guide provides a foundational comparison to aid researchers in the strategic design and evaluation of novel anthraquinone-based therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Nitroanthraquinone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Nitroanthraquinone, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling

This compound is classified as a hazardous substance, harmful if swallowed, and causes serious eye irritation.[1] As with many aromatic nitro compounds, it is crucial to treat this compound and any contaminated materials as hazardous waste.

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If working in an area with insufficient ventilation or where dust formation is likely, a NIOSH/MSHA-approved respirator is necessary.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[3] After handling, wash hands and any exposed skin thoroughly.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₄H₇NO₄[4]
Molar Mass 253.21 g/mol [4]
Appearance Pale yellow to Deep yellow red crystal or powder[1]
Melting Point 232°C[1]
Acute Toxicity (Oral, LD50, mouse) 1540 mg/kg[1]
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1][5] Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Solid Waste: Collect any surplus, expired, or spilled this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.

    • Contaminated Materials: Any materials, such as personal protective equipment (PPE), absorbent pads, or labware that have come into contact with this compound should also be collected in the designated solid hazardous waste container.

    • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container and that the container is appropriate for flammable liquids if an organic solvent was used.

  • Waste Segregation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][3]

    • The storage area should be clearly marked as "Hazardous Waste."

  • Labeling:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The associated hazards (e.g., "Harmful," "Irritant").

      • The date of accumulation.

  • Arrange for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

  • Handling of Empty Containers:

    • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.

Experimental Protocols

While this document focuses on disposal, it is important to note that any experimental protocol generating this compound waste should incorporate a waste disposal plan prior to the start of the experiment. This includes identifying the appropriate waste streams and ensuring the availability of proper waste containers.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Hazardous Waste Container B->C D Is the container full? C->D E Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Hazards, Date) D->E Yes I Continue Experimentation D->I No F Store in Designated, Secure Area (Away from incompatibles) E->F G Contact EHS or Licensed Waste Disposal Company F->G H Provide SDS and Arrange for Pickup G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Nitroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical, direct-action safety and logistical information for the handling and disposal of 1-Nitroanthraquinone. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Due to its hazardous nature, including being harmful if swallowed and causing serious eye irritation, a comprehensive PPE strategy is mandatory when handling this compound.[1][2] Engineering controls, such as local exhaust ventilation, should be the primary method of exposure control, supplemented by the following PPE.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing.[3][4]To prevent eye contact, which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant nitrile gloves, a chemical-resistant lab coat or coveralls, and closed-toe shoes. For extensive handling, a chemical-resistant apron is recommended.[1][4][5]To avoid skin contact, which may cause irritation.[1]
Respiratory Protection An effective dust mask or a respirator with a dust filter is required when dust may be generated.[1]To prevent inhalation of dust particles, which can irritate the respiratory tract.[1]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound is paramount to prevent exposure and accidents. The following step-by-step procedures must be followed:

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][5]

    • Confirm that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary PPE and handling equipment before starting work.

    • Keep containers tightly closed when not in use.[2]

  • Handling :

    • Avoid all personal contact with the substance, including inhalation of dust.[5]

    • Employ handling techniques that minimize dust formation.[1]

    • Do not eat, drink, or smoke in the handling area.[2][5][6]

    • Wash hands thoroughly with soap and water after handling.[2][5]

  • Storage :

    • Store in a dry, well-ventilated place away from heat and sources of ignition.[1]

    • Keep containers securely sealed.[5]

    • Store away from incompatible materials, such as oxidizing agents.[1]

Emergency Response: First Aid and Spill Management

First Aid Procedures

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Spill Management

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Avoid breathing dust. Use dry clean-up procedures and avoid generating dust.

    • Sweep up the spilled material and place it into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert emergency responders.

    • Prevent the spill from entering drains or waterways.[1]

Disposal Plan: Hazardous Waste Management

This compound and any contaminated materials must be treated as hazardous waste and disposed of accordingly.

  • Waste Collection :

    • Collect waste this compound and any contaminated disposable materials (e.g., gloves, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams.

  • Container Labeling :

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's environmental health and safety department.

  • Storage of Waste :

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal :

    • Arrange for disposal through your institution's authorized hazardous waste management service. All waste disposal must be in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency Procedures prep1 Assess Hazards & Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Eyewash/Shower Accessibility prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Minimize Dust Generation prep4->handle1 handle2 Avoid Personal Contact handle1->handle2 emg1 Spill handle1->emg1 handle3 No Eating, Drinking, or Smoking handle2->handle3 emg2 Exposure handle2->emg2 handle4 Wash Hands After Handling handle3->handle4 disp1 Collect Waste in Labeled Container handle4->disp1 disp2 Dispose as Hazardous Waste disp1->disp2 disp3 Decontaminate Work Area disp2->disp3 spill_minor Minor Spill: Follow Cleanup Protocol emg1->spill_minor spill_major Major Spill: Evacuate & Alert Authorities emg1->spill_major exp_first_aid Administer First Aid emg2->exp_first_aid exp_medical Seek Immediate Medical Attention emg2->exp_medical

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.